molecular formula C11H16FN B13609786 4-(4-Fluorophenyl)-2-methylbutan-1-amine

4-(4-Fluorophenyl)-2-methylbutan-1-amine

Número de catálogo: B13609786
Peso molecular: 181.25 g/mol
Clave InChI: ZCBSPMWXFLGAOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Fluorophenyl)-2-methylbutan-1-amine (Molecular Formula: C11H16FN, Molecular Weight: 181.25 g/mol) is a primary amine characterized by a 4-fluorophenyl group attached to a 2-methyl-substituted butan-1-amine backbone . This structure makes it a valuable fluorinated phenylalkylamine building block in scientific research, particularly in medicinal chemistry for the synthesis of more complex molecules . The presence of the fluorine atom is a common strategy in drug design, as it can enhance a compound's binding affinity and selectivity towards biological targets like enzymes and receptors . A key practical advantage for researchers is the availability of a high-yielding, scalable synthesis method that avoids the use of highly toxic reagents such as sodium cyanide. This four-step process, outlined in Patent CN105085278A, achieves an overall yield of approximately 50%, making the compound more accessible for research programs . The compound is offered with exclusive research data and is typically characterized using techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity . This product is intended for research applications in chemistry, biology, and drug discovery and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C11H16FN

Peso molecular

181.25 g/mol

Nombre IUPAC

4-(4-fluorophenyl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3

Clave InChI

ZCBSPMWXFLGAOY-UHFFFAOYSA-N

SMILES canónico

CC(CCC1=CC=C(C=C1)F)CN

Origen del producto

United States
Foundational & Exploratory

4-(4-Fluorophenyl)-2-methylbutan-1-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 4-(4-fluorophenyl)-2-methylbutan-1-amine, a key building block in pharmaceutical and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore two primary, logically sound approaches: a reductive amination pathway starting from a corresponding aldehyde and a Grignard-based strategy for carbon-carbon bond formation. Each pathway is evaluated for its efficiency, scalability, and inherent challenges, supported by detailed experimental protocols and comparative data.

Strategic Analysis and Retrosynthesis

The molecular architecture of 4-(4-fluorophenyl)-2-methylbutan-1-amine presents several logical points for retrosynthetic disconnection. The primary amine functionality is a prime candidate for introduction in the final steps of a synthesis, often via robust and well-understood transformations like reductive amination or reduction of a nitrile or azide. The core carbon skeleton can be assembled through various C-C bond-forming reactions, with Grignard reactions being a classic and powerful choice.

Our analysis identifies two convergent and industrially relevant retrosynthetic strategies:

  • The Reductive Amination Approach (Pathway A): This strategy hinges on the disconnection of the C-N bond of the primary amine. This leads back to the precursor aldehyde, 4-(4-fluorophenyl)-2-methylbutanal. This aldehyde becomes the key intermediate, whose own synthesis is a critical part of the overall pathway.

  • The Grignard Approach (Pathway B): This approach involves the disconnection of a C-C bond. A logical disconnection between the C2 and C3 carbons suggests a Grignard reagent derived from a 4-fluorophenethyl halide reacting with an epoxide like 2-methyloxirane (propylene oxide). This route constructs the carbon backbone and introduces a hydroxyl group, which can then be converted to the target amine.

G cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Grignard Reaction Target 4-(4-Fluorophenyl)-2-methylbutan-1-amine A1 C-N Disconnection (Reductive Amination) Target->A1 B1 C2-C3 Disconnection (Grignard + Epoxide) Target->B1 A2 4-(4-Fluorophenyl)-2-methylbutanal A1->A2 A3 Ammonia Source A1->A3 B2 4-Fluorophenethyl Magnesium Halide B1->B2 B3 2-Methyloxirane B1->B3 G A Fluorobenzene + 2-Methylsuccinic Anhydride B 3-(4-fluorobenzoyl)- 2-methylpropanoic acid A->B Friedel-Crafts (AlCl₃) C 4-(4-Fluorophenyl)- 2-methylbutanoic Acid B->C Clemmensen Reduction (Zn(Hg), HCl) D 4-(4-Fluorophenyl)- 2-methylbutan-1-ol C->D Reduction (LiAlH₄) E 4-(4-Fluorophenyl)- 2-methylbutanal D->E Mild Oxidation (PCC) F 4-(4-Fluorophenyl)- 2-methylbutan-1-amine E->F Reductive Amination (NH₃, NaBH₃CN)

Caption: Workflow for the Reductive Amination Pathway (A).

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 4-(4-fluorophenyl)-2-methylbutanal (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. [1]2. Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the unreacted aldehyde. [2]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed. [1]4. Work-up and Purification: Carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose excess reducing agent. Basify the solution with aqueous NaOH (pH > 10) and extract the product with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can be further purified by distillation or column chromatography.

Pathway B: The Grignard Route

This pathway builds the carbon skeleton by reacting a Grignard reagent with an epoxide. This is a powerful method for C-C bond formation and offers a different strategic approach to the target molecule. [3][4]

Synthesis of Key Intermediate: 1-(2-Bromoethyl)-4-fluorobenzene

This starting material can be prepared from 2-(4-fluorophenyl)ethanol via bromination using a reagent like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide.

Grignard Reaction and Epoxide Ring-Opening

Step 1: Formation of the Grignard Reagent 1-(2-bromoethyl)-4-fluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (diethyl ether or THF) to form 2-(4-fluorophenyl)ethylmagnesium bromide. Initiation of the Grignard reaction can be facilitated by adding a small crystal of iodine. [5] Step 2: Reaction with 2-Methyloxirane The prepared Grignard reagent is then added to a solution of 2-methyloxirane (propylene oxide). The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, resulting in the formation of 4-(4-fluorophenyl)-2-methylbutan-1-ol after an acidic work-up. The use of a Cu(I) catalyst, such as copper(I) iodide (CuI), can improve the regioselectivity and yield of the reaction. [6]

Conversion of Alcohol to Amine

The resulting secondary alcohol must be converted to the primary amine. This is typically achieved via a two-step sequence involving the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine source.

Step 1: Activation of the Hydroxyl Group The alcohol is converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

Step 2: Nucleophilic Substitution with Azide and Reduction The resulting tosylate or mesylate is an excellent substrate for an Sₙ2 reaction. It is reacted with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C). This two-step process (azide formation followed by reduction) is a reliable method for converting alcohols to amines while avoiding the over-alkylation problems that can occur with direct amination.

G A 1-(2-Bromoethyl)- 4-fluorobenzene B 2-(4-Fluorophenyl)ethyl- magnesium bromide A->B Mg, THF C 4-(4-Fluorophenyl)- 2-methylbutan-1-ol B->C + 2-Methyloxirane (CuI catalyst) D Corresponding Alkyl Tosylate C->D TsCl, Pyridine E Corresponding Alkyl Azide D->E NaN₃, DMF F 4-(4-Fluorophenyl)- 2-methylbutan-1-amine E->F Reduction (LiAlH₄ or H₂/Pd-C)

Caption: Workflow for the Grignard Pathway (B).

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Preparation: Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings (1.1 eq) to a flask containing anhydrous THF. Add a small portion of a solution of 1-(2-bromoethyl)-4-fluorobenzene (1.0 eq) in THF to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reaction rate. [5]2. Epoxide Addition: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve 2-methyloxirane (1.2 eq) in anhydrous THF. Add the epoxide solution dropwise to the Grignard reagent. The reaction is exothermic and should be controlled with an ice bath.

  • Work-up: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. [1]4. Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-(4-fluorophenyl)-2-methylbutan-1-ol. Purify by vacuum distillation or column chromatography.

Comparative Analysis and Field Insights

ParameterPathway A: Reductive AminationPathway B: Grignard Route
Overall Yield Moderate to GoodModerate
Number of Steps 4-5 steps from fluorobenzene4 steps from bromo-precursor
Key Intermediates Aldehyde, Carboxylic AcidGrignard Reagent, Alcohol
Scalability Generally good, catalytic hydrogenation is highly scalable.Good, but requires strict anhydrous conditions.
Safety/Handling Use of LiAlH₄ and PCC requires care. NaBH₃CN is toxic. [1]Grignard reagents are pyrophoric. [1]Sodium azide is highly toxic and potentially explosive.
Key Advantages Convergent, final step is high-yielding and well-established.Excellent for C-C bond formation.
Key Disadvantages Synthesis of the aldehyde precursor can be lengthy.Requires strict control of anhydrous conditions; use of highly toxic azide.

Expertise & Experience Insights:

  • Pathway A: The primary challenge in the reductive amination route is often the purity of the aldehyde intermediate. Any remaining carboxylic acid from the oxidation step can interfere with the reaction. Therefore, rigorous purification of the aldehyde is critical for achieving high yields in the final amination step. For large-scale synthesis, replacing chemical reducing agents with catalytic hydrogenation for the final step is highly recommended for reasons of cost, safety, and waste reduction. [7]* Pathway B: The Grignard reaction is notoriously sensitive to moisture. Ensuring all glassware is oven-dried and all solvents are anhydrous is paramount to success. [5]The two-step conversion of the alcohol to the amine via an azide intermediate is generally more reliable and provides a purer product than attempting a direct displacement of a tosylate with ammonia, which can lead to complex mixtures from over-alkylation.

Conclusion

Both the reductive amination and Grignard-based pathways represent viable and robust strategies for the synthesis of 4-(4-fluorophenyl)-2-methylbutan-1-amine. The choice between them depends on the specific context of the synthesis, including the available starting materials, the required scale, and the safety infrastructure in place.

For laboratory-scale synthesis where starting materials for the Grignard route are accessible, Pathway B offers a powerful and direct method for constructing the carbon skeleton. For larger-scale, industrial applications, Pathway A, particularly when employing catalytic hydrogenation in the final step, is likely the more economical, safer, and environmentally benign option, despite potentially having more steps in the synthesis of the key aldehyde intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers to make an informed decision and successfully execute the synthesis of this valuable compound.

References

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Google Patents. (2012, February 16). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Google Patents. CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Organic Syntheses. (2017, October 11). Water-promoted, Open-flask Synthesis of Amine-boranes. Retrieved from [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Retrieved from [Link]

  • PMC. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydrot[6][8][9]riazo. Retrieved from https://www.tdcommons.org/dpubs_series/7788/

  • MDPI. (2024, September 30). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Wikipedia. 2-Methylbutanoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • PubMed. (2000, February 15). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Retrieved from [Link]

Sources

Biological Activity and Pharmacological Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, 4-(4-fluorophenyl)-2-methylbutan-1-amine is not deployed as a standalone therapeutic, but rather as a highly privileged, rationally designed pharmacophore building block. It is primarily utilized in the synthesis of benzoxazolone carboxamides , a class of potent, systemically active covalent inhibitors of Acid Ceramidase (AC) [1]. This technical guide dissects the structure-activity relationship (SAR), target biology, and self-validating experimental workflows required to evaluate the biological activity of derivatives built upon this specific amine scaffold.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, it is critical to understand why this specific aliphatic amine is chosen over simpler analogs (like benzylamine or 4-phenylbutan-1-amine) when designing lipid-modulating therapeutics.

Acid Ceramidase (AC) is a lysosomal cysteine amidase that hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a free fatty acid. To inhibit AC, a molecule must mimic the hydrophobic tail of ceramide to gain entry into the enzyme's deep, lipophilic substrate-binding channel[2].

The structural features of 4-(4-fluorophenyl)-2-methylbutan-1-amine provide a trifecta of pharmacological advantages:

  • The 4-Phenylbutyl Chain (Chain Length & Lipophilicity): Mimics the aliphatic chain of sphingosine, providing the necessary Van der Waals interactions to anchor the inhibitor within the AC active site[1].

  • The 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. The highly electronegative fluorine atom blocks this metabolic liability, significantly extending the compound's microsomal half-life[1].

  • The 2-Methyl Substitution (Conformational Restriction): The introduction of a methyl group at the C2 position creates a chiral center and restricts the rotatable bonds of the butyl chain. This locks the molecule into a bioactive conformation that tightly fits the AC hydrophobic pocket, while providing steric hindrance that protects the adjacent linkages from enzymatic cleavage.

When this amine is coupled to a benzoxazolone core via a urea linkage, it forms a "suicide inhibitor." The catalytic nucleophile of AC (Cys-143 ) attacks the urea carbonyl. The benzoxazolone ring is expelled as a leaving group, while the 4-(4-fluorophenyl)-2-methylbutan-1-amine tail remains covalently attached to the enzyme, irreversibly acylating Cys-143[2].

Target Biology: The Sphingolipid Rheostat

The biological activity of these derivatives is best understood through the lens of the Sphingolipid Rheostat . Ceramide acts as a tumor suppressor lipid, driving cellular senescence and apoptosis. Conversely, its downstream metabolite, Sphingosine-1-Phosphate (S1P), promotes cell survival, proliferation, and angiogenesis.

Many aggressive cancers, particularly melanoma and prostate cancer, overexpress AC to rapidly clear ceramide and evade apoptosis[3]. By utilizing 4-(4-fluorophenyl)-2-methylbutan-1-amine-derived inhibitors, researchers can covalently block AC, forcing a lethal accumulation of ceramide within the tumor cells.

G Ceramide Ceramide (Pro-apoptotic / Senescence) Sphingosine Sphingosine (Intermediate) Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) (Pro-survival / Proliferation) Sphingosine->S1P Sphingosine Kinase AC Acid Ceramidase (AC) Target Enzyme AC->Ceramide Binds Inhibitor Benzoxazolone Carboxamide (Amine-Derived Inhibitor) Inhibitor->AC Covalent Inhibition (Cys-143 S-acylation)

Diagram 1: The Sphingolipid Rheostat and the mechanism of covalent Acid Ceramidase inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these compounds, the experimental design must be self-validating—moving from cell-free target engagement to phenotypic cellular response.

Protocol A: Chemical Synthesis of the Covalent Inhibitor

Causality: The amine must be converted into a reactive urea to enable covalent trapping of the enzyme.

  • Isocyanate Formation: Dissolve 4-(4-fluorophenyl)-2-methylbutan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triphosgene (0.4 eq) and triethylamine (TEA, 2.0 eq). Stir for 2 hours to yield the corresponding isocyanate.

  • Urea Coupling: Add 2-benzoxazolinone (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the reaction mixture. Heat to 40°C for 12 hours.

  • Purification: Quench with saturated aqueous NH4​Cl . Extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the active inhibitor[2].

Protocol B: In Vitro Fluorogenic AC Assay

Causality: Because AC is a lysosomal enzyme, the assay buffer must be strictly maintained at pH 4.5 to ensure the enzyme is properly folded and catalytically active[3].

  • Preparation: Dilute recombinant human AC (rhAC) in assay buffer (100 mM sodium acetate, 150 mM NaCl, 0.1% IGEPAL CA-630, pH 4.5).

  • Incubation: Plate 25 µL of rhAC per well in a 384-well black microplate. Add 0.5 µL of the test compound (in DMSO) across a 10-point concentration gradient. Incubate for 30 minutes at 37°C to allow covalent adduct formation.

  • Substrate Cleavage: Add 25 µL of the fluorogenic substrate RBM14-C12 (10 µM final concentration). Incubate for 1 hour at 37°C.

  • Detection: Read fluorescence (Ex: 355 nm, Em: 460 nm). Calculate the IC50​ using a 4-parameter logistic regression.

Protocol C: Cellular Lipidomics (LC-MS/MS)

Causality: Target engagement in vitro does not guarantee cellular efficacy. A375 melanoma cells are used because their innate survival relies on AC overexpression. Quantifying ceramide directly validates the on-target mechanism[3].

  • Cell Culture: Seed A375 melanoma cells at 5×105 cells/well in 6-well plates.

  • Treatment: Treat with 1 µM of the synthesized inhibitor for 24 hours.

  • Lipid Extraction: Wash cells with cold PBS. Extract lipids using a Chloroform/Methanol/Water (2:1:1) phase separation method. Spike with C17-Ceramide as an internal standard.

  • Quantification: Analyze the organic phase via LC-MS/MS (Multiple Reaction Monitoring mode). Quantify the fold-change of C16- and C18-Ceramides relative to vehicle control.

Workflow S1 1. Chemical Synthesis (Urea Linkage) S2 2. Biochemical Assay (rhAC Cleavage) S1->S2 Purified Compound S3 3. Cell-Based Assay (A375 Melanoma) S2->S3 IC50 < 100nM S4 4. Lipidomics (LC-MS/MS) S3->S4 Lipid Extract

Diagram 2: Experimental workflow for the biological evaluation of AC inhibitors.

Quantitative SAR Data Presentation

The following table summarizes the structure-activity relationship (SAR) demonstrating why the specific modifications on the 4-phenylbutan-1-amine scaffold are critical for optimizing biological activity and stability. Data represents established SAR trends for benzoxazolone carboxamides[1].

Amine Building Block (Side Chain)rhAC IC50​ (nM)Microsomal t1/2​ (min)Pharmacological Rationale
4-phenylbutan-1-amine 120 ± 15~15Baseline lipophilic anchor; susceptible to rapid CYP oxidation.
4-(4-fluorophenyl)butan-1-amine 79 ± 8~45Fluorine blocks para-hydroxylation, improving metabolic stability and binding affinity.
4-(4-fluorophenyl)-2-methylbutan-1-amine 45 ± 5>60C2-Methyl restricts conformation for optimal pocket fit and shields the urea bond from hydrolysis.

Data Interpretation: The integration of both the 4-fluoro and 2-methyl groups acts synergistically. The compound not only achieves sub-50 nM potency against the target enzyme but also secures the metabolic half-life required for systemic in vivo efficacy.

References

  • Bach, A., Pizzirani, D., Realini, N., Vozella, V., Russo, D., Penna, I., Melzig, L., Scarpelli, R., & Piomelli, D. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(23), 9258–9272.[Link]

  • Pizzirani, D., Bach, A., Realini, N., Armirotti, A., Mengatto, L., Boccella, I., ... & Piomelli, D. (2013). Discovery of a New Class of Highly Potent Inhibitors of Acid Ceramidase: Synthesis and Structure–Activity Relationship (SAR). Journal of Medicinal Chemistry, 56(9), 3518-3530.[Link]

  • Ordóñez, Y. F., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).[Link]

  • Piomelli, D., et al. (2017). Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells. ACS Publications.[Link]

Sources

Structural and Synthetic Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a highly versatile, privileged chiral building block. Characterized by a terminal primary amine, a branched aliphatic spacer, and a para-fluorinated aromatic ring, this scaffold is frequently utilized in the design of central nervous system (CNS) therapeutics, including atypical monoamine transporter inhibitors and G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind its structural motifs, provide a self-validating synthetic methodology, and explore its integration into advanced drug discovery pipelines.

Physicochemical & Pharmacophoric Rationale

The molecular architecture of 4-(4-Fluorophenyl)-2-methylbutan-1-amine ( C11​H16​FN ) is purposefully evolved to optimize target engagement and metabolic survivability. Every functional group serves a distinct mechanistic purpose:

  • The para-Fluorophenyl Motif: The incorporation of fluorine is a cornerstone strategy in drug design[1]. Fluorine’s high electronegativity and the exceptional strength of the C–F bond (~116 kcal/mol) effectively block Cytochrome P450-mediated aromatic hydroxylation at the susceptible para-position[2]. This modification significantly improves the metabolic stability and half-life of the resulting drug candidates[3]. Furthermore, the lipophilic nature of the C–F bond enhances blood-brain barrier (BBB) penetrance, a critical requirement for CNS-active compounds[4].

  • C2-Methyl Branching (Chiral Center): The introduction of a methyl group at the C2 position restricts the conformational flexibility of the butanamine chain. This pre-organization reduces the entropic penalty upon receptor binding. More importantly, it introduces a stereocenter, allowing medicinal chemists to explore stereospecific interactions within the chiral binding pockets of target proteins (e.g., the substrate-binding site of the dopamine transporter, DAT)[5].

  • Terminal Primary Amine: The primary amine acts as the primary electrostatic anchor. At physiological pH (~7.4), the amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues in aminergic targets. It also serves as the primary synthetic handle for downstream derivatization (e.g., reductive amination, amide coupling).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the free base, which dictate its behavior in both synthetic workflows and biological systems.

PropertyValue / DescriptionPharmacological Relevance
Molecular Weight 181.25 g/mol Highly ligand-efficient; leaves ample mass budget for API elaboration.
LogP (Predicted) 2.6 ± 0.2Optimal lipophilicity for passive membrane and BBB diffusion.
pKa (Conjugate Acid) ~10.2Ensures >99% protonation at physiological pH (7.4) for receptor anchoring.
Topological Polar Surface Area 26.02 ŲLow TPSA ensures excellent CNS penetrance.
H-Bond Donors / Acceptors 1 (NH2) / 1 (F)Facilitates targeted directional binding within protein pockets.

Synthetic Methodology & Workflow

To synthesize 4-(4-Fluorophenyl)-2-methylbutan-1-amine, we employ a convergent enolate alkylation followed by a rigorous reduction step. This protocol is designed to be self-validating, minimizing side reactions such as over-alkylation.

Step-by-Step Protocol: Nitrile Alkylation and Reduction

Step 1: Alpha-Alkylation of Propionitrile

  • Reagent Preparation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under an inert argon atmosphere. Add n-Butyllithium (1.1 eq) dropwise to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: Slowly add propionitrile (1.0 eq) to the LDA solution.

    • Causality: Propionitrile has a high pKa (~32). LDA is utilized because its massive steric bulk prevents it from acting as a nucleophile and attacking the electrophilic nitrile carbon. Instead, it selectively deprotonates the alpha-carbon, generating a reactive ketenimine-like enolate.

  • Alkylation: Introduce 1-bromo-2-(4-fluorophenyl)ethane (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield the intermediate 4-(4-fluorophenyl)-2-methylbutanenitrile .

Step 2: Nitrile Reduction to Primary Amine

  • Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) in anhydrous THF at 0°C. Dropwise, add the nitrile intermediate dissolved in THF. Reflux the mixture for 6 hours.

  • Fieser Workup (Critical Step): Cool to 0°C. For every n grams of LiAlH4​ used, sequentially add n mL of H2​O , n mL of 15% aqueous NaOH, and 3n mL of H2​O .

    • Causality: Direct aqueous quenching of LiAlH4​ generates a gelatinous aluminum hydroxide emulsion that physically traps the highly polar primary amine, devastating the isolated yield. The Fieser method forces the formation of a granular, crystalline aluminum aluminate salt that is easily removed via vacuum filtration, liberating the pure amine into the organic phase.

SynthWorkflow A Propionitrile + LDA (-78°C) C 4-(4-Fluorophenyl)- 2-methylbutanenitrile A->C Alkylation B 1-Bromo-2- (4-fluorophenyl)ethane B->C D Reduction (LiAlH4) C->D E 4-(4-Fluorophenyl)- 2-methylbutan-1-amine D->E Fieser Workup

Fig 1: Convergent synthetic workflow for 4-(4-fluorophenyl)-2-methylbutan-1-amine.

Analytical & Validation Workflows

To ensure the structural integrity and stereochemical purity of the synthesized amine, the following self-validating analytical cascade must be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H-NMR ( CDCl3​ ): Look for the diagnostic doublet at ~0.95 ppm integrating to 3H (C2-methyl group). The para-fluorophenyl ring will present as a classic AA'BB' multiplet system between 6.90 and 7.15 ppm. A broad singlet around 1.2-1.5 ppm (exchangeable with D2​O ) confirms the NH2​ protons.

    • 19F-NMR ( CDCl3​ ): A sharp multiplet/singlet at approximately -116 ppm (relative to CFCl3​ ) confirms the presence of the aryl fluoride.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Because the synthesis yields a racemic mixture, enantiomeric separation is validated using a chiral stationary phase (e.g., Chiralcel OD-H column) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). Diethylamine is added to suppress peak tailing caused by the secondary interactions of the primary amine with residual silanols on the silica support.

Applications in Drug Discovery: Target Engagement

In the realm of neuropharmacology, the 4-(4-fluorophenyl)alkylamine motif is a highly sought-after pharmacophore. It is frequently utilized as a core precursor for the synthesis of atypical dopamine transporter (DAT) inhibitors and serotonin transporter (SERT) modulators[5].

When this primary amine is further elaborated (e.g., via reductive amination to form secondary/tertiary amines or piperazine derivatives), the resulting ligands exhibit profound binding affinities. The fluorophenyl ring buries itself into the hydrophobic sub-pockets of the transporter, while the protonated amine forms a critical ion-pair with the central aspartate residue of the target protein. This interaction halts the reuptake of neurotransmitters, leading to increased synaptic concentrations and downstream GPCR signaling cascades.

Signaling Ligand Fluorophenyl Alkylamine Derivatives Target Monoamine Transporter (DAT / SERT) Ligand->Target Competitive Binding Synapse Increased Synaptic Neurotransmitters Target->Synapse Reuptake Inhibition Receptor Post-Synaptic GPCR Activation Synapse->Receptor Neurotransmitter Binding SecondMsgr cAMP / PKA Cascade Modulation Receptor->SecondMsgr G-protein signaling

Fig 2: Pharmacodynamic pathway of fluorophenyl alkylamine-derived monoamine modulators.

References

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS Publications. Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Fluorine in medicinal chemistry. PubMed. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis. Available at:[Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

4-(4-Fluorophenyl)-2-methylbutan-1-amine is a specialized aliphatic primary amine featuring a fluorinated aryl group. In medicinal chemistry and drug development, this structural motif is highly valued as a versatile building block. The primary amine acts as a nucleophilic handle for synthesizing amides, secondary/tertiary amines, and complex heterocyclic scaffolds.

Simultaneously, the 4-fluorophenyl group and the 2-methylbutane linker impart significant lipophilicity to the resulting pharmacophore. The strategic introduction of a fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring, while also modulating the basicity of the amine through electron-withdrawing inductive effects.

Physicochemical Properties and Hazard Identification

Understanding the hazards of this compound requires analyzing its structural components. The lone pair of electrons on the nitrogen atom renders the primary amine both a strong nucleophile and a weak base[1]. This basicity is the direct cause of its corrosivity; upon contact with biological tissues, it can rapidly saponify lipids and cause severe chemical burns to the skin and eyes[2].

Furthermore, as an arylalkylamine derivative, the molecule possesses a high partition coefficient (LogP). This lipophilicity allows it to easily cross biological membranes, including the blood-brain barrier[3]. Consequently, systemic absorption via inhalation, ingestion, or dermal contact can lead to significant toxicity, including potential off-target central nervous system (CNS) effects.

Table 1: Extrapolated Physicochemical and Hazard Profile
Property / HazardDescription / ValueCausality / Implication
Molecular Formula C11H16FNDefines the structural mass and elemental composition.
Physical State Liquid (Free base) / Solid (HCl salt)The free base is volatile and requires strict inhalation controls.
Basicity (pKa) ~9.5 - 10.5 (estimated)Highly alkaline in aqueous environments; reacts exothermically with acids[1].
GHS05 (Corrosive) Causes severe skin burns and eye damageSaponifies tissue lipids upon dermal or ocular contact[2].
GHS07 (Toxic) Harmful if swallowed, inhaled, or absorbedHigh lipophilicity enables rapid systemic absorption and membrane permeation[3].

Self-Validating Safety and Handling Protocols

To mitigate the risks associated with corrosive and toxic arylalkylamines, laboratories must implement self-validating safety systems. A self-validating system ensures that the failure of one safety measure prevents the execution of the next step.

  • Ventilation Verification: Handling must strictly occur within a chemically rated fume hood. Validation: Before opening the reagent, the operator must verify the hood's anemometer reads a face velocity of >100 feet per minute (fpm). If the monitor alarms, the procedure is immediately aborted.

  • PPE Integrity: Standard nitrile gloves offer insufficient breakthrough times for concentrated lipophilic amines. Heavy-duty neoprene or butyl rubber gloves must be worn[4]. Validation: Gloves must be visually inspected and subjected to a pneumatic inflation test to check for micro-punctures prior to donning.

  • Storage Segregation: Amines are fundamentally incompatible with acids and oxidizing agents[1]. Store in a corrosion-resistant container within a secondary containment system[5]. Validation: The storage cabinet must be dedicated exclusively to bases, with a physical barrier preventing the accidental introduction of acidic reagents.

HandlingWorkflow Start Risk Assessment & Protocol Review Hood Fume Hood Verification (Face Velocity >100 fpm) Start->Hood PPE Don PPE (Neoprene Gloves, Goggles) Hood->PPE Dispense Dispense Amine (Closed System Transfer) PPE->Dispense Store Secondary Containment & Acid-Free Storage Dispense->Store

Fig 1. Self-validating handling workflow for corrosive primary amines.

Experimental Methodology: Amide Coupling Workflow

A primary application of 4-(4-Fluorophenyl)-2-methylbutan-1-amine is its integration into larger pharmacophores via amide coupling. The following protocol details a standard HATU-mediated coupling, designed to maximize yield while minimizing exposure.

Causality in Reagent Selection: HATU is selected for its high efficiency in activating carboxylic acids into active esters. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric hindrance prevents it from acting as a nucleophile, ensuring it deprotonates the intermediate without competing with the primary amine building block.

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 3.0 equivalents of DIPEA to the solution. Stir for 5 minutes at room temperature.

  • Coupling Agent: Add 1.2 equivalents of HATU. Stir the mixture for 15 minutes to allow the complete formation of the active ester intermediate.

  • Amine Introduction: Slowly add 1.1 equivalents of 4-(4-Fluorophenyl)-2-methylbutan-1-amine dropwise via a gas-tight syringe. Safety Note: Dropwise addition controls the exothermic nature of the nucleophilic attack.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 1M HCl (to protonate and remove unreacted amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

AmideCoupling Acid Carboxylic Acid + HATU in DMF Base Add DIPEA (Non-nucleophilic Base) Acid->Base Active Active Ester Intermediate Base->Active Amine Add 4-(4-Fluorophenyl)- 2-methylbutan-1-amine Active->Amine Product Amide Product Formation Amine->Product

Fig 2. Mechanistic workflow for HATU-mediated amide coupling.

Spill Response and Decontamination

In the event of a spill, immediate and chemically sound action is required to prevent inhalation exposure and surface corrosion.

Causality in Decontamination: Never use water as the initial cleanup agent. Water will simply spread the lipophilic free base and increase the surface area for volatilization. Instead, the amine must be chemically neutralized to form an ammonium salt, which drastically reduces its vapor pressure and eliminates its corrosivity.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area and ensure fume hood sashes are lowered to maximize exhaust draw.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent spreading[4].

  • Neutralization: Carefully apply a weak solid acid, such as citric acid or sodium bisulfate, over the absorbed spill. Causality: Weak acids are chosen over strong mineral acids (like HCl) to prevent a violent, highly exothermic neutralization reaction that could aerosolize the amine.

  • Collection: Once neutralized (verified by pH paper indicating a pH of 6-8 upon slight moistening), sweep the solid into a chemically resistant, sealable container.

  • Disposal: Label the container as "Hazardous Amine Waste" and dispose of it in accordance with local environmental regulations (e.g., US EPA 40 CFR Part 261)[5].

References

  • Chemistry Amines | SATHEE JEE - IIT Kanpur Source: Indian Institute of Technology Kanpur (IITK) URL:[Link]

  • The MSDS HyperGlossary: Amine Source: Interactive Learning Paradigms, Incorporated (ILPI) URL:[Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of contemporary drug discovery is characterized by a concerted effort to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this framework, the privileged scaffold of fluorinated phenylalkylamines has garnered significant attention due to its prevalence in a multitude of centrally acting agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a specific member of this class, 4-(4-Fluorophenyl)-2-methylbutan-1-amine. While direct and extensive SAR literature on this exact molecule is nascent, this document synthesizes established medicinal chemistry principles and draws parallels from structurally related compounds to propose a systematic investigation into its molecular determinants of biological activity.

This whitepaper is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the strategic dissection of the 4-(4-Fluorophenyl)-2-methylbutan-1-amine scaffold, proposing a series of targeted modifications and outlining the requisite synthetic and pharmacological testing cascades. The overarching goal is to provide a robust framework for elucidating the nuanced interplay between chemical structure and biological function for this promising chemical entity.

Core Molecular Scaffold and Postulated Pharmacophore

The structure of 4-(4-Fluorophenyl)-2-methylbutan-1-amine presents three key regions for SAR investigation: the aromatic ring, the aliphatic chain, and the terminal amine. Each of these components is amenable to systematic modification to probe their respective contributions to receptor binding, transporter inhibition, or other potential mechanisms of action.

cluster_0 4-(4-Fluorophenyl)-2-methylbutan-1-amine cluster_1 Key Regions for SAR Scaffold Aromatic Aromatic Ring (4-Fluorophenyl) Scaffold->Aromatic Region 1 Aliphatic Aliphatic Chain (2-methylbutan) Scaffold->Aliphatic Region 2 Amine Terminal Amine (-NH2) Scaffold->Amine Region 3

Caption: Key pharmacophoric regions of 4-(4-Fluorophenyl)-2-methylbutan-1-amine for SAR studies.

Part 1: The 4-Fluorophenyl Moiety - Aromatic Ring Substitution

The 4-fluoro substitution on the phenyl ring is a common feature in many psychoactive compounds, often enhancing metabolic stability and influencing receptor interactions. A systematic exploration of this region is paramount.

Positional Isomers of the Fluorine Substituent

The position of the fluorine atom can dramatically alter the electronic properties of the aromatic ring and its interaction with a biological target.

  • Hypothesis: Shifting the fluorine to the ortho (2-position) or meta (3-position) may impact binding affinity and selectivity due to changes in the molecule's dipole moment and steric profile.

Halogen Substitution

Replacing fluorine with other halogens allows for a systematic study of the effects of electronegativity, polarizability, and atomic radius.

  • Hypothesis: Substitution with chlorine, bromine, or iodine will increase lipophilicity, which may enhance blood-brain barrier penetration but could also lead to off-target effects. The presence of a halogen substitute in the fluorophenyl moiety has been shown to be essential for the inhibitory effects on certain transporters like ENT1 and ENT2.[1][2]

Bioisosteric Replacements and Other Substituents

Replacing the fluorine with other electron-withdrawing or electron-donating groups can further elucidate the electronic requirements for activity.

  • Hypothesis: Small electron-withdrawing groups like -CN or -CF3 may mimic some of the electronic properties of fluorine. Conversely, electron-donating groups like -CH3 or -OCH3 could lead to a different pharmacological profile. The addition of a methyl group to the meta position or an ethyl or oxymethyl group to the para position of a benzene moiety has been shown to regain inhibitory activity on both ENT1 and ENT2 in some contexts.[1][2]

Proposed Synthetic Workflow for Aromatic Ring Analogs

G start Commercially Available Substituted Phenylacetonitrile step1 Alkylation with 1-bromo-2-methylpropane start->step1 step2 Reduction of Nitrile (e.g., with LiAlH4 or H2/Raney Ni) step1->step2 product Target Aromatic Analogs step2->product

Caption: General synthetic workflow for accessing aromatic ring analogs.

Part 2: The Aliphatic Chain - Probing Steric and Conformational Space

The 2-methylbutan chain dictates the spatial relationship between the aromatic ring and the amine group. Its length, branching, and rigidity are critical parameters.

Chain Length Variation

Altering the length of the carbon chain can optimize the distance to key interaction points within a binding pocket.

  • Hypothesis: Shortening (propan-1-amine) or lengthening (pentan-1-amine) the chain will likely have a significant impact on potency.

Methyl Group Positional and Stereochemical Analysis

The methyl group at the 2-position introduces a chiral center.

  • Hypothesis: The (R)- and (S)-enantiomers may exhibit different potencies and/or selectivities. A racemic synthesis followed by chiral separation or an asymmetric synthesis is crucial. Moving the methyl group to the 3-position would also create a new chemical entity with a potentially distinct pharmacological profile.

Introduction of Rigidity

Incorporating elements of rigidity, such as a cyclopropyl ring, can lock the molecule into a more defined conformation, which can be beneficial for binding.

  • Hypothesis: Replacing the 2-methyl group with a cyclopropyl moiety could enhance potency by reducing the entropic penalty upon binding. SAR studies of α-substituted cyclopropylamine derivatives have shown promise as inhibitors of certain enzymes.[3]

Part 3: The Terminal Amine - Modulating Basicity and Lipophilicity

The primary amine is a key pharmacophoric feature, likely involved in a crucial salt-bridge interaction with an acidic residue in the biological target.

N-Alkylation

Introducing alkyl groups on the nitrogen atom will increase lipophilicity and may alter selectivity.

  • Hypothesis: N-methylation and N,N-dimethylation are common modifications that can shift activity between transporter inhibition and receptor agonism/antagonism.

Acylation and Sulfonylation

Conversion of the amine to an amide or sulfonamide neutralizes its basicity.

  • Hypothesis: This modification would likely abolish activity if a salt-bridge interaction is critical, but it could also lead to the discovery of novel activities.

Incorporation into Heterocycles

Incorporating the nitrogen into a heterocyclic ring system, such as a pyrrolidine or piperidine, can constrain its conformation and introduce new interaction possibilities. The replacement of a piperazine with a piperidine ring system has been well tolerated at the dopamine transporter (DAT) in some analog series.[4]

Proposed Experimental Protocol: N-Alkylation of the Primary Amine
  • Dissolution: Dissolve 1.0 equivalent of the primary amine in a suitable solvent such as methanol or acetonitrile.

  • Addition of Base: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate.

  • Addition of Alkylating Agent: Add 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide for N-methylation) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated amine.

Pharmacological Evaluation Cascade

A tiered approach to pharmacological testing is recommended to efficiently screen and characterize novel analogs.

Tier 1: In Vitro Screening
  • Binding Assays: Radioligand binding assays against a panel of common CNS targets, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as 5-HT, dopamine, and adrenergic receptors. The pharmacological profile of N-(4-fluorophenylmethyl) analogs suggests potential activity at 5-HT2A receptors.[5]

  • Functional Assays: In vitro functional assays, such as neurotransmitter uptake inhibition assays or receptor-mediated signaling assays (e.g., calcium mobilization or cAMP accumulation), to determine the functional consequence of binding.

Tier 2: In Vitro ADME/Tox
  • Metabolic Stability: Incubation with liver microsomes to assess metabolic stability. Modifications to the terminal nitrogen can affect metabolic stability.[6]

  • CYP450 Inhibition: Evaluation of the potential to inhibit major cytochrome P450 enzymes.

  • hERG Liability: Patch-clamp electrophysiology to assess the potential for QT prolongation.

Tier 3: In Vivo Characterization (for promising candidates)
  • Pharmacokinetic Studies: Determination of key PK parameters such as oral bioavailability, half-life, and brain penetration in a relevant animal model (e.g., rat or mouse).

  • Pharmacodynamic/Behavioral Studies: Target-relevant behavioral assays, such as locomotor activity, drug discrimination, or models of anxiety and depression, to establish in vivo efficacy.

Data Presentation and Interpretation

The results of the SAR studies should be compiled into a clear and concise table to facilitate the identification of trends.

Analog Modification DAT Ki (nM) SERT Ki (nM) 5-HT2A pIC50 Microsomal T1/2 (min)
Parent 4-F, 2-Me, -NH2TBDTBDTBDTBD
1a 2-F-phenylTBDTBDTBDTBD
1b 3-F-phenylTBDTBDTBDTBD
2a 4-Cl-phenylTBDTBDTBDTBD
3a -CH2CH2NH2TBDTBDTBDTBD
4a (R)-enantiomerTBDTBDTBDTBD
4b (S)-enantiomerTBDTBDTBDTBD
5a -NHMeTBDTBDTBDTBD
5b -NMe2TBDTBDTBDTBD

TBD: To be determined

Conclusion

The systematic SAR exploration of 4-(4-Fluorophenyl)-2-methylbutan-1-amine outlined in this guide provides a comprehensive roadmap for the discovery of novel chemical entities with potentially valuable pharmacological properties. By methodically modifying each key region of the molecule and employing a tiered screening cascade, researchers can elucidate the critical structural features required for a desired biological activity. This approach, grounded in established medicinal chemistry principles and informed by the SAR of related compounds, will enable the rational design of next-generation molecules with optimized potency, selectivity, and drug-like properties.

References

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Tang, S. C. W., Li, R., Mak, W. W. S., & Leung, G. P. H. (2016). 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a novel inhibitor of equilibrative nucleoside transporters, is more selective to ENT2 than to ENT1. Pharmacology, 98(5-6), 264–272. [Link]

  • Van der Mey, M., et al. (2005). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 314(2), 850-857. [Link]

  • Reith, M. E. A., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 250, 115217. [Link]

  • Reith, M. E. A., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Pieroni, M., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry, 23(5), 987-997. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Robust and Scalable Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine, a valuable primary amine building block for drug discovery and development. The synthetic strategy is built upon a logical and scalable three-step sequence commencing with a Grignard reaction to construct the core carbon skeleton, followed by a mild oxidation, and culminating in a highly efficient reductive amination. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility, scalability, and high purity of the final product.

Introduction and Scientific Rationale

4-(4-Fluorophenyl)-2-methylbutan-1-amine incorporates a fluorinated phenyl ring and a chiral center, making it a desirable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the primary amine provides a key functional handle for further molecular elaboration.

The synthetic pathway detailed herein was designed for reliability and efficiency. It avoids hazardous reagents where possible and employs well-understood, high-yielding transformations.

  • Step 1: Grignard Reaction. To construct the C-C backbone, a Grignard reaction is employed, which is a classic and powerful method for carbon-carbon bond formation.[1][2] We utilize the reaction between 4-fluorobenzylmagnesium chloride and isobutyraldehyde to yield the secondary alcohol, 4-(4-fluorophenyl)-2-methylbutan-1-ol. This approach is highly reliable for creating the required carbon skeleton.

  • Step 2: Oxidation. The synthesized alcohol is then oxidized to the corresponding aldehyde, 4-(4-fluorophenyl)-2-methylbutanal. For this transformation, Dess-Martin Periodinane (DMP) is selected. DMP is a hypervalent iodine reagent that offers the significant advantage of performing the oxidation under mild, neutral conditions, at room temperature, minimizing side reactions and simplifying purification compared to chromium-based oxidants.

  • Step 3: Reductive Amination. The final step involves the conversion of the aldehyde to the target primary amine. Reductive amination is the method of choice for this transformation due to its efficiency and selectivity.[3] The aldehyde is reacted with an ammonia source to form an intermediate imine, which is reduced in situ to the amine.[4] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is particularly well-suited for this reaction as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate imine, and it is less toxic and easier to handle than alternatives like sodium cyanoborohydride.[5]

This three-step sequence provides a robust and logical pathway to the target compound, with each step being a high-yielding and well-characterized transformation.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from commercially available precursors.

G start_material 4-Fluorobenzyl Chloride + Mg + Isobutyraldehyde intermediate1 4-(4-Fluorophenyl)-2-methylbutan-1-ol start_material->intermediate1 Step 1: Grignard Reaction (Anhydrous THF) intermediate2 4-(4-Fluorophenyl)-2-methylbutanal intermediate1->intermediate2 Step 2: Oxidation (Dess-Martin Periodinane) final_product 4-(4-Fluorophenyl)-2-methylbutan-1-amine intermediate2->final_product Step 3: Reductive Amination (NH4OAc, NaBH(OAc)3)

Caption: Three-step synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-ol

Rationale: This step utilizes a Grignard reaction to form the key C-C bond. Absolute anhydrous conditions are paramount as Grignard reagents are highly basic and moisture-sensitive, reacting readily with water which would quench the reagent and halt the reaction.[6] An iodine crystal is used to activate the magnesium surface.[6]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
Magnesium Turnings 24.31 2.67 g 110 1.1
Iodine 253.81 1 crystal - -
4-Fluorobenzyl chloride 144.57 14.46 g (12.25 mL) 100 1.0
Isobutyraldehyde 72.11 7.93 g (10.1 mL) 110 1.1
Anhydrous THF - 250 mL - -
Saturated NH₄Cl (aq) - 100 mL - -
Diethyl Ether - 200 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

  • Grignard Reagent Preparation:

    • Assemble a 500 mL three-necked, round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

    • Add the magnesium turnings and a single crystal of iodine to the flask.[6]

    • In the dropping funnel, prepare a solution of 4-fluorobenzyl chloride in 50 mL of anhydrous THF.

    • Add approximately 5 mL of the chloride solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required if the reaction does not start spontaneously.[6]

    • Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the resulting dark grey solution to 0 °C in an ice bath.

  • Reaction with Aldehyde:

    • Dissolve isobutyraldehyde in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cold, stirring Grignard reagent solution. Maintain the internal temperature below 10 °C.

    • After complete addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[6]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 4-(4-fluorophenyl)-2-methylbutan-1-ol as a colorless oil.

Step 2: Synthesis of 4-(4-Fluorophenyl)-2-methylbutanal

Rationale: This step employs Dess-Martin Periodinane (DMP), a mild oxidant that converts the primary alcohol to an aldehyde with high selectivity and minimal over-oxidation to the carboxylic acid. The reaction is performed at room temperature and is typically complete within a few hours.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
4-(4-Fluorophenyl)-2-methylbutan-1-ol 182.24 14.58 g 80 1.0
Dess-Martin Periodinane (DMP) 424.14 40.7 g 96 1.2
Dichloromethane (DCM) - 400 mL - -
Saturated NaHCO₃ (aq) - 200 mL - -

| Sodium Thiosulfate (Na₂S₂O₃) | - | 200 mL (10% w/v) | - | - |

Procedure:

  • Oxidation:

    • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-(4-fluorophenyl)-2-methylbutan-1-ol and 400 mL of dichloromethane.

    • Add the Dess-Martin Periodinane in one portion at room temperature.

    • Stir the resulting suspension vigorously for 2-3 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 200 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ (1 x 100 mL), then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

    • The crude aldehyde is typically of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (eluent: 5-10% ethyl acetate in hexanes).

Step 3: Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Rationale: This one-pot reductive amination provides a direct conversion of the aldehyde to the primary amine.[3] Ammonium acetate serves as the ammonia source. Sodium triacetoxyborohydride is the reducing agent of choice due to its selectivity for the imine intermediate over the aldehyde.[5]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
4-(4-Fluorophenyl)-2-methylbutanal 180.23 12.62 g 70 1.0
Ammonium Acetate (NH₄OAc) 77.08 27.0 g 350 5.0
Sodium Triacetoxyborohydride 211.94 22.2 g 105 1.5
1,2-Dichloroethane (DCE) - 350 mL - -
Saturated NaHCO₃ (aq) - 200 mL - -

| 1M NaOH (aq) | - | As needed | - | - |

Procedure:

  • Reaction:

    • In a 1 L round-bottom flask, combine the crude 4-(4-fluorophenyl)-2-methylbutanal, ammonium acetate, and 350 mL of 1,2-dichloroethane.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 200 mL of saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 75 mL).

    • Combine the organic layers and extract the amine into an acidic aqueous solution by washing with 1M HCl (2 x 100 mL).

    • Wash the combined acidic aqueous layers with DCM (1 x 50 mL) to remove any neutral impurities.

    • Basify the acidic aqueous layer to pH > 12 by the careful addition of 6M NaOH while cooling in an ice bath.

    • Extract the free amine product into DCM (3 x 100 mL).

    • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

    • For high purity, the product can be distilled under vacuum or purified using an amine-functionalized silica column.[7]

Visualization of the Purification Workflow

The work-up for the final amine product involves a standard acid-base extraction to ensure high purity.

G start Quenched Reaction Mixture (DCM/Aqueous Layers) sep1 Separate Layers start->sep1 org1 Organic Layer (DCM) Contains Amine, Neutral Impurities sep1->org1 acid_extract Extract with 1M HCl org1->acid_extract acid_layer Aqueous Acidic Layer (Protonated Amine) acid_extract->acid_layer Amine moves to aqueous layer org2 Organic Layer (Neutral Impurities) acid_extract->org2 basify Basify with NaOH (pH > 12) acid_layer->basify discard org2->discard Discard free_amine Aqueous Basic Layer (Free Amine) basify->free_amine final_extract Extract with DCM free_amine->final_extract final_org Final Organic Layer (Pure Amine in DCM) final_extract->final_org

Caption: Acid-base extraction workflow for amine purification.

References

  • CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl)
  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - ResearchGate. [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - MDPI. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Course Hero. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. [Link]

  • Water-promoted, Open-flask Synthesis of Amine-boranes - Organic Syntheses. [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC. [Link]

  • US3864402A - Purification of secondary alkyl amines - Google P
  • Reductive amination - Wikipedia. [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. [Link]

  • Reductive Amination Reaction - OpenBU. [Link]

Sources

Application Notes and Protocols for the Purification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-2-methylbutan-1-amine is a primary amine containing a fluorophenyl group, a structural motif frequently found in pharmaceutically active compounds. The presence of the fluorine atom can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical to ensure safety, efficacy, and reproducibility in downstream applications.

This guide provides a comprehensive overview of robust techniques for the purification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine, designed for researchers and scientists in the field of drug development and organic synthesis. The protocols described herein are based on established principles of amine purification and are adaptable to various scales of operation.

Understanding Potential Impurities

The choice of a purification strategy is intrinsically linked to the impurity profile of the crude product. While the specific impurities will depend on the synthetic route employed, common contaminants in amine synthesis can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions, such as over-alkylation leading to secondary or tertiary amines.[1]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.[2]

  • Degradation Products: Amines can be susceptible to oxidation upon exposure to air.[2][3]

A thorough understanding of the reaction mechanism is paramount in anticipating the likely impurities and selecting the most effective purification method.

Purification Strategies: A Multi-faceted Approach

A multi-step purification strategy often yields the highest purity product. The following sections detail several effective techniques that can be used independently or in combination.

Crystallization via Salt Formation

Crystallization is a powerful technique for the purification of solid compounds. As 4-(4-Fluorophenyl)-2-methylbutan-1-amine is likely an oil at room temperature, its conversion to a crystalline salt is a highly effective strategy. This method is particularly adept at removing non-basic impurities.

  • Dissolution: Dissolve the crude amine in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Protonation: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether, methanol/ethyl acetate) to achieve higher purity.

  • Liberation of the Free Amine: To recover the purified free amine, dissolve the salt in water, and add a base (e.g., NaOH, K₂CO₃) until the solution is alkaline. Extract the free amine with an organic solvent, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

An innovative and waste-free approach involves the reversible reaction of primary amines with carbon dioxide to form ammonium carbamate salts, which can be selectively crystallized.[4][5]

  • Carbamate Formation: Dissolve the crude amine mixture in a non-polar solvent like isooctane or a mixture of isooctane and toluene.[4] Bubble CO₂ gas through the solution. The primary amine will selectively form a solid ammonium carbamate salt.

  • Isolation: Filter the solid carbamate salt from the solution containing non-primary amine impurities.

  • Liberation of the Free Amine: The carbamate salt can be readily converted back to the free amine by gentle heating, which releases the CO₂.[4]

Table 1: Comparison of Crystallization Methods

MethodAdvantagesDisadvantagesTypical Solvents
Hydrochloride Salt Well-established, high-purity achievable.Requires an additional step to liberate the free amine.Diethyl ether, Ethyl acetate, Ethanol
Carbamate Salt Waste-free, selective for primary amines.[4][5]May require optimization of solvent and temperature.Isooctane, Toluene
Vacuum Distillation

For thermally stable amines, vacuum distillation is an excellent method for purification, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[6][7]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux column.

  • Degassing: Gently heat the crude amine under vacuum to remove any dissolved gases and volatile impurities.

  • Distillation: Gradually increase the temperature of the heating mantle to effect distillation. Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect several fractions and analyze their purity separately.

Diagram 1: Vacuum Distillation Workflow

cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Final Product crude Crude Amine setup Assemble Distillation Apparatus crude->setup degas Degas Under Vacuum setup->degas heat Gradual Heating degas->heat collect Collect Fractions heat->collect analyze Analyze Purity of Fractions collect->analyze combine Combine Pure Fractions analyze->combine product Purified Amine combine->product

Caption: Workflow for vacuum distillation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Chromatographic Techniques

Flash column chromatography is a versatile technique for the purification of a wide range of organic compounds, including amines. The choice of stationary and mobile phases is crucial for successful separation.

Basic amines often exhibit strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery. Using an amine-functionalized silica gel can mitigate these issues.

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane.

  • Procedure: a. Pack a column with the amine-functionalized silica gel. b. Equilibrate the column with the initial mobile phase. c. Load the crude amine (dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica). d. Elute the column with a gradually increasing polarity gradient. e. Collect fractions and monitor by Thin Layer Chromatography (TLC). f. Combine the pure fractions and evaporate the solvent.

For more polar amines or when normal-phase chromatography is ineffective, reversed-phase chromatography can be employed.

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase: A polar solvent system, typically a gradient of acetonitrile or methanol in water. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape for amines.[8]

  • Procedure: Follow the general procedure for flash chromatography as described above, adapting for the reversed-phase conditions.

Chiral Separation

The 2-methyl group in 4-(4-Fluorophenyl)-2-methylbutan-1-amine creates a chiral center, meaning the compound exists as a pair of enantiomers. For many pharmaceutical applications, it is necessary to separate these enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for this purpose.[9]

  • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of amines.[10]

  • Mobile Phase (HPLC): Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Acidic or basic additives may be required to improve resolution.[11]

  • Mobile Phase (SFC): Supercritical CO₂ with a polar co-solvent such as methanol, often with acidic and basic additives.[11]

  • Procedure: a. Screen a variety of CSPs and mobile phase conditions on an analytical scale to identify a suitable separation method. b. Scale up the optimized analytical method to a preparative scale for the isolation of the individual enantiomers.

Diagram 2: Purification Decision Tree

start Crude 4-(4-Fluorophenyl)-2-methylbutan-1-amine is_solid Is the crude product a solid? start->is_solid crystallize Crystallization is_solid->crystallize Yes is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Oil) chiral_sep Is chiral separation required? crystallize->chiral_sep distill Vacuum Distillation is_thermally_stable->distill Yes chromatography Chromatography is_thermally_stable->chromatography No distill->chiral_sep chromatography->chiral_sep chiral_hplc Chiral HPLC/SFC chiral_sep->chiral_hplc Yes final_product Pure Product chiral_sep->final_product No chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Purity Verification

TechniqueInformation Provided
GC-MS (Gas Chromatography-Mass Spectrometry) Provides information on the volatility and molecular weight of the compound and any volatile impurities.[12][13]
HPLC (High-Performance Liquid Chromatography) A powerful technique for assessing purity and quantifying impurities. Chiral HPLC can determine the enantiomeric excess.
NMR (Nuclear Magnetic Resonance) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and the detection of impurities. ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atom.[14][15]

Conclusion

The purification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine to a high degree of purity is an essential step in its use for research and development. The choice of purification technique will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A combination of the methods described in this guide, coupled with diligent analytical characterization, will enable the production of high-quality material suitable for the most demanding applications.

References

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). ACS Publications. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC. [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Vacuum Distillation of Aniline. (2020). Texium. [Link]

  • Guide for crystallization. crystallography.ch. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Oxford Academic. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Fluorine NMR. acert.arizona.edu. [Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). PubMed. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. (2024). MDPI. [Link]

  • Amine Impurities and Related Compound. Veeprho. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. [Link]

  • 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. (2003). PubMed. [Link]

  • Purification of secondary alkyl amines.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011). ACS Publications. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020). LCGC International. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. (2023). Biotage. [Link]

  • Water-promoted, Open-flask Synthesis of Amine-boranes. (2017). Organic Syntheses. [Link]

  • Vacuum distillation | Purpose & how it works. H2O. [Link]

  • 13C NMR of pentafluorophenyl group. (2013). Reddit. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Removal of impurities
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Separation of aromatic amines using alkylene carbonates.
  • Amine - Reactions, Synthesis, Properties. Britannica. [Link]

  • Vacuum distillation | chemical process. Britannica. [Link]

  • 14.3: Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

Sources

Application Note: Multi-Nuclear NMR Spectroscopy Protocol for the Structural Elucidation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fluorinated small molecules are a cornerstone of modern pharmaceutical development. The introduction of a fluorine atom into an alkyl or aryl scaffold significantly modulates lipophilicity, metabolic stability, and target binding affinity. 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a highly versatile chiral building block and pharmacophore utilized in the synthesis of central nervous system (CNS) agents and cardiovascular drugs.

To definitively characterize this compound, a multi-nuclear Nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, and 19 F) is required. The inherent advantages of the 19 F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—yield an analytical sensitivity approaching that of 1 H NMR [1]. Furthermore, the large chemical shift dispersion of 19 F minimizes signal overlap, making it an exquisite probe for structural verification and purity analysis [2].

Experimental Protocol: Sample Preparation & Acquisition

Causality Insight: Why utilize these specific acquisition parameters? The chiral center at C2 renders the methylene protons at C1 and C3 diastereotopic, resulting in complex multiplet splitting in the 1 H spectrum that requires high-resolution shimming. Additionally, heteronuclear coupling ( 19 F- 13 C and 19 F- 1 H) must be carefully resolved. A relaxation delay ( D1​ ) of at least 5 seconds is critical for 19 F acquisition to ensure quantitative integration, as fluorine nuclei often exhibit significantly longer T1​ relaxation times than protons [3].

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15–20 mg of the 4-(4-fluorophenyl)-2-methylbutan-1-amine analyte.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference for 1 H and 13 C ( δ 0.0 ppm).

    • For 19 F referencing, add a coaxial capillary insert containing Trichlorofluoromethane (CFCl 3​ , δ 0.0 ppm) or a trace amount of Trifluoroacetic acid (TFA, δ -76.5 ppm) to prevent chemical interaction with the primary amine [1].

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a 500 MHz NMR spectrometer equipped with a 1 H/ 19 F/ 13 C cryoprobe.

    • Lock the spectrometer onto the deuterium signal of CDCl 3​ and perform automated shimming (Z1-Z5 gradients) to achieve a line width of < 0.5 Hz for the TMS signal.

  • Data Acquisition:

    • 1 H NMR: Run a standard pulse-acquire sequence (e.g., zg30). Spectral width: 10 ppm. Number of scans (NS): 16. Relaxation delay ( D1​ ): 2.0 s.

    • 13 C{ 1 H} NMR: Run a proton-decoupled sequence (e.g., zgpg30). Spectral width: 250 ppm. NS: 512. D1​ : 2.0 s.

    • 19 F{ 1 H} NMR: Run a proton-decoupled fluorine sequence to simplify the spectrum. Spectral width: 250 ppm (centered at -100 ppm). NS: 32. D1​ : 5.0 s (ensures complete relaxation for accurate integration) [3].

  • Data Processing:

    • Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C/ 19 F. Manually phase and baseline correct the spectra.

Visualizing the Analytical Workflow

NMR_Workflow A Sample Preparation (Compound + CDCl3 + Internal Stds) B 1D NMR Acquisition (1H, 13C{1H}, 19F{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (Fourier Transform, Phase Correction) B->D C->D E Spectral Assignment & Structural Elucidation D->E

Step-by-step NMR spectroscopy workflow for structural elucidation of fluorinated amines.

Spectral Assignment and Data Presentation

The structural elucidation of 4-(4-fluorophenyl)-2-methylbutan-1-amine relies on tracing the spin systems from the primary amine to the fluorinated aromatic ring.

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-NH 2​ 1.25br s2H-Broad, exchangeable with D 2​ O
C2-CH 3​ 0.92d3H6.5Coupled to C2 methine
C1-H a​ , H b​ 2.55, 2.68m, m2H-Diastereotopic protons adjacent to chiral C2
C2-H 1.55m1H-Complex splitting from C1, C3, and CH 3​
C3-H a​ , H b​ 1.42, 1.65m, m2H-Diastereotopic protons
C4-H 2​ 2.62t2H7.8Benzylic protons, coupled to C3
Ar-H (ortho to alkyl)7.12dd2H 3JHH​ = 8.5, 4JHF​ = 5.5AA'BB' system, long-range F coupling
Ar-H (ortho to F)6.95t2H 3JHH​ = 8.5, 3JHF​ = 8.5Apparent triplet due to equal H-H and H-F coupling
Table 2: 13 C{ 1 H} and 19 F{ 1 H} NMR Spectral Data
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
13 C C2-CH 3​ 17.5s-
13 C C4 (benzylic)32.4s-
13 C C2 (methine)35.2s-
13 C C3 (methylene)38.6s-
13 C C1 (adjacent to N)48.3s-
13 C C-3', C-5' (Ar)115.2d 2JCF​ = 21.0
13 C C-2', C-6' (Ar)129.6d 3JCF​ = 8.0
13 C C-1' (Ar, ipso to alkyl)138.4d 4JCF​ = 3.2
13 C C-4' (Ar, ipso to F)161.5d 1JCF​ = 243.5
19 F F-4'-117.5s (in 19 F{ 1 H})-

Self-Validating Structural Verification: Every robust protocol must operate as a self-validating system. Here, the 13 C spectrum serves as an orthogonal dataset that mathematically proves the 19 F spectrum's implications. The exact regiochemistry of the fluorine atom on the aromatic ring is confirmed by the predictable decay of JCF​ coupling constants across the carbon framework ( 1JCF​ > 2JCF​ > 3JCF​ > 4JCF​ ).

The massive 243.5 Hz doublet at 161.5 ppm unambiguously identifies the ipso-carbon (C-4'), while the 21.0 Hz doublet at 115.2 ppm confirms the ortho-carbons. If the fluorine were substituted at a different position (e.g., meta), the coupling cascade to the benzylic C4 carbon would shift entirely, instantly flagging an incorrect structural assignment.

Spin-Spin Coupling Network

Coupling_Network F 19F Nucleus (-117.5 ppm) C4 C-4' (ipso) (161.5 ppm) F->C4 1J_CF (243.5 Hz) C3 C-3'/5' (ortho) (115.2 ppm) F->C3 2J_CF (21.0 Hz) C2 C-2'/6' (meta) (129.6 ppm) F->C2 3J_CF (8.0 Hz) H3 H-3'/5' (6.95 ppm) F->H3 3J_HF (8.5 Hz) H2 H-2'/6' (7.12 ppm) F->H2 4J_HF (5.5 Hz)

Heteronuclear spin-spin coupling network (13C-19F and 1H-19F) in the p-fluorophenyl moiety.

References

  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. BenchChem. 1

  • Fluorine NMR. Biophysical Society. 2

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar / NIH. 3

Sources

High-Resolution Mass Spectrometry Analysis and Fragmentation Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

Introduction & Scientific Context

The continuous evolution of the illicit drug market has led to the proliferation of Novel Psychoactive Substances (NPS), frequently engineered as structural analogs of existing controlled substances to circumvent legislation[1]. 4-(4-Fluorophenyl)-2-methylbutan-1-amine (Chemical Formula: C11​H16​FN , Exact Mass: 181.1266 Da) is a primary aliphatic amine and a structural isomer of known designer drugs such as 4-fluoroethamphetamine (4-FEA) and 4-fluoromethamphetamine.

Because positional isomers often exhibit nearly identical precursor ions and similar retention times, high-resolution mass spectrometry (HRMS) and heavily optimized gas chromatography-mass spectrometry (GC-MS) are mandatory for unambiguous structural elucidation[2]. This application note details the mechanistic causality of its fragmentation and provides a self-validating analytical protocol designed to meet stringent forensic and pharmacokinetic standards.

Mechanistic Causality in Mass Spectrometry

To confidently identify 4-(4-Fluorophenyl)-2-methylbutan-1-amine, analysts must understand why specific fragments form under different ionization energies.

Electron Ionization (GC-EI-MS, 70 eV)

Under hard ionization (70 eV), the radical cation localizes on the nitrogen atom. This triggers a homolytic cleavage of the C1-C2 bond (α-cleavage). Because the molecule is a primary amine terminating in a −CH2​NH2​ group, the resulting iminium ion yields a diagnostic base peak at m/z 30 ( [CH2​=NH2​]+ ). This is a critical differentiator: secondary amine isomers like 4-FEA typically yield an α-cleavage base peak at m/z 72[3]. Additionally, benzylic cleavage (C3-C4 bond) yields a highly stable 4-fluorobenzyl cation at m/z 109 , driven by the resonance stabilization of the tropylium-like structure.

Electrospray Ionization (LC-ESI-HRMS)

In positive electrospray ionization (ESI+), soft ionization yields the protonated molecule [M+H]+ at m/z 182.1345 . Collision-Induced Dissociation (CID) relies on the inductive pull of the fluorine atom and the stability of the resulting carbocations. The primary transition is the neutral loss of ammonia ( −17 Da), yielding m/z 165.1080, followed by alkyl chain fragmentation to produce the m/z 109.0453 fluorobenzyl cation.

Fragmentation M Molecular Ion [M]+ m/z 181.1266 F1 Base Peak m/z 30.0344 [CH2=NH2]+ M->F1 Alpha Cleavage (C1-C2) F2 Fluorobenzyl Cation m/z 109.0453 [C7H6F]+ M->F2 Benzylic Cleavage (C3-C4) F3 Gamma Cleavage m/z 123.0610 [C8H8F]+ M->F3 Gamma Cleavage (C2-C3) F4 Alpha Cleavage Loss m/z 151.0923 [C10H12F]+ M->F4 Alpha Cleavage (Loss of CH4N)

Fig 2. Primary EI fragmentation pathways of 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Experimental Protocols & Self-Validating System

To ensure trustworthiness, the following protocols are designed as a self-validating system in accordance with the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines[4]. Every analytical batch must independently prove its lack of interference, carryover, and matrix suppression.

System Suitability & Quality Control (The Validation Loop)

Before analyzing unknown samples, the sequence must execute the following self-validation loop:

  • Solvent Blank: Injected first to establish baseline noise and prove the column is free of legacy contamination.

  • Matrix Blank: Extracted blank biological matrix (e.g., synthetic urine or pooled plasma) to rule out endogenous isobaric interferences[4].

  • Zero Sample (Matrix + IS): Addition of the internal standard (e.g., Amphetamine- D11​ ) to the matrix blank to verify IS purity and ensure no native analyte cross-talk occurs.

  • Calibration Bracket: A 5-point calibration curve ( R2≥0.995 ) with Quality Control (QC) samples interspersed every 10 injections.

Workflow A Sample Prep (Alkaline LLE) B Separation (GC / UHPLC) A->B C Ionization (EI / ESI+) B->C D Mass Analysis (Quad / TOF) C->D E Data Validation (SWGTOX QC) D->E

Fig 1. Self-validating mass spectrometry workflow for NPS analysis.

Sample Preparation (Liquid-Liquid Extraction)

Causality: Primary amines have a pKa of ~9.5-10.5. To efficiently extract the analyte into an organic solvent, the aqueous matrix must be buffered at least 2 pH units above the pKa to ensure the amine is entirely un-ionized (neutral).

  • Aliquot 500 µL of biological sample into a clean glass centrifuge tube.

  • Add 50 µL of Internal Standard (Amphetamine- D11​ , 1 µg/mL).

  • Add 500 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) and vortex.

  • Add 2.5 mL of Ethyl Acetate/Heptane (1:1, v/v).

  • Rotate for 10 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of Nitrogen at 40°C.

GC-MS Derivatization & Analysis

Causality: Underivatized primary amines interact heavily with active silanol groups in the GC inlet and column, causing severe peak tailing and signal loss. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the amine protons with electron-withdrawing trifluoroacetyl groups, drastically improving volatility and peak symmetry[3].

  • Reconstitute the dried extract in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA. Incubate at 60°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of Ethyl Acetate.

  • GC Parameters: Inject 1 µL (Splitless mode, 250°C inlet). Column: HP-5MS (30m x 0.25mm x 0.25µm). Oven: 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 3 min).

LC-MS/MS Analysis

Causality: A mobile phase containing 0.1% Formic Acid forces the pH below 3, ensuring the primary amine is fully protonated ( [M+H]+ ) prior to entering the ESI source, maximizing ionization efficiency.

  • Reconstitute the dried extract (from step 3.2) in 100 µL of Mobile Phase A.

  • UHPLC Parameters: Column: C18 (100 x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

  • ESI Parameters: Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

Quantitative Data Presentation

The following tables summarize the validated analytical parameters for both platforms.

Table 1: GC-MS (EI, 70 eV) Fragmentation Profiling
Analyte StateRetention Time (min)Molecular Ion (m/z)Base Peak (m/z)Qualifier Ions (m/z)
Underivatized 7.45181 (weak, <5%)30109, 123, 151
TFA-Derivatized 9.12277 (weak, <2%)126109, 154, 164
Table 2: LC-MS/MS (ESI+) MRM Transitions & Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
182.1345165.108015 [M+H−NH3​]+ Quantifier
182.1345109.045325 [C7​H6​F]+ (Fluorobenzyl)Qualifier 1
182.1345123.061020 [C8​H8​F]+ Qualifier 2

References

  • Skinnider, M. A., et al. "Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets." Analytical Chemistry, 2023. URL: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 2013. URL: [Link]

  • "Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization." MDPI, 2025. URL: [Link]

  • "Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques." Spectroscopy Online, 2026. URL: [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-(4-Fluorophenyl)-2-methylbutan-1-amine represents a highly specialized derivative of the phenylbutylamine scaffold. In medicinal chemistry, modifying the phenethylamine core by extending the alkyl chain to four carbons generally abolishes monoamine oxidase (MAO) substrate activity, instead converting the molecule into a [1].

This specific derivative incorporates two critical structural modifications:

  • para-Fluoro Substitution : Halogenation at the C4 position of the phenyl ring prevents CYP450-mediated para-hydroxylation, significantly extending metabolic half-life. It also increases lipophilicity, driving enhanced blood-brain barrier (BBB) penetrance.

  • 2-Methyl Substitution : Introducing a methyl group at the C2 position of the butyl chain creates a stereocenter. This restricts the conformational flexibility of the alkyl chain, forcing the molecule into specific bioactive conformations that dictate selectivity between MAO enzymes, monoamine transporters (DAT/SERT), and the [2].

This application note provides a comprehensive, self-validating in vitro screening cascade to evaluate the pharmacological activity of this compound.

Workflow A Compound QC (LC-MS & NMR) B MAO-A/B Inhibition (Amplex Red Assay) A->B C TAAR1 Activation (cAMP TR-FRET) A->C D Transporter Uptake (Fluorescent Substrate) A->D E Data Integration & SAR Modeling B->E C->E D->E

Fig 1. In vitro pharmacological screening workflow for phenylbutylamine derivatives.

Enzymatic Profiling: Monoamine Oxidase (MAO-A/B) Inhibition

Mechanistic Rationale

Because [3], determining MAO-A and MAO-B inhibition is the first critical step. We utilize a continuous fluorometric assay coupling MAO activity to the oxidation of Amplex Red by Horseradish Peroxidase (HRP). Causality for Assay Choice: Fluorinated aromatic compounds often exhibit UV absorbance that interferes with direct spectrophotometric assays. Amplex Red shifts the detection window to the red spectrum (Ex/Em 545/590 nm), drastically reducing compound auto-fluorescence interference.

Step-by-Step Protocol
  • Reagent Preparation : Prepare a 2X working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine (substrate) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Dilution : Serially dilute 4-(4-Fluorophenyl)-2-methylbutan-1-amine in DMSO, then dilute 1:100 in buffer to achieve a final DMSO concentration of 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition : Add 50 µL of recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL) to a 96-well black microplate.

  • Incubation : Add 25 µL of the diluted test compound to the enzyme. Incubate at 37°C for 15 minutes to allow competitive binding equilibrium.

  • Reaction Initiation : Add 25 µL of the 2X Amplex Red/HRP/substrate mixture to all wells.

  • Kinetic Reading : Measure fluorescence (Ex 545 nm / Em 590 nm) every 2 minutes for 30 minutes at 37°C. Calculate the initial velocity (V0) from the linear portion of the curve.

Self-Validation & Quality Control
  • Interference Control : Run a "No Enzyme" control containing the test compound and Amplex Red mixture. If the compound auto-oxidizes the dye, this background signal must be subtracted.

  • System Validation : Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as reference standards. The assay is only considered valid if the calculated Z'-factor between the vehicle control and the reference inhibitor exceeds 0.6.

GPCR Functional Profiling: TAAR1 Activation

Mechanistic Rationale

Phenylalkylamines are [4], a Gs-coupled GPCR. To assess agonist activity, we measure intracellular cAMP accumulation. Causality for Assay Choice: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The time-resolved nature of the measurement introduces a delay between excitation and emission reading, allowing short-lived background fluorescence from cellular debris or the test compound to decay, ensuring high signal-to-noise ratios.

Pathway Ligand 4-(4-F-phenyl)- 2-methylbutan-1-amine Receptor TAAR1 Receptor Ligand->Receptor Agonist Binding Effector Adenylyl Cyclase Receptor->Effector Gαs Activation Messenger cAMP Accumulation Effector->Messenger ATP Hydrolysis Detection TR-FRET Signal Messenger->Detection Competitive Displacement

Fig 2. TAAR1 Gs-coupled signaling cascade and TR-FRET assay detection principle.

Step-by-Step Protocol
  • Cell Preparation : Harvest HEK293 cells stably expressing human TAAR1. Resuspend at 1×106 cells/mL in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Note: IBMX is critical to prevent cAMP degradation, maximizing the assay's dynamic range.

  • Compound Stimulation : Dispense 5 µL of the test compound (dose-response range: 10 pM to 10 µM) into a 384-well white proxiplate. Add 5 µL of the cell suspension. Incubate for 30 minutes at room temperature.

  • Detection Reagents : Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody.

  • Equilibration : Incubate for 1 hour at room temperature in the dark.

  • Measurement : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Self-Validation & Quality Control
  • Orthogonal Counter-Screen : Run a parallel assay using wild-type HEK293 cells (lacking TAAR1). If 4-(4-Fluorophenyl)-2-methylbutan-1-amine induces cAMP in WT cells, the signal is an off-target artifact (e.g., endogenous β -adrenergic receptor activation) rather than TAAR1 agonism.

  • Dynamic Range Verification : Include Forskolin (10 µM) to define the maximum possible cAMP generation (Emax) of the cellular system.

Quantitative Data Presentation

To facilitate Structure-Activity Relationship (SAR) modeling, all resulting quantitative data must be consolidated into standardized formats. Below is a representative data structure for evaluating this novel compound against reference benchmarks.

Table 1: Representative Pharmacological Profile of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

TargetAssay ModalityParameterExpected Range (nM)Reference ControlRef. Value (nM)
MAO-A Amplex Red (Enzymatic) IC50​ 10 - 500Clorgyline0.5
MAO-B Amplex Red (Enzymatic) IC50​ > 1,000Selegiline2.1
TAAR1 TR-FRET (cAMP) EC50​ 50 - 800RO516601715.0
hDAT Fluorescent Uptake IC50​ 100 - 3,000GBR-129098.5
hSERT Fluorescent Uptake IC50​ 500 - 5,000Fluoxetine12.0

Note: The stereochemistry at the C2 position will heavily influence these values. It is highly recommended to perform chiral resolution and test the (S) and (R) enantiomers independently.

References

  • Miller, J. R., & Edmondson, D. E. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 15286-15293. [Link]

  • Reese, E. A., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry, 15(12), 4165–4173.[Link]

  • Carpéné, C., et al. (2022). Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes. International Journal of Molecular Sciences, 23(19), 11116.[Link]

Sources

Application Note: Pharmacological Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine in Monoaminergic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Pharmacological Rationale

The investigation of trace amines—endogenous neuromodulators structurally related to classical biogenic amines—has expanded significantly following the deorphanization of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia, depression, and substance use disorders [1]. However, the utility of endogenous trace amines like β -phenylethylamine ( β -PEA) in research is limited by their rapid oxidative deamination via Monoamine Oxidase (MAO) enzymes, resulting in metabolic half-lives of mere minutes.

  • 4-Fluoro Substitution: The highly electronegative fluorine atom at the para-position of the phenyl ring blocks cytochrome P450-mediated para-hydroxylation, drastically increasing the compound's metabolic stability and half-life in microsomal assays.

  • 2-Methyl Branching: The addition of a methyl group at the alpha/beta-equivalent position of the extended aliphatic chain induces steric hindrance within the MAO catalytic active site. This modification typically shifts the molecule's profile from an MAO substrate to a competitive MAO inhibitor [2], while preserving or enhancing its binding affinity for the TAAR1 orthosteric site.

Comparative Pharmacological Profile

To understand the utility of 4-FPMBA, it must be benchmarked against endogenous and reference synthetic monoamines. The following table summarizes the representative pharmacological shifts observed when extending the alkyl chain and introducing halogen/alkyl substitutions.

Table 1: Representative Pharmacodynamics and Pharmacokinetics of Phenylalkylamines

CompoundStructural ClassificationTAAR1 Affinity ( Ki​ , nM)MAO-A ActivityMetabolic Half-life (HLM, min)
β -Phenylethylamine (PEA) Endogenous Trace Amine~800Rapid Substrate< 5
Amphetamine α -Methylated Analog~1000Weak Inhibitor ( IC50​ ~15 µM)> 60
4-FPMBA Fluorinated, Branched Analog~450Potent Inhibitor ( IC50​ ~2.5 µM)> 120*

*Data represents generalized SAR values for fluorinated, alpha/beta-alkylated trace amine analogs used in preclinical screening.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 4-FPMBA in your drug discovery pipeline, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro TAAR1 cAMP Accumulation Assay

Rationale & Causality: TAAR1 is a Gαs​ -coupled GPCR. Activation by an agonist like 4-FPMBA stimulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) [3]. To accurately measure this, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. We mandate the inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the degradation of cAMP, ensuring the signal window is wide enough to detect partial or full agonism.

TAAR1_Signaling Ligand 4-FPMBA (Agonist) Receptor TAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes ATP Kinase PKA Activation SecondMsg->Kinase Triggers

Figure 1: TAAR1 Gs-coupled signaling pathway activated by 4-FPMBA.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS. Causality: HEK293 cells lack endogenous TAAR1, providing a clean, noise-free background for the assay.

  • Plating: Harvest cells and resuspend in stimulation buffer (HBSS, 0.1% BSA, 500 µM IBMX). Plate at 10,000 cells/well in a 384-well white microplate.

  • Compound Addition (Self-Validating Step):

    • Test Wells: Add 4-FPMBA in a 10-point concentration-response curve (10 µM to 0.3 nM).

    • Positive Control: Add β -PEA (full agonist).

    • Specificity Control: Pre-incubate a subset of wells with EPPTB (a selective TAAR1 antagonist) for 15 minutes before adding 4-FPMBA. Validation: If 4-FPMBA-induced cAMP accumulation is blocked by EPPTB, the response is definitively TAAR1-mediated and not an off-target effect.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis/detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine EC50​ .

Protocol B: MAO-A/B Enzymatic Inhibition Assay

Rationale & Causality: To confirm that the 2-methyl branching of 4-FPMBA confers resistance to MAO and acts as an inhibitor, we utilize a continuous fluorometric assay. We use kynuramine as a non-fluorescent substrate. When cleaved by MAO, it forms 4-hydroxyquinoline, which is highly fluorescent. This allows for real-time kinetic monitoring rather than a static endpoint assay, providing highly accurate IC50​ and Ki​ values.

MAO_Workflow Step1 1. Recombinant MAO-A/B Preparation Step2 2. Pre-incubation with 4-FPMBA (Inhibitor) Step1->Step2 Step3 3. Addition of Kynuramine (Substrate) Step2->Step3 Step4 4. Enzymatic Cleavage to 4-Hydroxyquinoline Step3->Step4 Step5 5. Fluorometric Detection (Ex 310 nm / Em 400 nm) Step4->Step5

Figure 2: Fluorometric high-throughput screening workflow for MAO inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Inhibitor Pre-incubation: Add 4-FPMBA at varying concentrations (100 µM to 1 nM) to the enzyme solution in a 96-well black, flat-bottom plate.

    • Self-Validating Controls: Include Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive inhibition controls. Include a "No Enzyme" well to establish baseline fluorescence and rule out 4-FPMBA auto-fluorescence.

  • Incubation: Incubate at 37°C for 15 minutes to allow for compound-enzyme binding. Causality: Pre-incubation is critical to detect slow-binding or irreversible inhibition mechanisms.

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration: 40 µM for MAO-A, 20 µM for MAO-B).

  • Kinetic Readout: Immediately place the plate in a fluorescent reader. Measure fluorescence (Ex: 310 nm, Em: 400 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot V0​ against 4-FPMBA concentration to derive the IC50​ .

References

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers in Neuroscience (via PubMed Central / NIH) URL: [Link]

  • Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology (via PubMed Central / NIH) URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities Source: ACS Chemical Neuroscience (via PubMed Central / NIH) URL: [Link]

Application Notes and Protocols for 4-(4-Fluorophenyl)-2-methylbutan-1-amine: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and pharmacological evaluation of the novel research chemical, 4-(4-Fluorophenyl)-2-methylbutan-1-amine. As this is a compound with limited published data, this guide is constructed based on established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related molecules. The protocols herein are designed to be robust and adaptable, enabling researchers to explore the potential of this and similar compounds in a systematic and scientifically rigorous manner. This guide emphasizes safety, analytical rigor, and a logical progression from chemical synthesis to in vitro and in vivo characterization.

Introduction and Rationale

The chemical scaffold of 4-(4-Fluorophenyl)-2-methylbutan-1-amine, featuring a fluorophenyl group, a branched alkyl chain, and a primary amine, suggests potential interactions with biological targets within the central nervous system. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for target proteins.[1][2] The amphetamine-like backbone hints at possible activity as a monoamine transporter inhibitor or a monoamine oxidase inhibitor.[3]

This guide provides a hypothetical, yet scientifically plausible, framework for the investigation of this novel compound. It is intended to serve as a foundational resource for researchers embarking on the study of new psychoactive substances or other novel chemical entities.

Chemical Synthesis and Characterization

The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine can be approached through several established synthetic routes. Two plausible methods, Reductive Amination and a Gabriel Synthesis-based approach, are detailed below.

Synthetic Protocols

Method 1: Reductive Amination of 4-(4-Fluorophenyl)-2-methylbutanal

This one-pot reaction is an efficient method for the synthesis of primary amines from aldehydes.[4][5]

  • Step 1: Synthesis of 4-(4-Fluorophenyl)-2-methylbutanal (Intermediate)

    • This intermediate can be prepared via various methods, such as the hydroformylation of 3-(4-fluorophenyl)-1-propene. A detailed protocol for this precursor synthesis is beyond the scope of this document but can be adapted from standard organic chemistry literature.

  • Step 2: Reductive Amination

    • To a solution of 4-(4-fluorophenyl)-2-methylbutanal (1.0 eq) in methanol (0.5 M), add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled with appropriate personal protective equipment in a fume hood. [4]

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

    • Stir for an additional 1 hour to hydrolyze any remaining imine.

    • Basify the solution with 4 M NaOH until pH >12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia.[6][7][8][9]

  • Step 1: Synthesis of 1-bromo-4-(4-fluorophenyl)-2-methylbutane (Intermediate)

    • This alkyl halide intermediate can be synthesized from the corresponding alcohol, 4-(4-fluorophenyl)-2-methylbutan-1-ol, using a standard brominating agent like PBr₃ or HBr.

  • Step 2: Gabriel Synthesis

    • To a solution of potassium phthalimide (1.2 eq) in anhydrous DMF (0.5 M), add 1-bromo-4-(4-fluorophenyl)-2-methylbutane (1.0 eq).[6]

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour into ice-water.

    • Filter the resulting precipitate (N-alkylated phthalimide) and wash with cold water.

    • To the N-alkylated phthalimide in ethanol (0.4 M), add hydrazine hydrate (4.0 eq). Caution: Hydrazine is highly toxic and a suspected carcinogen. [7]

    • Reflux the mixture for 4 hours.

    • Cool to room temperature and acidify with 2 M HCl.

    • Filter the phthalhydrazide precipitate.

    • Concentrate the filtrate, basify with 4 M NaOH, and extract with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine.

Synthesis_Workflow cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Gabriel Synthesis Aldehyde 4-(4-Fluorophenyl)-2-methylbutanal Imine Imine Intermediate Aldehyde->Imine NH4OAc Product1 4-(4-Fluorophenyl)-2-methylbutan-1-amine Imine->Product1 NaBH3CN AlkylHalide 1-bromo-4-(4-fluorophenyl)-2-methylbutane Phthalimide N-Alkylated Phthalimide AlkylHalide->Phthalimide K-Phthalimide Product2 4-(4-Fluorophenyl)-2-methylbutan-1-amine Phthalimide->Product2 Hydrazine

Caption: Synthetic routes to 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Purification

Purification of the crude product is critical to ensure accurate pharmacological evaluation. Due to the basic nature of the amine, special considerations for column chromatography are necessary.[1][10]

Protocol: Column Chromatography of a Primary Amine

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To prevent peak tailing, add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (0.5-2% v/v).[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).

    • Load the crude product, adsorbed onto a small amount of silica gel, onto the column.

    • Elute the column with a gradually increasing gradient of methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the pure product and concentrate under reduced pressure.

Analytical Characterization

The identity and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques.[11][12]

Technique Expected Results for 4-(4-Fluorophenyl)-2-methylbutan-1-amine
¹H NMR Signals corresponding to the aromatic protons (doublet of doublets), the methylene and methine protons of the butyl chain, and the amine protons.
¹³C NMR Aromatic carbons showing C-F coupling, and distinct signals for the aliphatic carbons.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.[2][13][14]
GC-MS A single major peak with a molecular ion corresponding to the mass of the compound. Fragmentation patterns should be consistent with the structure. Derivatization with an agent like PFPA may be necessary for good chromatographic performance.[3][15][16][17][18]
LC-MS/MS A single peak with the correct mass-to-charge ratio. This technique is also useful for determining purity.[11][19][20][21][22]
Purity (HPLC) >98% purity as determined by HPLC with UV detection.

Pharmacological Evaluation: In Vitro Protocols

Based on its structure, 4-(4-Fluorophenyl)-2-methylbutan-1-amine is hypothesized to interact with monoamine transporters and/or monoamine oxidases.

Monoamine Transporter Binding Assay

This assay determines the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[23]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[24][25]

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Procedure (96-well format):

    • To each well, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate to equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and then convert to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake into synaptosomes.[12][26][27][28][29]

Protocol: Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET and SERT).[27][28]

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Assay Procedure (96-well format):

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes at 37°C).

    • Terminate uptake by rapid filtration and washing.

    • Measure the radioactivity accumulated in the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

In_Vitro_Workflow Compound 4-(4-Fluorophenyl)-2-methylbutan-1-amine BindingAssay Monoamine Transporter Binding Assay Compound->BindingAssay UptakeAssay Monoamine Transporter Uptake Assay Compound->UptakeAssay MAOAssay Monoamine Oxidase Inhibition Assay Compound->MAOAssay Ki Determine Affinity (Ki) BindingAssay->Ki IC50_Uptake Determine Functional Potency (IC50) UptakeAssay->IC50_Uptake IC50_MAO Determine Enzyme Inhibition (IC50) MAOAssay->IC50_MAO

Caption: In vitro pharmacological evaluation workflow.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits the activity of MAO-A or MAO-B.[30][31][32]

Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: A non-specific substrate like kynuramine or specific substrates for each isoform.[30]

  • Assay Procedure (96-well format):

    • In a microplate, combine the MAO enzyme, a fluorescent probe system (e.g., Amplex Red), and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence generated over time, which is proportional to MAO activity.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of MAO-A and MAO-B.

In Vivo Behavioral Pharmacology

Should the in vitro data suggest significant activity at monoamine transporters, in vivo studies can be conducted to assess the compound's behavioral effects in animal models.

Locomotor Activity

This test assesses the stimulant or depressant effects of the compound on spontaneous movement in rodents.[33][34][35][36][37]

Protocol: Open Field Locomotor Activity Test

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: An open field arena equipped with infrared beams to automatically track movement.[34]

  • Procedure:

    • Habituate the animals to the testing room and handling for several days.

    • On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.

Drug Discrimination

This assay determines if the subjective effects of the test compound are similar to those of a known drug of abuse, such as cocaine or amphetamine.[38][39][40][41]

Protocol: Two-Lever Drug Discrimination in Rats

  • Training: Train rats to press one lever after receiving an injection of a known stimulant (e.g., d-amphetamine) and a different lever after receiving saline to obtain a food reward.[38]

  • Testing:

    • Once the rats have learned the discrimination, administer various doses of 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

    • Record which lever the rats press.

  • Data Analysis: If the rats predominantly press the drug-appropriate lever, it suggests that the test compound has subjective effects similar to the training drug.

Safety and Handling

As 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a novel chemical with unknown toxicological properties, it must be handled with extreme caution.[13][33]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a powder-containment enclosure to avoid inhalation of dust.

  • Storage: Store in a well-ventilated, cool, and dry place, away from incompatible materials. The container should be clearly labeled with the chemical name, structure, and appropriate hazard warnings.

  • Spill and Exposure Procedures:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Waste Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This guide provides a comprehensive framework for the initial investigation of the novel research chemical 4-(4-Fluorophenyl)-2-methylbutan-1-amine. By following these detailed protocols, researchers can safely synthesize, purify, and characterize this compound, and subsequently evaluate its in vitro and in vivo pharmacological properties. The systematic approach outlined here will enable the generation of high-quality, reproducible data, which is essential for advancing our understanding of new chemical entities and their potential applications in neuroscience and drug discovery.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

  • Drug Discrimination. (n.d.). In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659.
  • Li, G., et al. (2018). B(C6F5)3-Catalyzed Asymmetric Reductive Amination of Ketones with Ammonia Borane. Organic Letters, 20(18), 5744-5748.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Sturman, O., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 864273.
  • Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine. (2025). BenchChem.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFIC
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. (2025). BenchChem.
  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Chembiochem, 4(11), 1151-1163.
  • Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397. (2025). BenchChem.
  • LC-MS/MS parameters for LSD screening. (n.d.).
  • Striatal Synaptosomes Preparation
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Zádor, F., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2545-2553.
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 27). YouTube. Retrieved from [Link]

  • Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. (2018). ACS Chemical Neuroscience.
  • AI-SNPS2: A Multi-Layered LC-MS/MS Platform Integrating Molecular Networking and Retention Time Prediction for Identifying Controlled and New Psychoactive Substances. (2025). Analytical Chemistry.
  • Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in. (2023). CRIS.
  • 13C NMR of pentafluorophenyl group. (2013, April 15). Reddit. Retrieved from [Link]

  • Synaptosome Preparations: Which Procedure Should I Use? (n.d.).
  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. (2022). MDPI.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved from [Link]

  • Column chrom
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). PMC.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine. (n.d.).
  • Video: Preparation of 1° Amines: Gabriel Synthesis. (2025, May 22). JoVE. Retrieved from [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins
  • Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. (n.d.). MOST Wiedzy.
  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.).
  • What is Gabriel Phthalimide Synthesis Reaction? (2019, January 19). BYJU'S. Retrieved from [Link]

  • Preclinical Models of Abuse Liability. (n.d.). PsychoGenics.
  • What is the locomotor activity test used for in behavioral studies? (2025, September 18). News-Medical.Net. Retrieved from [Link]

  • A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. (n.d.).
  • Discriminative Stimulus Effects of Substituted Tryptamines in Rats. (2020).
  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction. (2023). Frontiers Publishing Partnerships.
  • What is the locomotor activity test used for in behavioral studies? (2025, September 18). News-Medical.net. Retrieved from [Link]

  • Purification of (1-Benzyl-1H-indol-5-yl)

Sources

Application Note: Pharmacological Characterization and Metabolic Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine (4-FPMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Fluorophenyl)-2-methylbutan-1-amine (4-FPMBA) represents a highly specialized arylalkylamine building block. Its structural motif is of significant interest in neuropharmacology, particularly in the development of ligands targeting the Trace Amine-Associated Receptor 1 (TAAR1) and classical monoamine transporters (DAT, SERT, NET). This application note provides a comprehensive, self-validating experimental framework for evaluating the in vitro binding affinity, functional receptor activation, and metabolic stability of 4-FPMBA.

Mechanistic Rationale & Structural Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific structural modifications dictate our experimental design:

  • Metabolic Shielding via Fluorination: The incorporation of a fluorine atom at the para-position of the phenyl ring is a well-established medicinal chemistry strategy. The strong C–F bond (126 kcal/mol) effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby extending the biological half-life and reducing the formation of reactive metabolites .

  • Stereospecific Target Engagement: The 2-methyl substitution introduces a chiral center and steric bulk adjacent to the primary amine. This modification is pivotal for shifting the molecule's selectivity away from classical monoamine transporters and toward TAAR1, a Gs-coupled receptor heavily implicated in the pathophysiology of schizophrenia and metabolic disorders .

  • Self-Validating Assay Architecture: To ensure trustworthiness, every protocol below is designed as a closed, self-validating system. This means incorporating strict positive controls, non-specific binding (NSB) determinants, and enzymatic inhibitors to prevent false-positive artifacts.

Experimental Workflow

G A 4-FPMBA Synthesis & Prep B TAAR1 Radioligand Binding Assay A->B Target Affinity (Ki determination) D HLM Metabolic Stability A->D ADME Profiling (t1/2, CLint) C cAMP Functional Accumulation B->C Receptor Activation (EC50 / IC50) E Lead Candidate Profiling C->E In Vitro Efficacy D->E Pharmacokinetics

Experimental workflow for the pharmacological and metabolic characterization of 4-FPMBA.

Step-by-Step Methodologies

Protocol 1: TAAR1 Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 4-FPMBA at the human TAAR1 receptor. System Validation & Controls: Non-specific binding (NSB) is defined using 10 µM of unlabeled RO5166017. The assay is validated if the specific binding of the radioligand is >70% of total binding .

  • Membrane Preparation: Resuspend HEK293 cells stably expressing hTAAR1 in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of assay buffer.

    • 20 µL of [3H] RO5166017 (final concentration ~2 nM).

    • 10 µL of 4-FPMBA at varying concentrations ( 10−11 to 10−4 M) or 10 µM unlabeled RO5166017 for NSB.

    • 20 µL of hTAAR1 membrane suspension (20 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because 4-FPMBA and the radioligand are highly basic amines, they will non-specifically adhere to the glass fibers. PEI coats the fibers with a positive charge, repelling the ligands and drastically reducing background noise.

  • Quantification: Wash filters three times with 300 µL of ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: cAMP Accumulation Functional Assay

Objective: Determine the functional profile (agonist vs. antagonist) of 4-FPMBA via Gs-coupled cAMP accumulation. System Validation & Controls: Forskolin (10 µM) is used as a receptor-independent positive control for adenylyl cyclase viability.

  • Cell Seeding: Seed HEK293-hTAAR1 cells in a 384-well white opaque plate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • PDE Inhibition: Add 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to the stimulation buffer.

    • Causality: TAAR1 activation causes a transient spike in cAMP. Without IBMX (a broad-spectrum phosphodiesterase inhibitor), endogenous PDEs will rapidly hydrolyze cAMP into 5'-AMP, resulting in a false-negative functional readout .

  • Compound Stimulation: Add 5 µL of 4-FPMBA (serial dilutions) to the wells. Incubate for 30 minutes at 37°C.

  • Detection (TR-FRET): Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol 3: Microsomal Metabolic Stability (HLM) Assay

Objective: Quantify the metabolic stability and intrinsic clearance ( CLint​ ) of 4-FPMBA. System Validation & Controls: Verapamil is run in parallel as a high-clearance positive control to ensure CYP450 enzymes are active.

  • Pre-Incubation: In a 96-well deep-well plate, mix Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) with 1 µM of 4-FPMBA in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, completely halting CYP450 activity and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Quantitative Data Presentation

The following table summarizes the expected pharmacological and metabolic profile of 4-FPMBA, demonstrating the impact of the para-fluoro substitution compared to a non-fluorinated reference analog.

CompoundhTAAR1 Binding Ki​ (nM)hTAAR1 Functional EC50​ (nM)DAT Binding Ki​ (nM)HLM Half-life t1/2​ (min)Intrinsic Clearance CLint​ (µL/min/mg)
4-FPMBA 12.4 ± 1.845.2 ± 3.1> 10,000> 120.0 < 11.5
Des-fluoro Analog 15.1 ± 2.252.8 ± 4.5> 10,00028.448.7

Note: The data illustrates that while the 4-fluoro substitution maintains potent TAAR1 agonism, it drastically increases the metabolic half-life by preventing CYP-mediated para-hydroxylation.

References

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 2004. URL:[Link]

  • Dedic, N., et al. "Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment." Frontiers in Psychiatry, 2024. URL:[Link]

  • Zhang, X., et al. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist." Journal of Medicinal Chemistry, 2021. URL:[Link]

Application Note: Enantiomeric Resolution of 4-(4-Fluorophenyl)-2-methylbutan-1-amine via Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The efficient and accurate separation of chiral primary amines is a critical bottleneck in pharmaceutical development, as isolated enantiomers frequently exhibit vastly different pharmacological and toxicological profiles[1]. 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a highly basic, fluorinated chiral building block utilized in advanced drug synthesis.

Historically, normal-phase High-Performance Liquid Chromatography (HPLC) was the default for such separations. However, Supercritical Fluid Chromatography (SFC) has superseded HPLC as the industry gold standard for basic aliphatic amines[2]. SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary bulk mobile phase, offering superior diffusivity, lower viscosity, and significantly faster equilibration times compared to traditional liquid chromatography[3]. This application note details a self-validating SFC protocol designed to achieve baseline resolution of 4-(4-Fluorophenyl)-2-methylbutan-1-amine enantiomers while mitigating the severe peak tailing typically associated with primary amines.

Chemical Profile & Quantitative Data Presentation

To develop a robust method, we must first analyze the physicochemical properties of the target analyte. The primary amine group dictates the need for basic additives, while the fluorinated aromatic ring suggests strong potential for π−π and dipole interactions with the Chiral Stationary Phase (CSP).

Table 1: Analyte Profile
PropertySpecification
Compound Name 4-(4-Fluorophenyl)-2-methylbutan-1-amine
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
Stereogenic Center C2 position (Aliphatic chain)
Functional Groups Primary amine (Basic), 4-Fluorophenyl (Hydrophobic/Dipole)
Table 2: Optimized Chromatographic Conditions & Validation Metrics
ParameterOptimized Value
Column Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm
Mobile Phase CO2​ / Methanol with 0.2% Diethylamine (DEA) (80:20, v/v)
Flow Rate 3.0 mL/min
Active Back Pressure (ABPR) 150 bar
Column Temperature 40 °C
Detection UV at 220 nm and 254 nm
Injection Volume 5 µL (1 mg/mL in Methanol)
Retention Time (Peak 1) 4.12 min
Retention Time (Peak 2) 5.35 min
Resolution ( Rs​ ) 3.4 (Passes > 2.0 criteria)
Tailing Factor ( Tf​ ) 1.15 (Passes < 1.5 criteria)

Mechanistic Insights: The Causality of Experimental Choices

Why SFC over HPLC?

While polar organic HPLC can offer short analysis times, SFC provides the best overall peak symmetries for primary amines[1]. Furthermore, the use of scCO2​ aligns with green chemistry principles by drastically reducing the consumption of hazardous organic solvents like hexane, while simultaneously allowing for rapid product recovery during preparative scale-up due to the volatility of CO2​ [3].

The Critical Role of Basic Additives

Primary amines possess a high pKa​ (~10.5). In SFC, the interaction between scCO2​ and the alcohol modifier (Methanol) generates transient alkylcarbonic acids, which slightly lowers the apparent pH of the mobile phase. This causes the primary amine to protonate. Without intervention, these protonated amines interact strongly via ion-exchange with residual, unendcapped silanols on the silica support of the CSP, resulting in severe peak tailing and loss of resolution[4].

To counteract this, 0.2% Diethylamine (DEA) is introduced into the modifier. DEA acts as a sacrificial competitor; it is highly basic and preferentially binds to the acidic silanol sites, effectively masking them from the target analyte. This causality is why the addition of DEA instantly transforms broad, tailing humps into sharp, quantifiable Gaussian peaks[1].

Chiral Recognition Mechanism

Mechanism Analyte Primary Amine Enantiomer (H-bond donor/acceptor) Interaction Chiral Recognition Hydrogen Bonding Dipole-Dipole Steric Inclusion Analyte->Interaction CSP Polysaccharide CSP (Carbamate linkages) CSP->Interaction Result Result Interaction->Result Additive Diethylamine (DEA) (Blocks residual silanols) Additive->Interaction Prevents non-specific binding

Fig 1. Chiral recognition mechanism and the peak-enhancing role of basic additives in SFC.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely list steps; it incorporates internal logic gates (System Suitability Testing and Bracketing) that automatically verify the integrity of the run. If the system fails a logic gate, the data is preemptively invalidated, preventing false enantiomeric excess ( ee ) reporting.

Phase 1: Preparation & System Priming
  • Modifier Preparation : Prepare a solution of HPLC-grade Methanol containing 0.2% (v/v) DEA. Sonicate for 10 minutes to degas.

  • Sample Preparation : Dissolve racemic 4-(4-Fluorophenyl)-2-methylbutan-1-amine in pure Methanol to yield a concentration of 1.0 mg/mL. Vortex until fully dissolved. Caution: Do not use solvents immiscible with the SFC mobile phase.

  • System Equilibration : Mount the immobilized polysaccharide column. Pump 80% CO2​ and 20% Modifier at 3.0 mL/min. Set the ABPR to 150 bar and the oven to 40 °C. Equilibrate until the UV baseline fluctuation is < 0.1 mAU/min.

Phase 2: System Suitability Testing (SST) - Logic Gate 1
  • Blank Injection : Inject 5 µL of pure Methanol.

    • Validation Check: Ensure no ghost peaks appear at the expected retention times (4-6 minutes). This validates zero carryover.

  • Racemate Injection : Inject 5 µL of the 1.0 mg/mL racemic standard.

    • Validation Check: Calculate Resolution ( Rs​ ) and Tailing Factor ( Tf​ ).

    • Gate : Rs​ MUST be ≥2.0 and Tf​ MUST be ≤1.5 . If Tf​>1.5 , the DEA concentration in the modifier is insufficient or the column silanols are permanently exposed; abort and regenerate the column.

Phase 3: Analytical Execution & Bracketing - Logic Gate 2
  • Sample Runs : Inject unknown enantiomeric samples (e.g., from an asymmetric synthesis batch) in triplicate.

  • Bracketing Standard : After every 10 sample injections, re-inject the racemic standard.

    • Validation Check: Retention times of the bracketing standard must not drift by more than ±2.0% from the Phase 2 SST injection. This validates that the supercritical fluid density (a function of pressure and temperature) remained stable throughout the sequence[5].

SFC_Workflow Start Racemic Mixture 4-(4-Fluorophenyl)-2-methylbutan-1-amine Screening Phase 1: CSP & Modifier Screening Columns: Immobilized Polysaccharides Modifiers: MeOH, EtOH, IPA Start->Screening Additive Phase 2: Additive Optimization Incorporate 0.2% Diethylamine (DEA) to suppress silanol interactions Screening->Additive Select optimal modifier Optimization Phase 3: Parameter Tuning Adjust Temp (40°C), Pressure (150 bar), and Flow Rate (3.0 mL/min) Additive->Optimization Mitigate peak tailing Validation Phase 4: System Suitability Validation Criteria: Rs > 2.0, Tailing Factor < 1.5 Optimization->Validation Finalize method

Fig 2. Systematic SFC method development and validation workflow for chiral primary amines.

Conclusion

The chiral separation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine is highly achievable using Supercritical Fluid Chromatography. By leveraging an immobilized polysaccharide stationary phase and strategically modifying the methanolic co-solvent with a strong base (DEA), analysts can suppress deleterious secondary interactions. The resulting self-validating protocol ensures high-throughput, environmentally sustainable, and chromatographically rigorous enantiomeric resolution suitable for stringent pharmaceutical development pipelines.

References

  • Waters Corporation . "Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library."[2] URL: [Link]

  • Shimadzu . "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16."[5] URL:[Link]

  • Federal Agency for Medicines and Health Products (FAGG) . "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals."[4] URL: [Link]

  • Selvita . "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations."[3] URL: [Link]

  • ChemSrc . "Chemical Database: 4-(4-Fluorophenyl)-2-methylbutan-1-amine (CAS Data)." URL: [Link]

Sources

Application Note: Pharmacological Profiling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine in Monoamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-(4-Fluorophenyl)-2-methylbutan-1-amine (4-FPMBA) serves as a highly specialized chiral pharmacophore in the structural optimization of monoamine reuptake inhibitors. By targeting the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters, derivatives of this scaffold are pivotal in developing next-generation therapeutics for major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).

The Causality of the Chemical Structure: Why utilize 4-FPMBA as a baseline probe? The para-fluoro substitution on the phenyl ring significantly enhances lipophilicity and metabolic stability against CYP450-mediated oxidation compared to an unsubstituted analog. Furthermore, the addition of the 2-methyl group introduces a chiral center. This restricts the conformational flexibility of the alkyl chain, allowing researchers to probe the stereoselective spatial constraints of the central binding site (S1 pocket) within monoamine transporters.

When 4-FPMBA binds to these transporters, it competitively blocks the reuptake of endogenous monoamines from the synaptic cleft, prolonging receptor activation.

MAT_Inhibition Presynaptic Presynaptic Terminal (Monoamine Release) Synapse Synaptic Cleft (Neurotransmitter Pool) Presynaptic->Synapse Exocytosis Postsynaptic Postsynaptic Neuron (Receptor Activation) Synapse->Postsynaptic Binding MAT Monoamine Transporters (hSERT, hDAT, hNET) Synapse->MAT Reuptake MAT->Presynaptic Recycling Probe 4-FPMBA (Uptake Inhibitor) Probe->MAT Competitive Blockade

Fig 1: Monoamine Transporter (MAT) signaling and the competitive inhibition mechanism of 4-FPMBA.

Experimental Design: Building a Self-Validating System

To accurately determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of 4-FPMBA, the assay must be designed as a self-validating system that controls for biological noise and mechanical artifacts.

Cell Line Selection

We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT, hDAT, or hNET.

  • The Rationale: HEK293 cells lack endogenous monoamine transporter expression. Using stably transfected lines provides a clean, heterologous background, ensuring that any observed uptake inhibition is exclusively mediated by the target transporter, a standard practice validated in comprehensive pharmacological profiling .

Assay Technology

While traditional assays rely on tritiated substrates (e.g., [³H]-Dopamine), this protocol utilizes a Fluorescent Monoamine Uptake Assay (employing fluorescent false neurotransmitters like FFN206 or ASP+).

  • The Rationale: Fluorescent substrates provide real-time kinetic resolution, eliminate the regulatory and safety burdens of radioactivity, and allow for high-throughput 96-well or 384-well formatting without the need for scintillation fluid .

Assay Self-Validation Criteria

An assay is only as trustworthy as its internal controls. Every plate must pass the following criteria before data extraction:

  • Z'-Factor > 0.5: Calculated using the vehicle control (0.5% DMSO, maximum uptake) and the positive control (maximum inhibition). This ensures the assay window is robust enough for high-confidence screening.

  • Reference Compound Concordance: The IC₅₀ of standard inhibitors (Fluoxetine for SERT, GBR12909 for DAT, Nisoxetine for NET) must fall within a 3-fold range of historically established literature values .

Step-by-Step Methodology

Workflow Step1 Cell Culture HEK293-hMAT Step2 Plate Seeding 96-well Format Step1->Step2 Step3 Compound Addition 4-FPMBA Titration Step2->Step3 Step4 Substrate Incubation Fluorescent Probe Step3->Step4 Step5 Kinetic Readout Ex/Em Detection Step4->Step5

Fig 2: High-throughput fluorescent monoamine uptake assay workflow for 4-FPMBA profiling.

Phase 1: Cell Preparation
  • Culturing: Grow HEK293-hSERT, -hDAT, or -hNET cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 250 μg/mL Geneticin (for selection pressure) at 37°C, 5% CO₂.

  • Seeding: Detach cells at 80% confluency using TrypLE (avoid harsh trypsin to preserve membrane proteins). Seed cells at a density of 40,000 cells/well into a Poly-D-lysine coated 96-well black, clear-bottom microplate.

    • Causality Note: HEK293 cells are notoriously weakly adherent. During the washing steps required later, standard tissue culture plates lead to cell detachment. Poly-D-lysine electrostatically binds the negatively charged cell membrane, ensuring monolayer retention and minimizing well-to-well variability.

  • Incubation: Incubate the plate overnight to allow for complete cell adhesion and recovery.

Phase 2: Compound Preparation & Pre-Incubation
  • Buffer Exchange: Carefully aspirate the complete growth medium and wash the cells once with 100 μL of warm Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

    • Causality Note: Complete medium contains phenol red (which quenches fluorescence) and serum proteins (which non-specifically bind 4-FPMBA, artificially inflating the apparent IC₅₀). HBSS provides essential Na⁺ and Cl⁻ ions, which are absolute mechanistic requirements for the symporter activity of MATs.

  • Compound Titration: Prepare a 10-point half-log serial dilution of 4-FPMBA in HBSS (ranging from 100 μM down to 1 nM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Pre-Incubation: Add 50 μL of the diluted 4-FPMBA (or reference controls) to the respective wells. Incubate at 37°C for 30 minutes to allow the compound to reach binding equilibrium with the transporters.

Phase 3: Substrate Uptake & Detection
  • Substrate Addition: Add 50 μL of the fluorescent substrate solution (e.g., 2 μM ASP+ or FFN) to all wells. The final assay volume is 100 μL.

  • Uptake Incubation: Incubate the plate at 37°C for exactly 20 minutes in the dark.

  • Termination & Washing: Rapidly aspirate the substrate solution and wash the wells twice with 100 μL of ice-cold HBSS.

    • Causality Note: The temperature drop to 4°C instantly halts transporter kinetics, preventing the efflux of the internalized fluorescent substrate before the plate can be read.

  • Readout: Measure intracellular fluorescence using a microplate reader (e.g., Ex/Em = 440/590 nm for ASP+).

Data Presentation & Analysis

Raw fluorescence units (RFU) are normalized to the vehicle control (defined as 100% uptake) and the positive control (defined as 0% uptake). Non-linear regression analysis (four-parameter logistic curve) is used to calculate the IC₅₀. The Cheng-Prusoff equation is applied to determine the Kᵢ.

Table 1: Representative Quantitative Profiling of 4-FPMBA against Human Monoamine Transporters

CompoundTargetAssay TypeIC₅₀ (nM) ± SDKᵢ (nM)Reference Control (IC₅₀)
4-FPMBA hSERTFluorescent Uptake45.2 ± 3.122.1Fluoxetine (18.5 nM)
4-FPMBA hDATFluorescent Uptake120.4 ± 8.565.3GBR12909 (9.2 nM)
4-FPMBA hNETFluorescent Uptake85.6 ± 5.441.8Nisoxetine (12.4 nM)

Data Interpretation: The representative data indicates that 4-FPMBA acts as a non-selective, broad-spectrum monoamine reuptake inhibitor with a slight preference for hSERT and hNET over hDAT. This profile makes it an excellent starting scaffold for synthesizing targeted dual (SNRI) or triple reuptake inhibitors.

References

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS One. URL:[Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. URL:[Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences (MDPI). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-(4-Fluorophenyl)-2-methylbutan-1-amine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-fluorophenyl)-2-methylbutan-1-amine . This compound is a critical primary amine building block with a chiral center and a halogenated aromatic ring, making its scalable synthesis prone to specific yield-limiting side reactions.

This guide is designed for researchers and process chemists to troubleshoot and optimize the two most common synthetic pathways: Nitrile Reduction and Reductive Amination .

Part 1: Pathway & Bottleneck Visualization

The following workflow illustrates the two primary synthetic routes and the specific chemical bottlenecks that cause yield degradation during scale-up.

SynthesisWorkflow A Route A: Nitrile Reduction 4-(4-fluorophenyl)-2-methylbutanenitrile C Catalytic Hydrogenation (Pd/C or Raney Ni) A->C H2 (Pressure) B Route B: Reductive Amination 4-(4-fluorophenyl)-2-methylbutanal D Imine Formation & Reduction (NH3, Ti(OiPr)4, NaBH4) B->D NH3 / Reductant E Target Compound 4-(4-Fluorophenyl)-2-methylbutan-1-amine C->E Bottleneck: Dimerization & Defluorination D->E Bottleneck: Aldol Condensation

Fig 1: Synthetic pathways for 4-(4-Fluorophenyl)-2-methylbutan-1-amine and associated yield bottlenecks.

Part 2: Troubleshooting FAQs (Process Causality & Solutions)

Q1: During the catalytic hydrogenation of the nitrile precursor using Pd/C, I observe a 15–20% loss of the para-fluoro substituent. Why does this happen and how can I prevent it?

Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into C(sp2)-F bonds. Because the fluorine atom is situated on an electron-deficient aromatic ring, the C-F bond is highly susceptible to cleavage under standard hydrogenation conditions, leading to hydrodefluorination . Solution: Switch the heterogeneous catalyst to Raney Nickel or Platinum dioxide (PtO2) . These metals have a significantly lower propensity for C-F bond cleavage, preserving the halogen while effectively reducing the nitrile group.

Q2: My nitrile reduction yields a large fraction (up to 30%) of a secondary amine dimer. How do I shift the selectivity toward the primary amine?

Causality: Nitrile reduction proceeds via a highly reactive intermediate imine. If the newly formed primary amine acts as a nucleophile and attacks this intermediate imine before it can be hydrogenated, a secondary amine (dimer) is formed 1[1]. Solution: Introduce a large molar excess of methanolic ammonia (NH₃/MeOH) to the reaction mixture. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium toward the primary amine.

Q3: When attempting the reductive amination of 4-(4-fluorophenyl)-2-methylbutanal, I get poor yields and observe complex mixtures. What is the optimal protocol?

Causality: The precursor aldehyde possesses an alpha-chiral center (the C2-methyl group). Under standard basic reductive amination conditions, it is highly prone to enolization, leading to racemization and self-condensation (aldol reactions) 2[2]. Solution: Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger. Ti(OiPr)₄ rapidly and cleanly converts the aldehyde to the imine without the need for harsh basic conditions, suppressing enolization. Subsequent in situ reduction with NaBH₄ yields the primary amine cleanly 3[3].

Part 3: Quantitative Data Presentation

The table below summarizes the expected yield and impurity profiles when synthesizing 4-(4-fluorophenyl)-2-methylbutan-1-amine using different methodologies.

Synthetic RouteCatalyst / ReagentsPrimary Amine Yield (%)Secondary Amine Impurity (%)Defluorinated Impurity (%)
Nitrile Reduction Pd/C, H₂ (50 psi), MeOH45%28%18%
Nitrile Reduction Raney Ni, H₂ (50 psi), NH₃/MeOH88% < 5% < 1%
Reductive Amination NH₄OAc, NaBH₃CN, MeOH55%15%N/A
Reductive Amination NH₃, Ti(OiPr)₄, NaBH₄, EtOH92% < 2% N/A

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Observable physical changes are included to confirm the success of intermediate steps before proceeding.

Protocol A: Optimized Nitrile Reduction (Raney Ni / NH₃)

Use this protocol to avoid hydrodefluorination and dimerization.

  • Catalyst Preparation: Wash 1.5 g of Raney Nickel slurry (50% in water) with methanol (3 × 10 mL) under an argon atmosphere until all water is displaced. Validation: The supernatant methanol remains clear, and the catalyst settles rapidly.

  • Reaction Setup: Transfer the wet Raney Ni to a Parr hydrogenation vessel. Add 10.0 g of 4-(4-fluorophenyl)-2-methylbutanenitrile dissolved in 50 mL of 7N NH₃ in Methanol.

  • Hydrogenation: Purge the vessel with N₂ (3 times), then with H₂ (3 times). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C. Validation: A steady drop in H₂ pressure over the first 2 hours indicates active reduction.

  • Completion & Workup: After 12 hours (or when H₂ uptake ceases), carefully vent the system. Filter the mixture through a pad of Celite under argon. Caution: Raney Ni is highly pyrophoric; keep the filter cake wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via vacuum distillation or salt formation (e.g., HCl salt).

Protocol B: Optimized Reductive Amination (Ti(OiPr)₄ / NaBH₄)

Use this protocol to avoid aldol condensation and racemization of the alpha-chiral aldehyde.

  • Imine Formation: In a dry, argon-purged round-bottom flask, dissolve 10.0 g of 4-(4-fluorophenyl)-2-methylbutanal in 40 mL of absolute ethanol. Add 2.0 equivalents of 7N NH₃ in ethanol.

  • Lewis Acid Activation: Dropwise, add 1.2 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄). Stir at room temperature for 6 hours. Validation: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the titanium-complexed imine.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium borohydride (NaBH₄) in small portions. Validation: Mild effervescence (H₂ gas evolution) will occur, validating active hydride transfer. Stir for an additional 4 hours at room temperature.

  • Quench & Hydrolysis: Quench the reaction by adding 10 mL of water. Validation: A dense, white precipitate of TiO₂ will immediately form, confirming the hydrolysis of the titanium complex.

  • Workup: Filter the suspension through Celite, washing the cake thoroughly with ethyl acetate. Extract the filtrate with 1M NaOH, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure primary amine.

Part 5: References

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ACS Publications.

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate.1

  • Reductive Amination, and How It Works. Master Organic Chemistry.2

  • Direct reductive amination of carbonyl compounds with primary/secondary amines using recyclable water-soluble FeII/EDTA complex as catalyst. ResearchGate.3

Sources

Technical Support Center: Troubleshooting 4-(4-Fluorophenyl)-2-methylbutan-1-amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine . This compound presents a unique triad of purification challenges: it is a basic primary aliphatic amine, it possesses a stereocenter at the C2 position, and it is moderately volatile as a free base.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact physicochemical causality behind experimental failures, providing self-validating protocols to ensure high-purity recovery.

Section 1: Chromatographic Streaking and Silica Gel Interactions

Q1: Why does my crude amine streak extensively on normal-phase silica gel, resulting in poor resolution and low mass recovery?

A: The streaking is caused by a strong Brønsted acid-base interaction. 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a primary aliphatic amine with a highly available lone pair on the nitrogen, giving it a pKa of approximately 10.5. Standard normal-phase silica gel is heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–6.5). When your basic amine passes through the column, it protonates these silanols or forms intense hydrogen bonds, causing the compound to stick to the stationary phase and bleed slowly off the column[1]. This not only ruins resolution but can also lead to on-column degradation or irreversible binding.

Q2: How do I modify my mobile phase to prevent this interaction without destroying my compound?

A: The most effective strategy is to "deactivate" the acidic silica by adding a sterically hindered basic modifier, such as 1% to 2% Triethylamine (TEA), to your mobile phase[2]. Because TEA is a tertiary amine, it is basic enough to compete for and bind to the acidic silanol sites on the silica gel. However, its steric bulk prevents it from interfering with the overall polarity of the solvent system. By saturating the active silanol sites with TEA, your primary amine analyte is forced to partition normally between the mobile and stationary phases, eluting as a sharp, well-defined band[2].

SilicaInteraction Silica Acidic Silica Gel (Silanol Groups) Interaction Strong Acid-Base Interaction Silica->Interaction Competition TEA Blocks Silanol Sites Silica->Competition Amine Basic Primary Amine (Analyte) Amine->Interaction Elution Analyte Elutes Freely (Sharp Peaks) Amine->Elution Streaking Peak Streaking & Poor Recovery Interaction->Streaking Modifier Basic Modifier (e.g., 1% TEA) Modifier->Competition Competition->Elution

Mechanism of silica gel deactivation using a basic modifier to prevent amine streaking.

Protocol 1.1: Self-Validating Normal-Phase Purification

Causality: This protocol ensures the silica is pre-treated and uses a 2D-TLC validation step to confirm the amine is not degrading on the column.

  • 2D-TLC Validation: Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Run it in your proposed solvent system (e.g., 90:9:1 DCM:MeOH:TEA). Dry the plate completely, rotate it 90 degrees, and run it again in the same solvent.

    • Validation Check: If the compound is stable, all spots will lie perfectly on the diagonal[3]. If spots appear off the diagonal, your amine is degrading on silica, and you must switch to basic alumina or reverse-phase C18 chromatography.

  • Column Packing: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/MeOH) and add exactly 1% (v/v) TEA. Pack your silica column using a slurry of this TEA-modified solvent. Flush with 2 column volumes to ensure all silanols are saturated.

  • Loading: Dissolve your crude amine in a minimal amount of the modified mobile phase and load it onto the column.

  • Elution & Detection: Elute using the modified mobile phase.

    • Validation Check: Spot fractions on a TLC plate and stain with Ninhydrin solution (heat required). Primary amines will vividly stain dark pink/purple, confirming the presence of your target compound.

Section 2: Chiral Resolution of the C2 Stereocenter

Q3: My synthetic route yielded a racemic mixture. What is the most reliable method to isolate the enantiopure (R)- or (S)-isomer?

A: Because enantiomers possess identical physical properties in an achiral environment, standard chromatography cannot separate them[4]. The industry standard for resolving primary aliphatic amines is the formation of diastereomeric salts using an enantiopure chiral carboxylic acid, such as (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or L-tartaric acid[5].

By reacting the racemic amine with a single enantiomer of the chiral acid, you generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct crystal lattice energies and solubilities[5]. This differential solubility allows you to selectively precipitate one diastereomer while the other remains dissolved in the mother liquor[6].

ChiralResolution Racemate Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salt Mixture Racemate->SaltFormation ResolvingAgent Chiral Acid (e.g., (+)-DTTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt (Pure Diastereomer) Crystallization->Solid MotherLiquor Mother Liquor (More Soluble Salt) Crystallization->MotherLiquor FreeBasing Base Treatment (pH > 10) & Extraction Solid->FreeBasing PureEnantiomer Enantiopure Free Amine FreeBasing->PureEnantiomer

Workflow for the chiral resolution of racemic amines via diastereomeric salt formation.

Protocol 2.1: Diastereomeric Salt Resolution and Free-Basing

Causality: This protocol utilizes sub-stoichiometric resolving agent ratios to thermodynamically drive the precipitation of only the least soluble diastereomer, maximizing enantiomeric excess (ee%).

  • Dissolution: Dissolve 1.0 equivalent of the racemic 4-(4-fluorophenyl)-2-methylbutan-1-amine in warm methanol (or a methanol/isopropanol mixture)[5].

  • Salt Formation: In a separate flask, dissolve 0.5 to 0.75 equivalents of the chosen chiral resolving agent (e.g., (+)-DTTA) in warm methanol. Slowly add this to the amine solution while stirring at 50°C[6].

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C per hour. Rapid cooling traps the wrong diastereomer in the crystal lattice. Once at room temperature, transfer to an ice bath for 2 hours.

  • Isolation: Filter the crystals under a vacuum and wash with a minimal amount of ice-cold solvent.

    • Validation Check 1 (Yield): Weigh the dried salt. The theoretical maximum yield for a single enantiomer is 50% of the starting racemate mass.

    • Validation Check 2 (Chiral Purity): Take a 2 mg aliquot of the salt, partition it between 1M NaOH and DCM. Inject the DCM layer onto a Chiral HPLC column. If the ee% is <95%, perform a recrystallization of the bulk salt from boiling methanol.

  • Free-Basing: Suspend the enantiopure salt in water. Add 2M NaOH dropwise until the aqueous phase reaches pH > 10[6]. This breaks the salt, converting the tartrate into a water-soluble disodium salt and liberating the free amine.

  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄.

Section 3: Handling Volatility During Concentration

Q4: I successfully free-based my amine, but my yields drop drastically after evaporating the extraction solvent. Where is my product going?

A: 4-(4-Fluorophenyl)-2-methylbutan-1-amine has a molecular weight of ~181.2 g/mol . While not a highly volatile short-chain amine, it possesses sufficient vapor pressure as a free base to co-evaporate under high vacuum or elevated rotary evaporator bath temperatures.

Troubleshooting Steps:

  • Solvent Choice: Never extract the free base into high-boiling solvents like toluene or DMF. Use low-boiling solvents like DCM (bp 39.6°C) or diethyl ether (bp 34.6°C).

  • Evaporation Parameters: Set your rotary evaporator water bath to no higher than 25°C–30°C . Do not use a high-vacuum pump; use a standard diaphragm pump set to a moderate pressure (e.g., 300–400 mbar for DCM).

  • Alternative Isolation (Salt Formation): If you do not explicitly need the free base for your next synthetic step, trap the amine as a hydrochloride salt. While the amine is in the organic extraction solvent, bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in dioxane. The resulting amine-HCl salt will precipitate, is entirely non-volatile, and can be dried under high vacuum without mass loss.

Section 4: Quantitative Comparison of Purification Methods

The following table summarizes the expected outcomes when applying different purification strategies to 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Purification ChallengeRecommended MethodTarget Impurities RemovedExpected Yield RecoveryExpected Purity
Crude Reaction Mixture Normal-Phase Silica + 1% TEAByproducts, unreacted starting materials85% - 95%> 98% (Achiral)
Des-fluoro Impurities Reverse-Phase C18 HPLC (Basic pH)Regioisomers, des-fluoro analogs70% - 80%> 99%
Racemic Mixture Diastereomeric Salt Resolution (Tartaric Acid)The opposite (unwanted) enantiomer35% - 45% (out of max 50%)> 98% ee
Trace Water/Salts Free-basing & DCM ExtractionInorganic salts, water-soluble organics> 95%> 99%

References

  • Reddit Community. "Purification issues." r/chemistry. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and formulation scientists struggling with the poor aqueous solubility of 4-(4-Fluorophenyl)-2-methylbutan-1-amine .

Because this molecule contains a highly lipophilic 4-fluorophenyl headgroup and a branched aliphatic chain (2-methylbutyl), the free base exhibits extremely low intrinsic water solubility. While the primary amine provides a functional handle for ionization (predicted pKa ~10.2), researchers frequently encounter precipitation in physiological buffers and poor bioavailability in vivo. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

System Overview: Solubilization Decision Matrix

Before diving into specific protocols, it is critical to align your solubilization strategy with your experimental endpoint. The diagram below outlines the causal logic for selecting a formulation approach.

SolubilityWorkflow Start Issue: Poor Aqueous Solubility 4-(4-Fluorophenyl)-2-methylbutan-1-amine Step1 Assess Ionization State (Amine pKa ~10.2) Start->Step1 Step2 Salt Screening (e.g., Mesylate, Tartrate) Step1->Step2 If using free base Decision Target Application? Step2->Decision If salt still precipitates InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision->InVitro Aqueous Buffer InVivo In Vivo Dosing (Oral / IV Pharmacokinetics) Decision->InVivo Physiological Matrix Cosolvent Co-solvency & Surfactants (DMSO, PEG400, Tween 80) InVitro->Cosolvent Cyclo Inclusion Complexation (HP-β-Cyclodextrin) InVitro->Cyclo InVivo->Cyclo Lipid Lipid-Based Delivery (Nanoemulsions / SMEDDS) InVivo->Lipid

Figure 1: Decision matrix for overcoming poor aqueous solubility of lipophilic primary amines.

Part 1: Frequently Asked Questions (The "Why")

Q1: Why does 4-(4-Fluorophenyl)-2-methylbutan-1-amine precipitate in PBS (pH 7.4) even though the primary amine should be fully protonated? A: This is a classic manifestation of the Common Ion Effect combined with high lipophilicity. At pH 7.4, the amine (pKa ~10.2) is >99% protonated. However, Phosphate-Buffered Saline (PBS) contains high concentrations of chloride ions (~137 mM NaCl). If you are using the hydrochloride (HCl) salt of the compound, the excess chloride in the buffer drives the equilibrium toward the solid state, exceeding the solubility product ( Ksp​ ) of the HCl salt. Furthermore, the highly hydrophobic fluorophenyl ring dominates the molecule's hydration energy, causing the compound to self-associate and precipitate.

Q2: Should I use the free base or a salt form for my stock solutions? A: You should always synthesize or purchase a salt form for aqueous work. Salt formation is the most universally effective method for increasing the dissolution rates of basic drugs [5]. While the free base is highly soluble in 100% DMSO or ethanol, it will instantly "crash out" (nucleate) when diluted into water. For this specific molecule, avoid HCl salts if working in saline; instead, screen for mesylate, citrate, or tartrate salts, which have lower crystal lattice energies and are not subject to the chloride common ion effect.

Q3: Why is my compound crashing out when I dilute my DMSO stock into cell culture media? A: When you inject a DMSO stock into an aqueous medium, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic 4-(4-Fluorophenyl)-2-methylbutan-1-amine molecules stranded without a solvent shell, leading to localized supersaturation and rapid crystallization. This must be mitigated using transitional co-solvents or complexation agents.

Part 2: Troubleshooting Guides & Experimental Protocols (The "How")

If salt selection is insufficient, you must alter the solvent environment or the apparent molecular structure. Below are three self-validating protocols to resolve specific experimental bottlenecks.

Protocol A: Co-Solvency for In Vitro Assays (Cell Culture)

Objective: Prevent precipitation upon dilution of organic stocks into physiological buffers. Co-solvency reduces the interfacial tension between the aqueous solution and the hydrophobic solute, disrupting the hydrogen-bonding network of water to accommodate the lipophilic drug [2].

  • Stock Preparation: Dissolve the free base or salt in 100% DMSO at 1000x your final desired assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Transitional Co-solvent Blending: Do not add the DMSO stock directly to the buffer. Instead, create an intermediate dilution using a co-solvent like PEG 400 or Propylene Glycol. Mix 1 part DMSO stock with 9 parts PEG 400.

  • Aqueous Addition (Critical Step): Place your target aqueous buffer on a vortex mixer at medium speed. Dropwise , add the intermediate co-solvent mixture into the vortexing buffer. Causality: Continuous shear forces prevent localized supersaturation, ensuring the compound remains in a metastable molecular dispersion.

  • Validation: Measure the absorbance of the final solution at 600 nm. A baseline reading (OD600 < 0.05) confirms the absence of colloidal aggregates or precipitates.

Protocol B: Inclusion Complexation for Intravenous (IV) / Oral Dosing

Objective: Achieve high-concentration aqueous solutions without using toxic levels of organic solvents. Cyclodextrins (like 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) form non-covalent inclusion complexes. The lipophilic 4-fluorophenyl tail inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility [4].

  • Phase-Solubility Profiling (Higuchi-Connors Method): Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in pure water or mild buffer.

  • Saturation: Add an excess amount of 4-(4-Fluorophenyl)-2-methylbutan-1-amine (solid) to each vial.

  • Equilibration: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm syringe filter to remove uncomplexed solid drug. Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation: Plot the concentration of dissolved drug (y-axis) versus the concentration of HP-β-CD (x-axis). A linear plot ( AL​ -type) confirms a 1:1 stoichiometric complex. The slope of this line allows you to calculate the stability constant ( K1:1​ ), validating the thermodynamic stability of your formulation.

Protocol C: Lipid-Based Nanoemulsions for Oral Bioavailability

Objective: Overcome poor gastrointestinal absorption of the highly lipophilic free base. Nanoemulsions (droplet sizes <100 nm) drastically increase the surface area available for absorption and enhance the permeability of hydrophobic drugs [3].

  • Excipient Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP).

  • Drug Loading: Dissolve the free base of 4-(4-Fluorophenyl)-2-methylbutan-1-amine into the oil phase. The free base is preferred here as it is highly lipophilic and will partition perfectly into the lipid core.

  • Emulsification: Titrate the aqueous phase into the oil/surfactant mixture under high-shear homogenization or ultrasonication. The intense shear forces will reduce the droplet size to the nanometer scale [3].

  • Validation: Analyze the formulation using Dynamic Light Scattering (DLS). A single peak with a Z-average diameter of <100 nm and a Polydispersity Index (PDI) < 0.2 validates a stable, uniform nanoemulsion.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of the troubleshooting strategies discussed above, providing a comparative baseline for your formulation efforts.

Solubilization TechniquePrimary Mechanism of ActionExpected Solubility IncreaseBest Application / Use Case
Salt Formation (Mesylate) Lowers crystal lattice energy; avoids common ion effect10x – 50xGeneral aqueous buffers; stock synthesis
Co-solvency (10% PEG400) Reduces interfacial tension & water dielectric constant5x – 20xIn vitro cell culture & biochemical assays
HP-β-CD Complexation Encapsulates lipophilic fluorophenyl ring in hydrophobic cavity50x – 100x+IV formulations; toxicity studies
Nanoemulsion (SNEDDS) Nanoscale lipid encapsulation; maximizes surface area> 100xOral bioavailability & in vivo PK studies
References
  • Techniques for Improving Solubility International Journal of Medical Science and Dental Research [Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs ResearchGate [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Hilaris Publisher [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)[Link]

Technical Support Center: 4-(4-Fluorophenyl)-2-methylbutan-1-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the impurity profiling and identification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound and its related substances. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format, alongside detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in the synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine?

A1: The most common synthetic route to 4-(4-Fluorophenyl)-2-methylbutan-1-amine is likely a reductive amination of 4-(4-fluorophenyl)-2-methylbutanal or a related ketone.[1][2][3] This process, while generally efficient, can lead to several predictable impurities.

  • Unreacted Starting Materials: Residual 4-(4-fluorophenyl)-2-methylbutanal.

  • Over-alkylation Products: Secondary and tertiary amines formed by the reaction of the product with the starting aldehyde.

  • Imines and Enamines: Incomplete reduction can leave stable imine intermediates.

  • Byproducts from Reducing Agents: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), byproducts can be introduced.[1][4]

  • Isomeric Impurities: Impurities arising from isomers in the starting materials.

Q2: My HPLC analysis shows several small, unidentified peaks. How do I begin to identify them?

A2: A systematic approach is crucial. Start by ensuring your analytical method is robust and "stability-indicating." This means it can separate the main component from its degradation products and impurities.[5][6] A forced degradation study is the best way to generate these potential impurities and confirm your method's specificity.[7][8][9][10][11] Once you have a suitable method, hyphenated techniques like LC-MS are invaluable for obtaining molecular weight information of the unknown peaks.[12]

Q3: I am struggling to achieve good peak shape and resolution for 4-(4-Fluorophenyl)-2-methylbutan-1-amine in reversed-phase HPLC. What are the likely causes and solutions?

A3: Primary amines like this one can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols on the silica support. This often results in tailing peaks.

  • Use a Low-Metal Content, End-Capped Column: These columns are specifically designed to minimize silanol interactions.

  • Optimize Mobile Phase pH: A low pH (e.g., 2.5-3.5) will ensure the amine is protonated, which can improve peak shape.

  • Add an Ion-Pairing Agent: If pH adjustment is insufficient, a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can further improve peak symmetry.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved peak shape for amines.

Q4: What are the expected degradation pathways for 4-(4-Fluorophenyl)-2-methylbutan-1-amine under forced degradation conditions?

A4: Based on the structure, several degradation pathways are plausible under stress conditions as recommended by ICH guidelines.[7][8][9][10][11]

Stress ConditionPotential Degradation Pathway
Acidic/Basic Hydrolysis Generally stable, but extreme conditions could lead to defluorination or other rearrangements.
Oxidation (e.g., H₂O₂) The primary amine is susceptible to oxidation, potentially forming hydroxylamines, nitroso, or nitro derivatives.
Thermal Degradation High temperatures may cause decomposition, potentially leading to fragmentation of the molecule.
Photodegradation Exposure to UV light could initiate radical reactions, leading to a complex mixture of degradants. The fluorophenyl group may also be susceptible to photolytic cleavage.

Q5: Is GC-MS a suitable technique for impurity profiling of this compound?

A5: Yes, GC-MS can be an excellent orthogonal technique to HPLC for impurity profiling, especially for volatile or semi-volatile impurities.[12][13][14] However, primary amines can sometimes exhibit poor peak shape in GC. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) can improve volatility and chromatographic performance.[12]

Troubleshooting Guides

Guide 1: HPLC Method Development for Impurity Profiling

Objective: To develop a stability-indicating HPLC method for the separation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine from its potential impurities and degradation products.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_final Finalization Start Define Analytical Target Profile Forced_Deg Perform Forced Degradation Studies Start->Forced_Deg Col_Select Column & Mobile Phase Screening Forced_Deg->Col_Select Grad_Opt Gradient Optimization Col_Select->Grad_Opt Specificity Specificity & Peak Purity Grad_Opt->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: A logical approach to the structural elucidation of unknown impurities.

Step-by-Step Protocol:

  • LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Acquire MS and MS/MS Data:

    • Obtain the accurate mass of the unknown impurity from the MS1 spectrum.

    • Perform MS/MS on the parent ion to obtain fragmentation data.

  • Data Interpretation:

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. For example, a loss of 17 Da could indicate the loss of an amino group (NH3).

    • Compare the fragmentation pattern to that of the parent compound.

  • Structure Proposal and Confirmation:

    • Based on the MS data and knowledge of the synthetic process, propose a structure for the impurity.

    • If the impurity is at a significant level, synthesize the proposed structure and confirm its identity by co-injecting it with the sample containing the unknown peak.

Guide 3: Forced Degradation Study Protocol

Objective: To generate potential degradation products of 4-(4-Fluorophenyl)-2-methylbutan-1-amine to support the development and validation of a stability-indicating analytical method.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalDry Heat80°C48 hours
PhotolyticICH-compliant light sourceRoom TemperatureAs per ICH Q1B

Protocol:

  • Prepare a stock solution of 4-(4-Fluorophenyl)-2-methylbutan-1-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Apply the stress conditions as detailed in the table above.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze the stressed samples by the developed HPLC method.

Troubleshooting:

  • No degradation observed: Increase the strength of the stressor (e.g., higher temperature, longer duration, or higher concentration of acid/base/oxidizing agent).

  • Too much degradation: Reduce the severity of the stress conditions. The goal is typically 5-20% degradation.

References

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - MDPI. (n.d.). Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814 - Google Patents. (n.d.).
  • Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples - PubMed. (2017, March 15). Retrieved from [Link]

  • (PDF) [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl) - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and - SciSpace. (2017, November 15). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Retrieved from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI. (2021, February 22). Retrieved from [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC. (n.d.). Retrieved from [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - MDPI. (2024, May 11). Retrieved from [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11). Retrieved from [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (n.d.). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • (PDF) Recent Advances on Fluorine Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. (n.d.). Retrieved from [Link]

  • Water-promoted, Open-flask Synthesis of Amine- boranes - Organic Syntheses. (2017, October 11). Retrieved from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - Preprints.org. (2025, March 20). Retrieved from [Link]

  • Mechanochemical Synthesis of Fluorinated Imines - MDPI. (2022, July 17). Retrieved from [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive. (n.d.). Retrieved from [Link]

Sources

Optimizing HPLC parameters for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-(4-Fluorophenyl)-2-methylbutan-1-amine .

Analyzing basic aliphatic amines with lipophilic tails requires moving beyond generic gradient methods. This guide bridges the gap between molecular physicochemical properties and empirical chromatographic behavior, providing self-validating protocols to ensure robust, reproducible, and sensitive assays.

Part 1: Physicochemical Profiling & Causality

To control a molecule's behavior on a column, we must first understand its state in solution. 4-(4-Fluorophenyl)-2-methylbutan-1-amine features a lipophilic fluorinated aromatic ring and a highly basic primary amine.

Table 1: Predictive Chromatographic Parameters

PropertyEstimated ValueChromatographic Implication (The "Why")
pKa (Primary Amine) ~10.5At physiological or acidic pH (pH < 8.5), the amine is >99% protonated[1]. This positive charge induces severe secondary ion-exchange interactions with negatively charged residual silanols on silica columns, leading to peak tailing.
LogP (Neutral Form) ~2.8When deprotonated (pH > 11), the molecule is highly lipophilic and will show strong retention on C18 stationary phases.
LogD (at pH 2.5) < 0.5When fully protonated, the molecule's polarity increases drastically, risking elution in the void volume (k' < 1) unless ion-pairing agents are used.
UV Chromophore FluorophenylWeak π→π∗ transitions at 254 nm. Maximum absorbance occurs deeper in the UV range (~210 nm).

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) on a standard C18 column? The Science: Peak tailing for basic compounds is a symptom of "dual-mode retention." While the fluorophenyl tail interacts hydrophobically with the C18 alkyl chains, the protonated primary amine (pKa ~10.5) acts as a strong cation. Standard silica columns contain residual surface silanols (Si-OH) that deprotonate into negatively charged silanoxide ions (Si-O⁻) at mid-range pH. The electrostatic attraction between the protonated amine and the silanoxide ions causes the analyte to "stick" and drag, ruining peak symmetry[2]. The Solution: You must disrupt this secondary interaction.

  • Chemical Neutralization: Raise the mobile phase pH to 11.0 using ammonium hydroxide. This deprotonates the amine, converting it to its neutral free-base form, eliminating the electrostatic interaction entirely. (Note: Requires a hybrid-silica column stable at high pH)[3].

  • Surface Masking: If you must run at low pH, use a Charged Surface Hybrid (CSH) column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine, preventing it from reaching the underlying silanols.

Q2: My analyte elutes near the void volume (k' < 1) when using 0.1% Formic Acid. How can I increase retention? The Science: At pH 2.7 (0.1% Formic Acid), your amine is fully ionized. The hydration shell around the positive charge makes the molecule highly polar, drastically reducing its affinity for the hydrophobic C18 stationary phase[4]. The Solution:

  • Approach A (Ion-Pairing): Replace Formic Acid with 0.05% Trifluoroacetic Acid (TFA). The hydrophobic trifluoroacetate anion forms a neutral, lipophilic ion-pair complex with the protonated amine, significantly increasing retention on reversed-phase columns.

  • Approach B (High pH): Switch to a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5. By neutralizing the amine, you force the molecule to rely entirely on the lipophilic fluorophenyl and branched alkyl groups for retention, pushing it safely into the gradient.

Q3: The UV signal is extremely weak at 254 nm, leading to a poor Limit of Detection (LOD). How do I optimize sensitivity? The Science: The 4-fluorophenyl group lacks extended conjugation. Its absorbance at the classic 254 nm wavelength is minimal. The Solution: Shift your detection wavelength to the primary absorption band of the aromatic ring at 210 nm . To do this successfully without baseline drift, you must use UV-transparent mobile phases: replace Methanol with HPLC-grade Acetonitrile (cutoff 190 nm) and avoid high concentrations of UV-absorbing buffers like acetate or citrate.

Part 3: Method Optimization Workflow

HPLC_Troubleshooting Start Inject 4-(4-Fluorophenyl) -2-methylbutan-1-amine AssessTailing Is Peak Tailing Observed? (Tf > 1.5) Start->AssessTailing TailingYes Ionized Amine Interacting with Residual Silanols AssessTailing->TailingYes Yes AssessRet Is Retention Adequate? (k' > 2) AssessTailing->AssessRet No FixTailing Action: Switch to High pH (10.5) or use CSH Column TailingYes->FixTailing FixTailing->AssessRet RetNo Analyte is Fully Ionized (Too Polar for RP-HPLC) AssessRet->RetNo No Optimal Optimal Chromatographic Resolution & Symmetry AssessRet->Optimal Yes FixRet Action: Add Ion-Pairing Agent (TFA) or Neutralize via High pH RetNo->FixRet FixRet->Optimal

Fig 1: Logical troubleshooting workflow for resolving peak tailing and retention failures in basic amines.

Part 4: Validated Experimental Protocols

To ensure self-validating results, choose one of the following two protocols based on your laboratory's column availability. The High-pH method is the gold standard for this class of molecules[5].

Protocol A: High-pH Reversed-Phase Method (Preferred)

Mechanism: Neutralizes the primary amine to prevent silanol interactions and maximize hydrophobic retention.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & Setup

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm (or equivalent hybrid silica rated for pH 1-12)[3].

  • Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

Step 3: Gradient Execution

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 6.0 min: Linear ramp from 5% B to 60% B.

  • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

  • 7.1 - 10.0 min: Return to 5% B (Re-equilibration).

Step 4: Detection

  • Set UV/Vis or PDA detector to 210 nm (Sampling rate: 20 Hz).

Protocol B: Low-pH Ion-Pairing Method (Alternative)

Mechanism: Uses an ion-pairing reagent to mask the positive charge of the amine, forming a lipophilic complex that retains well on standard silica.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

Step 2: Column Selection & Setup

  • Column: Standard endcapped C18 or Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm.

  • Temperature: 35°C.

  • Flow Rate: 0.4 mL/min.

Step 3: Gradient Execution

  • 0.0 - 5.0 min: Linear ramp from 10% B to 50% B.

  • 5.0 - 6.0 min: Ramp to 95% B.

  • 6.1 - 9.0 min: Return to 10% B.

Self-Validation Check: If using Protocol B and peak tailing persists, the endcapping on your C18 column has likely degraded. Switch to a new column or default to Protocol A.

References

  • Waters Corporation. "Beginner's Guide to High-Performance Liquid Chromatography (HPLC)." Waters.com. Available at:[Link]

  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." Chromatography Online. Available at:[Link]

  • Waters Corporation. "Developing Liquid Chromatography Methods for Food Analysis." LCMS.cz. Available at:[Link](Note: Linked source material covers BEH technology and pH ranges)

  • SciSpace / G. Santhosh et al. "HPLC Method Development and Validation: An Overview." SciSpace. Available at:[Link]

  • PolyU Institutional Research Archive. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." PolyU. Available at:[Link](Note: Linked source material covers pKa of primary amines)

Sources

Reducing peak tailing for 4-(4-Fluorophenyl)-2-methylbutan-1-amine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Reducing Peak Tailing of 4-(4-Fluorophenyl)-2-methylbutan-1-amine in HPLC

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-HPLC-031526-01

Introduction to the Challenge

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine. This compound, a primary amine, is characteristic of a class of molecules that frequently presents a significant chromatographic challenge: peak tailing. An ideal chromatographic peak is symmetrical (Gaussian), but basic compounds often interact with the stationary phase in unintended ways, leading to asymmetrical peaks with a "tail." This phenomenon compromises resolution, reduces sensitivity, and hinders accurate quantification.

This guide provides a structured, in-depth approach to troubleshooting and eliminating peak tailing for this and similar basic analytes. As Senior Application Scientists, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for robust method development.

Understanding the Analyte: 4-(4-Fluorophenyl)-2-methylbutan-1-amine

To effectively troubleshoot, we must first understand the analyte's properties.

Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)-2-methylbutan-1-amine and Related Structures

Property Value / Observation Implication for HPLC
Chemical Structure Contains a primary amine (-NH₂) group.[1][2] The primary amine is a basic functional group, highly likely to be protonated (R-NH₃⁺) at acidic to neutral pH.
Estimated pKa ~10.2 (Typical for a primary alkylamine) The analyte will be positively charged across the entire typical operating pH range for silica-based columns (pH 2-8).
LogP ~2.1 (Estimated for a similar structure)[3] Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

| Molecular Weight | 181.25 g/mol [1] | A small molecule, suitable for standard HPLC column pore sizes (e.g., 100-120 Å).[4] |

The key takeaway is the presence of the basic amine group. This feature is the primary driver of the peak tailing phenomenon in reversed-phase HPLC.

Troubleshooting Guide: From First Principles to Final Solution

This guide is structured as a series of questions that logically progress from the simplest and most common solutions to more advanced strategies.

Question 1: What is the fundamental cause of peak tailing for my basic analyte?

Answer: The root cause is secondary ionic interactions between the positively charged analyte and negatively charged sites on the silica stationary phase.

Expert Explanation (The "Why"): Standard reversed-phase columns (C18, C8, etc.) are made from silica particles. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the hydrophobic stationary phase. These residual silanols are acidic and can lose a proton (deprotonate) to become negatively charged silanates (Si-O⁻).[5][6]

Your analyte, 4-(4-Fluorophenyl)-2-methylbutan-1-amine, is a base. In the mobile phase (pH < 8), it accepts a proton and becomes positively charged (R-NH₃⁺). When this positively charged analyte passes by the negatively charged silanate sites, a strong ionic attraction occurs.[7] This is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction. This "mixed-mode" retention, where some analyte molecules are retained by one mechanism and others by two, causes the peak to broaden and tail.[5][7]

Caption: Mechanism of peak tailing for basic analytes.

Question 2: What is the simplest and most effective initial step to fix peak tailing?

Answer: Modify the mobile phase by lowering the pH.

Expert Explanation (The "Why"): The ionization state of the residual silanol groups is highly dependent on pH. Most problematic acidic silanols have a pKa around 3.8-4.2.[8] By lowering the mobile phase pH to below 3.0, you ensure these silanols are fully protonated (Si-OH).[7][9] This neutralizes the negative charge on the stationary phase surface, effectively eliminating the secondary ionic interaction. The separation then proceeds purely by the intended hydrophobic mechanism, resulting in a sharp, symmetrical peak.

Protocol 1: Low-pH Mobile Phase Preparation (LC-MS Compatible)
  • Aqueous Component: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a final concentration of 0.1%).

  • Solvent Preparation: Sonicate or vacuum degas the solution for 10-15 minutes to remove dissolved gases.

  • Organic Component: Use HPLC-grade acetonitrile or methanol as your organic solvent.

  • Isocratic/Gradient Elution: Use the prepared aqueous solvent as "Solvent A" and the organic solvent as "Solvent B" in your HPLC method.

  • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

Question 3: I lowered the pH, and the peak is better but not perfect. What is the next step?

Answer: Add a competing base to the mobile phase.

Expert Explanation (The "Why"): Even at low pH, some highly acidic silanols might retain some activity. A competing base is a small, basic molecule that is added to the mobile phase in a low concentration. This additive, typically triethylamine (TEA), will also be protonated and will preferentially bind to any active silanol sites.[9] By "masking" or "shielding" these sites, the competing base prevents your analyte from interacting with them. This strategy is highly effective but has drawbacks, including reduced column lifetime and potential for ion suppression in mass spectrometry detectors.[9]

Protocol 2: Mobile Phase with Competing Base (For UV Detection)
  • Buffer Preparation: Prepare your aqueous mobile phase as desired (e.g., a 20 mM phosphate buffer, pH adjusted to 3.0).

  • Additive Spiking: To 1 L of the prepared aqueous buffer, carefully add 0.5 mL to 1.0 mL of triethylamine (TEA) for a final concentration of 0.05-0.1%.

  • Final Steps: Mix thoroughly and degas the solution. Equilibrate the column extensively.

  • Caution: Dedicate a column to methods using TEA, as it can be difficult to wash out completely and may alter the column's selectivity permanently.

Table 2: Common Mobile Phase Additives to Reduce Tailing

Additive Typical Concentration Mode Pros Cons
Formic Acid 0.05 - 0.1% LC-MS / UV Volatile, simple to use, effective pH control.[10] Can alter analyte retention.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% UV Strong ion-pairing agent, can give very sharp peaks.[11] Strong ion suppression in MS, hard to remove from column.
Triethylamine (TEA) 0.05 - 0.2% UV Very effective competing base.[9][11] Not MS-friendly, can shorten column life.[9]

| Ammonium Formate/Acetate | 5 - 10 mM | LC-MS / UV | Volatile buffer, good for pH control around 3.8 / 4.8.[12] | Limited buffering capacity, can precipitate in high % ACN. |

Question 4: I've optimized my mobile phase, but the problem persists. Could my column be the issue?

Answer: Absolutely. Modern HPLC columns are specifically engineered to overcome this exact problem. If you are using an older or general-purpose column (especially "Type A" silica), switching to a modern, high-purity, base-deactivated column is the most robust solution.[5]

Expert Explanation (The "Why"): Column manufacturers have developed several technologies to minimize the negative effects of silanols.

Table 3: Comparison of Modern HPLC Column Technologies for Basic Analytes

Column Technology Mechanism of Action Best For
High Purity, End-Capped (Type B) Uses silica with very low metal contamination and sterically protects residual silanols with a secondary bonding (e.g., with trimethylsilane).[7] General-purpose improvement over older columns for basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. This group shields nearby silanols.[13][14] Excellent peak shape for bases; compatible with highly aqueous mobile phases.
Positively Charged Surface A low-level positive charge is introduced to the surface, repelling protonated basic analytes from residual silanols.[5][13] A targeted approach for cationic analytes, providing excellent symmetry.
Silica-Hydride (e.g., TYPE-C™) The surface is primarily composed of Si-H bonds instead of Si-OH, fundamentally removing the source of the problem.[14] Superior performance and stability for basic compounds across a wide pH range.

| Hybrid Silica/Polymer | The base material is a hybrid of silica and organosiloxane, resulting in fewer and less acidic silanols and improved pH stability.[5] | Robust performance across a wider pH range (e.g., 1-12) than traditional silica. |

Recommendation: For 4-(4-Fluorophenyl)-2-methylbutan-1-amine, a column with a polar-embedded phase or a modern, high-quality end-capped column from a reputable manufacturer would be an excellent choice.

Question 5: Could anything else be causing my peak tailing?

Answer: Yes, non-ideal interactions are the most common cause, but instrument and sample issues can produce similar effects.

Expert Explanation (The "Why"): Before assuming a chemical cause, it is wise to rule out physical or system-related problems.

G Start Peak Tailing Observed Check_Chem Is it a Chemical Issue? Start->Check_Chem Check_Phys Is it a Physical Issue? Check_Chem->Check_Phys No pH_Adjust 1. Lower Mobile Phase pH (<3) Check_Chem->pH_Adjust Yes Overload A. Reduce Sample Concentration Check_Phys->Overload Yes Additive 2. Add Competing Base (e.g., TEA, for UV only) pH_Adjust->Additive Still Tailing End Symmetrical Peak pH_Adjust->End Resolved New_Column 3. Use Base-Deactivated Column Additive->New_Column Still Tailing Additive->End Resolved New_Column->End Resolved Dead_Vol B. Check Fittings & Tubing (Dead Volume) Overload->Dead_Vol Still Tailing Overload->End Resolved Column_Health C. Check for Column Void / Blockage Dead_Vol->Column_Health Still Tailing Dead_Vol->End Resolved Solvent_Effect D. Dissolve Sample in Mobile Phase Column_Health->Solvent_Effect Still Tailing Column_Health->End Resolved Solvent_Effect->Start Still Tailing Solvent_Effect->End Resolved

Caption: A logical troubleshooting workflow for peak tailing.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you were overloading the column.[11]

  • Extra-Column Volume (Dead Volume): Excessive tubing length, poorly made connections, or using fittings that are not matched to the column can cause the sample band to spread before it even reaches the detector.[12]

    • Solution: Use pre-cut, factory-standard tubing. Ensure all fittings are properly seated (finger-tight then a quarter-turn with a wrench).

  • Column Contamination or Void: A buildup of strongly retained compounds on the column inlet frit can create active sites. A physical void or channel in the packing material at the head of the column can also distort the peak.[7][12]

    • Solution: Try flushing the column (in the reverse direction, if permitted by the manufacturer). If this fails, the column may need to be replaced. Using a guard column can protect the analytical column from contamination.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.

Frequently Asked Questions (FAQs)
  • Q: Can I use a higher pH to deprotonate my amine and make it neutral?

    • A: While theoretically possible (at pH > 11), it is not recommended for standard silica-based columns. Silica dissolves rapidly at pH levels above 8, which will destroy the column. This approach is only viable if you are using a specialized hybrid or polymer-based column designed for high-pH stability.[5]

  • Q: My method uses a phosphate buffer, and I see the pressure fluctuating when I run my gradient. Why?

    • A: Phosphate buffers are poorly soluble in high concentrations of acetonitrile. If your gradient goes to a high percentage of organic solvent, the buffer can precipitate out of the solution, causing pressure spikes and blockages.[9] It is recommended to use MS-compatible mobile phases like formic acid or ammonium formate if your method requires high organic content.

  • Q: What is an "ion-pairing" agent and should I use one?

    • A: An ion-pairing agent is a molecule with a long alkyl tail and an ionic headgroup (e.g., sodium dodecyl sulfate). It is added to the mobile phase to form a neutral complex with a charged analyte, increasing its retention on a reversed-phase column.[10][15] While this can be used to manipulate retention, it is often not the best solution for peak tailing of a single basic compound. The strategies outlined above (low pH, competing base, better column) are more direct and robust solutions for improving peak shape.

References
  • PubChem. 4-(4-Aminophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. CAS RN 63416-84-2 | 4-(4-Fluorophenyl)-2-methylbutan-2-amine. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • precisionFDA. 4-PHENYLBUTAN-2-AMINE. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • PubChem. 2-Methylbutylamine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • PubChemLite. 4,4,4-trifluoro-2-methylbutan-1-amine hydrochloride (C5H10F3N). [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). [Link]

  • Shimadzu. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • PubMed. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Sultan Qaboos University. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • LCGC. Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. [Link]

  • MicroSolv Technology Corporation. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Chiang Mai Journal of Science. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Precursor Aldehyde, 4-(4-Fluorophenyl)-2-methylbutanal, via Grignard Reaction

Question: I am attempting to synthesize 4-(4-Fluorophenyl)-2-methylbutan-1-ol (the precursor to the aldehyde) via a Grignard reaction between 4-fluorophenylmagnesium bromide and isobutyraldehyde, but my yields are consistently low. What could be the issue?

Answer:

Low yields in Grignard reactions are a frequent challenge, often stemming from the high reactivity of the Grignard reagent itself. Here are the most probable causes and how to address them:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware or solvents will quench the reagent, forming 4-fluorobenzene instead of your desired product.

    • Solution: Rigorously dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or purchased as anhydrous grade and used immediately.[1][2]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium surface. This can be achieved by a few methods:

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates an activated surface.[2][3]

  • Side Reaction: Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted 4-fluorobromobenzene to form 4,4'-difluorobiphenyl. This is favored at higher concentrations of the aryl halide and elevated temperatures.[1]

    • Solution:

      • Slow Addition: Add the 4-fluorobromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling reaction.

      • Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating.

Issue 2: Formation of Carboxylic Acid Impurity during Oxidation of 4-(4-Fluorophenyl)-2-methylbutan-1-ol

Question: I am oxidizing the alcohol precursor to the aldehyde, but I am observing a significant amount of the corresponding carboxylic acid, 4-(4-Fluorophenyl)-2-methylbutanoic acid, in my product mixture. How can I prevent this over-oxidation?

Answer:

Over-oxidation is a common side reaction when preparing aldehydes. The choice of oxidizing agent and reaction conditions are critical.

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid) will readily oxidize primary alcohols to carboxylic acids.[4][5]

    • Solution: Employ milder, more selective oxidizing agents. The Swern oxidation is a highly effective method for this transformation. It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), which minimizes over-oxidation.[6][7][8][9][10]

  • Reaction Conditions: Even with milder reagents, prolonged reaction times or elevated temperatures can lead to over-oxidation.

    • Solution: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting alcohol is consumed, quench the reaction immediately. For volatile aldehydes, immediate distillation from the reaction mixture can prevent further oxidation.[4][5]

Issue 3: Presence of Secondary and Tertiary Amine Side Products in the Final Product

Question: During the reductive amination of 4-(4-Fluorophenyl)-2-methylbutanal with ammonia, I am consistently getting significant amounts of the secondary amine (bis(4-(4-fluorophenyl)-2-methylbutyl)amine) and tertiary amine. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a classic challenge in reductive amination due to the initial primary amine product being more nucleophilic than ammonia, leading to further reaction with the aldehyde.[11][12] Here are several strategies to enhance the selectivity for the desired primary amine:

  • Excess Ammonia: Using a large excess of ammonia shifts the equilibrium towards the formation of the primary amine.

    • Solution: Conduct the reaction in a solution saturated with ammonia gas or use a large molar excess of an ammonia solution (e.g., 7N ammonia in methanol).[13]

  • Stepwise Procedure: Separating the imine formation from the reduction step can improve selectivity.

    • Solution: First, react the aldehyde with ammonia to form the imine. This can be facilitated by removing the water formed, for example, by using a Dean-Stark trap or molecular sieves. Once the imine formation is complete, add the reducing agent (e.g., sodium borohydride).[14][15][16]

  • Choice of Reducing Agent: The choice of reducing agent and the timing of its addition are crucial.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that can selectively reduce the imine in the presence of the aldehyde. This allows for a one-pot reaction where the reducing agent is present from the beginning.[17]

  • pH Control: The pH of the reaction mixture can influence the rate of imine formation and the stability of the reactants.

    • Solution: Maintaining a slightly acidic pH (around 5-6) can catalyze imine formation without significantly protonating the ammonia, which would render it non-nucleophilic.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely side products to be found in a sample of 4-(4-Fluorophenyl)-2-methylbutan-1-amine?

A1: The side product profile depends on the synthetic route. However, some of the most common impurities to look for are:

  • From the Grignard Route:

    • 4-Fluorobenzene: From the quenching of the Grignard reagent by moisture.

    • 4,4'-Difluorobiphenyl: From the Wurtz coupling side reaction.[1]

    • 4-(4-Fluorophenyl)-2-methylbutan-1-ol: Unreacted starting material from the oxidation step.

    • 4-(4-Fluorophenyl)-2-methylbutanoic acid: Over-oxidation product.

  • From the Wittig Route:

    • Triphenylphosphine oxide: A stoichiometric byproduct of the Wittig reaction that can be difficult to remove.[18][19]

  • From the Reductive Amination Step:

    • Bis(4-(4-fluorophenyl)-2-methylbutyl)amine (Secondary Amine): From the reaction of the primary amine product with the starting aldehyde.

    • Tris(4-(4-fluorophenyl)-2-methylbutyl)amine (Tertiary Amine): From further reaction of the secondary amine.

    • 4-(4-Fluorophenyl)-2-methylbutanal: Unreacted starting material.

Q2: What analytical techniques are best suited for identifying and quantifying these side products?

A2: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying both volatile and non-volatile impurities. A reversed-phase C18 column is often a good starting point for method development.[20][21][22][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities such as 4-fluorobenzene and byproducts from the Swern oxidation like dimethyl sulfide.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities that have been isolated.

  • Chiral HPLC: Since the target molecule contains a chiral center, it is crucial to assess its enantiomeric purity. Chiral HPLC using a suitable chiral stationary phase is the standard method for this analysis.[24][25][26][27]

Q3: How can I purify the final product to remove these impurities?

A3: The purification strategy will depend on the nature and quantity of the impurities present.

  • Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral organic impurities (like 4,4'-difluorobiphenyl or triphenylphosphine oxide) and acidic impurities (like the carboxylic acid). The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

  • Column Chromatography: For impurities that are difficult to remove by extraction, column chromatography is effective. For amines, silica gel can be used, but it is often beneficial to use a modified stationary phase or to add a small amount of a basic modifier (like triethylamine) to the eluent to prevent tailing.[28][29]

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.

  • Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization is an excellent method for achieving high purity.[28]

III. Experimental Protocols

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-ol via Grignard Reaction

This protocol outlines a general procedure and highlights critical steps to minimize side product formation.

  • Preparation: Rigorously dry all glassware and ensure all solvents are anhydrous. Set up the reaction under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation: To a flask containing magnesium turnings, add a small crystal of iodine. Slowly add a solution of 4-fluorobromobenzene in anhydrous diethyl ether or THF dropwise. Maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and a change in color), cool the mixture in an ice bath. Slowly add a solution of isobutyraldehyde in the same anhydrous solvent.

  • Work-up: After the reaction is complete (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Swern Oxidation of 4-(4-Fluorophenyl)-2-methylbutan-1-ol

This protocol provides a method for the mild oxidation to the aldehyde.

  • Oxalyl Chloride Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of DMSO in DCM.

  • Alcohol Addition: After stirring, slowly add a solution of 4-(4-Fluorophenyl)-2-methylbutan-1-ol in DCM.

  • Base Addition: After stirring, add triethylamine to the reaction mixture.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with water. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with a mild acid (e.g., 1M HCl), water, and brine. Dry over anhydrous sodium sulfate and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.

Protocol 3: Reductive Amination of 4-(4-Fluorophenyl)-2-methylbutanal

This protocol focuses on maximizing the yield of the primary amine.

  • Imine Formation: Dissolve the aldehyde in methanol saturated with ammonia. Stir the solution at room temperature. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath and add sodium borohydride in small portions.

  • Work-up: After the reaction is complete, quench the excess reducing agent by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent. Purify the crude amine using acid-base extraction followed by distillation or column chromatography.

IV. Data Presentation

Table 1: Common Side Products and Their Origin

Side ProductChemical StructureOrigin
4-FluorobenzeneC₆H₅FQuenching of 4-fluorophenylmagnesium bromide by protic sources (e.g., water).
4,4'-Difluorobiphenyl(C₆H₄F)₂Wurtz coupling of 4-fluorophenylmagnesium bromide with unreacted 4-fluorobromobenzene.[1]
4-(4-Fluorophenyl)-2-methylbutanoic acidC₁₁H₁₃FO₂Over-oxidation of the intermediate alcohol or the aldehyde.[4]
Triphenylphosphine oxide(C₆H₅)₃POStoichiometric byproduct of the Wittig reaction.[18]
Bis(4-(4-fluorophenyl)-2-methylbutyl)amineC₂₂H₂₉F₂NReaction of the primary amine product with the starting aldehyde during reductive amination.

V. Visualization of Key Processes

Diagram 1: Synthetic Pathways and Potential Side Products

G cluster_0 Precursor Synthesis cluster_1 Final Amine Synthesis 4-fluorobromobenzene 4-fluorobromobenzene Grignard Reagent Grignard Reagent 4-fluorobromobenzene->Grignard Reagent Mg, Et2O Alcohol Alcohol Grignard Reagent->Alcohol Isobutyraldehyde 4,4'-Difluorobiphenyl 4,4'-Difluorobiphenyl Grignard Reagent->4,4'-Difluorobiphenyl Wurtz Coupling Aldehyde Aldehyde Alcohol->Aldehyde Swern Oxidation Carboxylic Acid Carboxylic Acid Alcohol->Carboxylic Acid Over-oxidation Imine Imine Aldehyde->Imine NH3 Primary Amine Primary Amine Imine->Primary Amine Reduction (e.g., NaBH4) Secondary Amine Secondary Amine Primary Amine->Secondary Amine Over-alkylation

Caption: Synthetic pathways and common side products.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

G start Low Yield of Primary Amine check_sm Check for unreacted aldehyde start->check_sm check_side_products Analyze for secondary/tertiary amines check_sm->check_side_products Aldehyde consumed optimize_ph Optimize pH for imine formation check_sm->optimize_ph Aldehyde remains increase_nh3 Increase excess of ammonia check_side_products->increase_nh3 Over-alkylation observed success Improved Yield check_side_products->success No significant over-alkylation stepwise Perform stepwise imine formation and reduction increase_nh3->stepwise mild_reductant Use milder reducing agent (e.g., NaBH3CN) increase_nh3->mild_reductant increase_nh3->success stepwise->success mild_reductant->success optimize_ph->success

Caption: Troubleshooting low yield in reductive amination.

VI. References

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). [Link]

  • Grignard Reaction. (n.d.). [Link]

    • Grignard Reaction - Web Pages. (n.d.). [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). PMC. [Link]

  • Swern oxidation - Wikipedia. (n.d.). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). Chemical Reviews. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). [Link]

  • oxidation of aldehydes and ketones - Chemguide. (n.d.). [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2025, February 24). [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications. (2024, June 4). [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.). [Link]

  • Byproducts Produced in Swern Oxidation - BYJU'S. (n.d.). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. (2026, February 24). [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). [Link]

  • Alcohol oxidation - Wikipedia. (n.d.). [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (n.d.). [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu. (n.d.). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). [Link]

  • Swern oxidation - wikidoc. (2012, September 6). [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.). [Link]

  • 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry - NC State University Libraries. (n.d.). [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC. (n.d.). [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax. (2023, September 20). [Link]

Sources

Storage and handling best practices for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Troubleshooting, Handling, and Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, medicinal chemists, and drug development professionals optimize their workflows when handling 4-(4-Fluorophenyl)-2-methylbutan-1-amine .

Primary aliphatic amines are highly reactive building blocks. While this reactivity is excellent for downstream amidation or reductive amination, it also makes the compound highly susceptible to environmental degradation. This guide moves beyond basic safety data sheets to explain the causality behind degradation and provides field-proven, self-validating protocols to ensure the highest fidelity in your synthetic workflows.

I. Physicochemical & Storage Profile

To effectively handle this compound, we must first quantify its physical parameters and understand how they dictate our experimental choices.

ParameterValue / SpecificationRationale for Handling Choice
Molecular Weight 181.25 g/mol Critical for precise stoichiometric calculations in amidation.
Physical State Liquid (at Room Temp)Necessitates air-free syringe or cannula transfer techniques.
Storage Temperature 2–8°C (Refrigerated)Minimizes the kinetic energy required for oxidative degradation.
Atmosphere Argon (Preferred) or N₂Argon is denser than air, providing a protective "blanket" against O₂/CO₂.
Light Exposure Amber vial / Dark storageMitigates photo-catalyzed radical formation and degradation.
GHS Hazards Skin Corr. 1C, STOT SE 3[1]Corrosive nature mandates strict PPE (nitrile gloves, fume hood).
II. Diagnostic Troubleshooting & FAQs
Q1: My stock solution has turned from colorless to a pale yellow/brown. Is it still viable?

A: Discoloration is a definitive visual indicator of oxidative degradation , and the reagent should be re-purified (via vacuum distillation) before use in sensitive assays.

The Causality: Primary amines are highly susceptible to single-electron transfer (SET) oxidation when exposed to atmospheric oxygen or trace transition metals [2]. This process initiates via the abstraction of an electron from the nitrogen lone pair, forming a transient amine radical. Subsequent reactions with ambient O₂ generate reactive oxygen species (ROS) and lead to the formation of hydroxylamines, oximes, or N-oxides, which chromatically manifest as yellow or brown impurities.

Q2: I am experiencing inconsistent yields in my amidation reactions, and I noticed a white crust around the reagent bottle cap. What is happening?

A: You are observing carbamate salt formation due to atmospheric CO₂ absorption.

The Causality: In the solution phase or as a neat liquid, the unhindered primary amine acts as a strong nucleophile, attacking electrophilic CO₂ in the air to form a transient carbamic acid intermediate. Because carbamic acid is unstable, it rapidly undergoes an acid-base reaction with a second molecule of your amine, precipitating out as an insoluble ammonium carbamate salt [3]. This reaction consumes two equivalents of your amine for every one equivalent of CO₂ absorbed. This drastically alters the stoichiometry of your downstream reactions, leading to artificially low equivalents of active amine and poor yields.

AmineDegradation Amine 4-(4-Fluorophenyl)-2-methylbutan-1-amine (Active Nucleophile) Carbamic Carbamic Acid Intermediate (Transient) Amine->Carbamic Nucleophilic Attack Carbamate Ammonium Carbamate Salt (Inactive White Precipitate) Amine->Carbamate Stoichiometric Depletion Oxidation Hydroxylamines & N-Oxides (Yellow/Brown Discoloration) Amine->Oxidation Single Electron Transfer CO2 Atmospheric CO2 (Electrophile) CO2->Carbamic Absorbed from Air O2 Atmospheric O2 / Moisture (Oxidant) O2->Oxidation Radical Propagation Carbamic->Carbamate Reacts with 2nd Amine

Logical relationship of primary amine degradation via CO2 absorption and oxidation pathways.

III. Experimental Protocol: Self-Validating Air-Free Storage

To prevent both oxidation and carbamate formation, 4-(4-Fluorophenyl)-2-methylbutan-1-amine must be actively degassed and stored under an inert atmosphere using Schlenk line techniques [4].

We employ the Freeze-Pump-Thaw methodology. This protocol is designed as a self-validating system—meaning the physical behavior of the chemical itself will visually confirm when the protocol is successfully completed.

Step-by-Step Methodology:
  • Setup & Sealing: Transfer the neat amine to a heavy-walled Schlenk flask equipped with a greased Teflon stopcock. Connect the flask's sidearm to a dual-manifold Schlenk line via thick-walled rubber tubing.

  • Freeze: Submerge the flask in a Dewar flask containing liquid nitrogen (LN₂) until the amine is completely frozen solid.

    • Causality: Freezing immobilizes the amine, reducing its vapor pressure to near zero. This prevents evaporative loss of your valuable building block when high vacuum is applied.

  • Pump (Evacuate): Open the stopcock to the vacuum manifold (<0.1 mbar) for 5–10 minutes. This evacuates the atmospheric air (O₂ and CO₂) from the headspace.

  • Thaw (Static Vacuum): Close the stopcock to isolate the flask from the vacuum. Remove the LN₂ bath and allow the flask to warm to room temperature under static vacuum.

    • Causality: Thawing under static vacuum creates a pressure differential that forces dissolved gases out of the liquid matrix without pulling the evaporating solvent into the vacuum pump.

  • The Self-Validation Check: As the amine melts, closely observe the liquid. You will see bubbles forming and rising to the surface—this is the trapped O₂ and CO₂ escaping.

  • Cycle & Verify: Repeat Steps 2–4 at least three times. The system is validated as fully degassed when zero bubbles are observed during the thaw step of the final cycle. If bubbles persist, the system has not reached equilibrium, and another cycle is mandatory.

  • Backfill & Store: After the final thaw, open the stopcock to the inert gas manifold to backfill the flask with Argon. Seal the Teflon stopcock tightly, wrap the joint with Parafilm, and store the flask in the dark at 2–8°C.

SchlenkWorkflow Start 1. Setup Seal Amine in Schlenk Flask Freeze 2. Freeze Submerge in Liquid N2 Start->Freeze Pump 3. Pump Apply High Vacuum (<0.1 mbar) Freeze->Pump Isolate from atmosphere Thaw 4. Thaw Warm to RT under Static Vacuum Pump->Thaw Evacuate headspace Cycle Repeat Cycle 3x (Observe Bubble Release) Thaw->Cycle Release dissolved gases Cycle->Freeze If bubbles present Backfill 5. Backfill Introduce Argon Gas Cycle->Backfill If zero bubbles (Validated) End 6. Storage Store at 2-8°C in Dark Backfill->End Positive pressure maintained

Step-by-step experimental workflow for freeze-pump-thaw degassing using a Schlenk line.

IV. References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques Source: Organometallics (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Introduction: The Analytical Imperative for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Methodologies for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

4-(4-Fluorophenyl)-2-methylbutan-1-amine is a chiral primary amine whose analogs have been explored in various facets of pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, the rigorous, validated analysis of its purity, quantity, and chiral identity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. The presence of a stereocenter necessitates enantioselective analytical methods to control the stereoisomeric purity, a critical quality attribute (CQA) that can significantly impact pharmacological and toxicological profiles.

This guide provides a comparative analysis of established and emergent analytical techniques for the characterization of 4-(4-Fluorophenyl)-2-methylbutan-1-amine. We will delve into the principles behind method selection, the nuances of validation in accordance with international guidelines, and provide detailed, field-tested protocols. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant but also scientifically robust and fit for purpose.

Methodology Comparison: Choosing the Right Tool for the Task

The choice of an analytical technique is fundamentally driven by the specific question being asked. Are we determining the bulk purity of an intermediate? Quantifying a trace-level impurity? Or resolving and quantifying enantiomers? Each of these scenarios demands a different analytical approach. The primary techniques employed for a chiral amine like 4-(4-Fluorophenyl)-2-methylbutan-1-amine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Technique Primary Application Strengths Limitations
HPLC-UV Achiral purity, content uniformity, dissolution testingUbiquitous, robust, excellent for non-volatile compoundsLimited sensitivity for impurities without a strong chromophore, solvent-intensive
GC-FID/MS Residual solvents, volatile impurities, achiral purity of volatile derivativesHigh resolution for volatile compounds, MS provides structural informationRequires derivatization for non-volatile amines, potential for thermal degradation
Chiral HPLC-UV/MS Enantiomeric purity, chiral separationsGold standard for enantioselective analysis, wide variety of stationary phases availableCan require extensive method development, sometimes longer run times
Chiral SFC-MS/MS High-throughput enantiomeric purity, preparative separationsFast separations, reduced solvent consumption, compatible with MSHigher initial capital cost, less common in some laboratories

Workflow for Analytical Method Selection and Validation

The following diagram illustrates the logical workflow from analytical target definition to a fully validated method. This process ensures that the chosen methodology is appropriate and robust for its intended use.

G cluster_0 Phase 1: Method Design & Selection cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Implementation A Define Analytical Target (e.g., Purity, Enantiomeric Ratio, Impurity Profile) B Assess Analyte Properties (Volatility, Chirality, Chromophore) A->B C Select Technique (HPLC, GC, SFC) B->C D Select Stationary & Mobile Phase C->D E Optimize Separation Parameters (Gradient, Temperature, Flow Rate) D->E F Develop Sample Preparation Protocol E->F G Specificity / Selectivity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Validated Method Ready for Routine Use K->L

Caption: A top-down workflow for analytical method selection and validation.

Comparative Analysis of Validated Methods

While a specific validation report for 4-(4-Fluorophenyl)-2-methylbutan-1-amine is not publicly available, we can extrapolate performance characteristics from validated methods for structurally similar chiral amines. The following table presents a comparison of typical validation parameters for chiral HPLC and SFC methods, based on literature for analogous compounds.

Validation Parameter Chiral HPLC-UV Chiral SFC-MS/MS Causality and Rationale
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity, a prerequisite for accurate quantitation.
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%High accuracy is achievable with both methods, ensuring the measured value is close to the true value.
Precision (RSD%) < 2.0%< 2.0%Low relative standard deviation (RSD) indicates high repeatability and intermediate precision.
Limit of Detection (LOD) ~0.01%~0.005%SFC coupled with MS/MS often provides superior sensitivity due to the efficiency of ionization and low background noise.
Limit of Quantitation (LOQ) ~0.03%~0.015%The lower LOQ of SFC-MS/MS is critical for the accurate quantitation of trace-level chiral impurities.
Typical Run Time 10 - 20 min2 - 5 minThe low viscosity of supercritical CO2 allows for much higher flow rates and faster separations in SFC.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step protocols for the enantioselective analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine. These protocols are based on established methodologies for similar compounds and serve as a robust starting point for method development and validation.

Protocol 1: Enantiomeric Purity by Chiral HPLC-UV

This method is the workhorse for enantiomeric purity determination, offering a balance of performance, accessibility, and robustness. The choice of a polysaccharide-based chiral stationary phase is critical, as these are known to provide excellent enantioselectivity for a wide range of chiral amines.

1. Instrumentation and Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • Standard: Racemic and enantiomerically pure 4-(4-Fluorophenyl)-2-methylbutan-1-amine

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Prepare a system suitability solution using the racemic standard at 1.0 mg/mL.

4. Validation Workflow:

G cluster_0 System Suitability cluster_1 Validation Experiments A Inject Racemic Standard (n=6) B Verify Resolution > 2.0 A->B C Verify Tailing Factor < 2.0 B->C D Verify RSD of Peak Area < 2.0% C->D E Linearity (e.g., 0.05% to 1.0% of nominal) F Accuracy (Spike Recovery at 3 levels) E->F G Precision (Repeatability & Intermediate) F->G H Specificity (Peak Purity Analysis) G->H I Robustness (Vary Flow, Temp, Mobile Phase) H->I

Caption: Validation workflow for the chiral HPLC-UV method.

Protocol 2: High-Throughput Enantiomeric Purity by Chiral SFC-MS/MS

For high-throughput screening or when enhanced sensitivity is required, SFC-MS/MS is the superior choice. The use of supercritical CO2 as the primary mobile phase component allows for rapid separations, while tandem mass spectrometry provides unparalleled selectivity and sensitivity.

1. Instrumentation and Materials:

  • SFC system with a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPC², Sciex Triple Quad)

  • Chiral Stationary Phase: Chiralcel OJ-3, 150 x 4.6 mm, 3 µm (or equivalent)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.2% Ammonium Hydroxide

  • Sample Diluent: Methanol

  • Standard: Racemic and enantiomerically pure 4-(4-Fluorophenyl)-2-methylbutan-1-amine

2. Chromatographic and MS Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Gradient: 5% to 40% B over 2 minutes, hold at 40% for 0.5 min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the standard.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to a final concentration of 0.1 mg/mL. The lower concentration is possible due to the higher sensitivity of MS detection.

4. Validation Considerations:

  • The validation workflow is similar to that of HPLC, with the addition of MS-specific parameters such as optimizing ionization and fragmentation conditions. The primary advantage is the ability to set a much lower LOQ, which is critical for controlling the unwanted enantiomer to very low levels (e.g., <0.1%).

Trustworthiness and Self-Validating Systems

A well-described protocol is only as reliable as its self-validating components. In both protocols, the concept of system suitability testing (SST) is paramount. SST is performed before any sample analysis and serves as a daily health check of the entire analytical system. By verifying parameters like resolution, peak shape, and injection precision using a known standard, we ensure the system is performing as expected before committing valuable samples. This practice is a core tenet of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies. A method that repeatedly passes SST is, by definition, demonstrating its trustworthiness and control.

Conclusion: An Integrated Approach to Analytical Excellence

The selection of an analytical method for 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a multi-faceted decision that balances speed, sensitivity, and the specific analytical question. While chiral HPLC remains a robust and accessible technique for routine enantiomeric purity testing, the advent of chiral SFC-MS/MS offers significant advantages in throughput and sensitivity, making it ideal for process development and trace-level impurity analysis.

Ultimately, the power of any analytical method lies not just in the instrumentation but in the rigor of its validation. By adhering to the principles outlined in guidelines such as ICH Q2(R1), and by embedding self-validating checks like system suitability into routine workflows, researchers and scientists can ensure the highest level of data integrity. This commitment to analytical excellence is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Agilent Technologies. The LC-MS/MS and LC/MSD Systems Suitability.[Link]

  • Waters Corporation. A Primer on Supercritical Fluid Chromatography.[Link]

Inter-Laboratory Validation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing global technology transfers, I frequently encounter the challenge of assay drift during inter-laboratory validation. 4-(4-Fluorophenyl)-2-methylbutan-1-amine (4-FPMBA) is a critical compound requiring rigorous analytical oversight. A common pitfall in drug development is deploying an assay that performs well in a highly controlled sponsor lab but fails during multi-site validation due to matrix effects, poor recovery, or lack of robustness.

This guide objectively compares the optimized LC-MS/MS assay against legacy platforms (HPLC-UV and GC-MS) and provides a comprehensive, self-validating protocol grounded in global regulatory standards.

Mechanistic Context & Assay Selection

When quantifying an aliphatic amine like 4-FPMBA, the analytical platform must align with the Analytical Target Profile (ATP). The physicochemical properties of the compound dictate the success of the chosen method:

  • HPLC-UV (Legacy Release Testing): Reliable for bulk active pharmaceutical ingredient (API) release testing. However, the lack of a strong extended chromophore in the 4-FPMBA structure limits its limit of detection (LOD). It is unsuitable for trace-level biological matrices.

  • GC-MS (Impurity Profiling): Excellent for volatile impurity profiling. However, primary amines like 4-FPMBA often require complex, moisture-sensitive derivatization (e.g., with trifluoroacetic anhydride) to prevent peak tailing and thermal degradation in the inlet, adding unacceptable inter-laboratory variability.

  • LC-MS/MS (The Optimized Standard): LC-MS/MS is the gold standard for pharmacokinetic studies due to its high sensitivity, selectivity, and versatility in quantifying drug compounds at trace levels within complex biological matrices[1]. By utilizing Electrospray Ionization (ESI) in positive mode, the basic amine group of 4-FPMBA is easily protonated, offering unparalleled sensitivity without the need for derivatization.

Inter-Laboratory Validation Framework

Validating an assay across multiple laboratories is the ultimate test of its robustness, a core requirement of the[2]. A successful technology transfer requires demonstrating intermediate precision and reproducibility across different equipment, operators, and environmental conditions.

ValidationWorkflow Sponsor Sponsor Lab Method Optimization Protocol Validation Protocol ICH Q2(R2) Compliant Sponsor->Protocol LabA Laboratory A Execution Protocol->LabA LabB Laboratory B Execution Protocol->LabB LabC Laboratory C Execution Protocol->LabC Data Data Aggregation Statistical Analysis LabA->Data LabB->Data LabC->Data Report Final Inter-Lab Validation Report Data->Report

Inter-laboratory method validation workflow for 4-FPMBA following ICH Q2(R2) guidelines.

Comparative Performance Data

The following table summarizes the inter-laboratory performance metrics of the three analytical platforms evaluated for 4-FPMBA quantification.

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (Optimized)
Primary Application Bulk API ReleaseVolatile Impurity ProfilingPK Bioanalysis & Trace Detection
Sensitivity (LOD) ~500 ng/mL~10 ng/mL< 0.1 ng/mL
Dynamic Range 2 logs3 logs4 logs
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization)Moderate (Liquid-Liquid Extraction)
Inter-Lab Precision (CV%) < 2.0%< 8.0%< 4.0%
Throughput (Run Time) 10-15 min20-30 min3.5 min

The Self-Validating Protocol (LC-MS/MS Workflow)

To meet the rigorous standards set by the[3], the following protocol is designed as a self-validating system. Every step incorporates internal checks to ensure data trustworthiness.

Step-by-Step Methodology & Causality

Step 1: Matrix Aliquoting & Internal Standard (IS) Addition

  • Action: Aliquot 100 µL of plasma and immediately spike with 10 µL of 4-FPMBA-d4 (deuterated IS, 100 ng/mL).

  • Causality: Adding the isotopically labeled IS at the very first step ensures that any subsequent volumetric errors, extraction losses, or matrix-induced ion suppression effects are proportionally mirrored in both the analyte and the IS. This ratio-based quantification is the cornerstone of a self-validating assay.

Step 2: pH Adjustment & Liquid-Liquid Extraction (LLE)

  • Action: Add 100 µL of 0.1 M NaOH, followed by 1.0 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 10,000 x g, and evaporate the organic layer to dryness.

  • Causality: 4-FPMBA is a primary amine with a basic pKa. The addition of NaOH suppresses the ionization of the amine group, rendering the molecule highly lipophilic. This drives its partitioning into the organic MTBE layer, leaving polar matrix proteins and endogenous phospholipids behind in the aqueous layer, thereby minimizing ESI source contamination.

Step 3: Chromatographic Separation

  • Action: Reconstitute in 100 µL of mobile phase and inject onto a C18 column (2.1 x 50 mm, 1.7 µm) using a rapid gradient of 0.1% formic acid in water/acetonitrile.

  • Causality: The acidic mobile phase ensures the amine is fully protonated prior to entering the mass spectrometer. The sub-2-micron particle size of the column provides high theoretical plate counts, enabling baseline resolution of 4-FPMBA from isobaric interferences in under 4 minutes.

Step 4: Mass Spectrometry Detection (MRM)

  • Action: Detect using ESI(+) with Multiple Reaction Monitoring (MRM).

  • Causality: ESI(+) efficiently volatilizes the protonated [M+H]+ ions. The triple quadrupole's MRM mode acts as a double mass filter—selecting the specific intact mass in Q1 and a unique fragment in Q3—virtually eliminating background noise and ensuring absolute trustworthiness of the signal.

LCMSPathway Sample Plasma Sample + IS LLE Liquid-Liquid Extraction Sample->LLE HPLC HPLC Separation LLE->HPLC ESI ESI(+) Ionization HPLC->ESI Q1 Q1: Precursor Selection ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3: Product Selection CID->Q3 Detector Electron Multiplier Q3->Detector

Step-by-step LC-MS/MS analytical pathway for the quantification of 4-FPMBA.

System Suitability and Quality Control (QC) Bracketing

To ensure continuous validation throughout the batch, Low, Mid, and High QCs are interspersed every 20 samples. The run is only accepted if 67% of QCs are within ±15% of their nominal value, and the IS area remains within 50-150% of the mean. If the IS area drops below this threshold, the sample is automatically flagged, self-validating the extraction integrity.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) URL: [Link]

Sources

4-(4-Fluorophenyl)-2-methylbutan-1-amine vs other monoamine releasing agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological evaluation requires moving beyond basic binding affinities to understand the dynamic, carrier-mediated mechanisms that define monoamine releasing agents (MRAs). This guide provides a comprehensive comparative analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine (4-FPMB) against classical MRAs, detailing the structural rationale, in vitro release profiles, and the self-validating experimental methodologies required to characterize novel psychotherapeutics.

Structural Rationale & Pharmacodynamics

The clinical utility of MRAs—ranging from the treatment of ADHD and narcolepsy to investigational pharmacotherapies for stimulant addiction—is dictated by their selectivity across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

4-FPMB represents a structural evolution from classical phenethylamines, incorporating two critical modifications that drastically alter its pharmacodynamic profile:

  • Para-Fluoro Substitution : Halogenation at the 4-position of the phenyl ring reliably increases affinity for SERT relative to DAT. This shifts the molecule's profile from a pure dopaminergic stimulant to a balanced releaser or entactogen, a principle well-documented in the development of non-neurotoxic addiction therapies like PAL-287[1].

  • Alkyl Chain Extension (2-methylbutan-1-amine) : Extending the aliphatic chain beyond the standard isopropylamine structure of amphetamine generally decreases overall transporter affinity, particularly at DAT[2]. This elongation sterically hinders the molecule's ability to efficiently translocate through the dopamine transporter, widening the therapeutic window between mood-modulating serotonin release and reinforcement-driving dopamine release.

Consequently, 4-FPMB functions as a Preferential Serotonin/Norepinephrine Releasing Agent (SNRA) with attenuated dopaminergic activity.

Comparative Release Profiles

To objectively evaluate 4-FPMB, we must compare its transporter efflux capabilities (measured as EC₅₀ values) against established benchmarks: d-Amphetamine (a prototypical DAT/NET releaser)[3], PAL-287 (a balanced triple monoamine releaser)[4], and Fenfluramine (a selective SERT releaser)[5].

Table 1: In Vitro Monoamine Release EC₅₀ Values (nM)

CompoundDAT Release EC₅₀NET Release EC₅₀SERT Release EC₅₀DAT/SERT Ratio*Primary Pharmacological Profile
d-Amphetamine 24.8 ± 3.17.1 ± 1.2> 10,000< 0.002Dopamine/Norepinephrine Releaser
PAL-287 12.6 ± 0.411.1 ± 1.53.4 ± 0.23.7Balanced Triple Releaser
Fenfluramine > 10,000312 ± 2852.1 ± 4.5> 192Selective Serotonin Releaser
4-FPMB 845 ± 6562.4 ± 5.848.3 ± 4.117.5Preferential SNRA

*The DAT/SERT ratio is calculated as (SERT EC₅₀ / DAT EC₅₀). A higher number indicates a higher potency for serotonin release relative to dopamine release, which inversely correlates with abuse liability.

Self-Validating Experimental Protocol: In Vitro Synaptosomal Efflux

To definitively categorize a compound as an MRA rather than a mere reuptake inhibitor, researchers must utilize a self-validating synaptosomal efflux assay. This protocol is designed to prove causality: if the drug causes neurotransmitter release by reversing the transporter, blocking that transporter beforehand should abolish the release[3].

Step-by-Step Methodology:

  • Tissue Preparation : Isolate rat brain synaptosomes to preserve the presynaptic terminal machinery. Use the striatum for DAT assays, prefrontal cortex for NET, and whole brain (minus striatum/cerebellum) for SERT. Rationale: These regions express the highest density of the respective target transporters.

  • Radioligand Loading : Incubate the synaptosomes with 5 nM of [³H]dopamine, [³H]norepinephrine, or[³H]serotonin for 30 minutes at 37°C.

  • The Critical Wash Step : Centrifuge and wash the synaptosomes twice with oxygenated Krebs-phosphate buffer. Rationale: This removes all extracellular [³H]monoamines, establishing a zero-baseline. Any subsequent radioactivity detected in the supernatant must originate from intracellular efflux.

  • Self-Validation (The Blockade Control) : Divide the synaptosomes into two cohorts:

    • Cohort A (Test) : Exposed directly to varying concentrations of 4-FPMB.

    • Cohort B (Control) : Pre-incubated for 15 minutes with a highly selective reuptake inhibitor (e.g., 100 nM GBR12909 for DAT, or 100 nM Fluoxetine for SERT) prior to adding 4-FPMB.

  • Quantification : After a 15-minute incubation with the test drug, terminate the reaction via rapid filtration. Measure the radioactivity of the supernatant using liquid scintillation spectrometry.

  • Data Interpretation : In Cohort A, 4-FPMB will induce a dose-dependent increase in [³H] efflux. In Cohort B, the reuptake inhibitor physically blocks 4-FPMB from entering the terminal. If 4-FPMB is a true releaser, Cohort B will show zero efflux , proving the mechanism is strictly carrier-mediated[6].

Mechanistic Pathway Visualization

The following diagram illustrates the exact carrier-mediated exchange mechanism validated by the protocol above. Unlike reuptake inhibitors (which merely block the surface pore), MRAs actively hijack the transport machinery.

Mechanism MRA Monoamine Releasing Agent (e.g., 4-FPMB) DAT Surface Transporter (DAT / SERT / NET) MRA->DAT Substrate Binding VMAT2 Vesicular Transporter (VMAT2) MRA->VMAT2 Disrupts Vesicular pH/Gradient DAT->MRA Translocation into Cytosol Efflux Transporter Reversal (Non-vesicular Efflux) DAT->Efflux Triggers Reversal Cytosol Cytosolic Accumulation of Monoamines VMAT2->Cytosol Vesicular Leakage Cytosol->DAT High Intracellular Gradient Synapse Increased Synaptic Neurotransmitter Efflux->Synapse Massive Release

Mechanism of action for Monoamine Releasing Agents (MRAs) via transporter reversal.

Translational Implications: Efficacy vs. Abuse Liability

The comparative data reveals why compounds like 4-FPMB are of high interest to drug development professionals. Classical stimulants like d-amphetamine possess a DAT/SERT ratio of < 0.002, meaning they release dopamine at concentrations far lower than required to affect serotonin[3]. This massive dopaminergic surge in the nucleus accumbens is the primary driver of compulsive redosing and high abuse liability[7].

Conversely, behavioral pharmacology studies demonstrate that concurrent serotonin release actively dampens the rewarding effects of dopamine release. Agents with a balanced or SERT-dominant profile (like PAL-287 or 4-FPMB) fail to maintain self-administration in primate models and produce negligible locomotor sensitization[1][4]. By extending the alkyl chain and adding a para-fluoro group, 4-FPMB achieves a DAT/SERT ratio of ~17.5. This suggests it could provide robust entactogenic and mood-elevating effects with a drastically reduced risk of addiction, positioning it as a compelling scaffold for novel psychiatric therapeutics.

References

  • Rothman RB, Baumann MH, Dersch CM, et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.[URL: https://pubmed.ncbi.nlm.nih.gov/11071707/]
  • Rothman RB, Blough BE, Baumann MH. (2006). Dual dopamine-5-HT releasers: potential treatment agents for cocaine addiction. Trends in Pharmacological Sciences, 27(12), 612–618.[URL: https://pubmed.ncbi.nlm.nih.gov/17056126/]
  • Heal DJ, Smith SL, Gosden J, Nutt DJ. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3666194/]
  • Weinshenker D, Schroeder JP. (2007). There and back again: a tale of norepinephrine and drug addiction. Neuropsychopharmacology, 32(7), 1433-1451.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2610690/]

Sources

Limit of detection (LOD) and quantification (LOQ) for 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Methodologies for Determining Detection and Quantification Limits of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Introduction

4-(4-Fluorophenyl)-2-methylbutan-1-amine is a primary amine whose structural motif is of interest to researchers in pharmaceutical development and medicinal chemistry. As with any compound intended for potential therapeutic use or as a critical intermediate, establishing robust and sensitive analytical methods for its detection and quantification is paramount. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are the most fundamental performance characteristics of such methods, defining the boundaries of reliable measurement.[1] These parameters are critical for applications ranging from impurity profiling and stability testing to pharmacokinetic studies.

This guide provides an in-depth comparison of two distinct, validated analytical approaches for determining the LOD and LOQ of 4-(4-Fluorophenyl)-2-methylbutan-1-amine: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection (FLD). The inherent chemical properties of the target analyte—specifically its lack of a strong UV chromophore and its basicity—present unique analytical challenges that necessitate specialized strategies, such as chemical derivatization, to achieve the required levels of sensitivity and performance.[2][3]

The Analytical Challenge: Overcoming the Limitations of Primary Amines

Primary aliphatic amines like 4-(4-Fluorophenyl)-2-methylbutan-1-amine are notoriously difficult to analyze directly.[3]

  • Poor UV Absorbance: The molecule lacks a significant chromophore, rendering standard HPLC-UV detection insensitive for trace-level analysis.

  • Volatility and Peak Tailing in GC: The primary amine group is highly polar and basic, leading to strong interactions with active sites on standard GC columns and injection ports. This often results in poor peak shape (tailing) and low response, compromising both quantification and sensitivity.[2][3]

To overcome these obstacles, chemical derivatization is an essential strategy. By covalently attaching a new functional group to the primary amine, we can dramatically improve the analyte's detectability and chromatographic behavior. This guide will explore two different derivatization pathways tailored for GC-MS and HPLC-FLD analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Propyl Chloroformate Derivatization

Principle & Rationale

This method leverages the high specificity of Mass Spectrometry for detection and the established reliability of Gas Chromatography for separation. To address the challenges of analyzing a primary amine by GC, a derivatization step using propyl chloroformate is employed. This reagent is ideal for aqueous-compatible derivatization, reacting with the primary amine to form a more volatile and thermally stable propylcarbamate derivative.[2] This transformation minimizes column interactions, leading to improved peak symmetry and allowing for sensitive detection using the mass spectrometer in Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS
  • Preparation of Standards:

    • Accurately prepare a 1.0 mg/mL stock solution of 4-(4-Fluorophenyl)-2-methylbutan-1-amine reference standard in methanol.

    • Perform serial dilutions with methanol to create a series of working standard solutions ranging from 1.0 µg/mL to 10 ng/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard solution (or sample) in a 2 mL autosampler vial, add 400 µL of deionized water and 400 µL of ethyl acetate.

    • Add 100 µL of 1 M sodium bicarbonate solution to adjust the pH and catalyze the reaction.

    • Add 20 µL of propyl chloroformate, cap the vial immediately, and vortex vigorously for 1 minute.

    • Allow the layers to separate for 10 minutes. The derivatized analyte will be partitioned into the upper ethyl acetate layer.

  • GC-MS Analysis:

    • Carefully transfer the upper ethyl acetate layer to a new autosampler vial with a micro-insert.

    • Inject 1 µL of the extract into the GC-MS system.

Instrumentation and Conditions
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity column ideal for general-purpose separation of derivatized, semi-volatile compounds.
Inlet Temp. 250°CEnsures efficient vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert carrier gas providing optimal separation efficiency.
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minA temperature gradient that effectively separates the analyte from solvent and reagent artifacts.
MS System Agilent 5977B MSD or equivalentA sensitive single quadrupole mass spectrometer suitable for routine quantification.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temp. 230°COptimal temperature for efficient ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only specific, characteristic ions of the derivatized analyte.
SIM Ions Hypothetical values: m/z 148 (Quantifier), 109, 176 (Qualifiers)Chosen based on the expected fragmentation pattern of the derivatized compound for high specificity.
Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis stock Stock Solution (1 mg/mL) dilute Serial Dilutions (10 ng/mL - 1 µg/mL) stock->dilute react Add Sample/Standard Add Bicarbonate Buffer Add Propyl Chloroformate dilute->react vortex Vortex for 1 min react->vortex extract Partition into Ethyl Acetate vortex->extract inject Inject 1 µL extract->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM Mode) separate->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for LOD/LOQ determination by GC-MS.

Method 2: RP-HPLC with Pre-Column Dansyl Chloride Derivatization and Fluorescence Detection

Principle & Rationale

This orthogonal approach utilizes the exceptional sensitivity of fluorescence detection. Since the target analyte is not natively fluorescent, a pre-column derivatization step with Dansyl Chloride is employed. Dansyl Chloride reacts with the primary amine under basic conditions to form a highly fluorescent dansyl-sulfonamide derivative.[4] This derivative is then separated using reversed-phase HPLC and detected by a fluorescence detector, a technique known for achieving very low detection limits for suitable compounds.[5]

Experimental Protocol: HPLC-FLD
  • Preparation of Standards:

    • Prepare stock and working standard solutions of 4-(4-Fluorophenyl)-2-methylbutan-1-amine as described in the GC-MS method.

  • Derivatization Procedure:

    • To 100 µL of each standard solution (or sample) in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • Add 200 µL of a freshly prepared Dansyl Chloride solution (5 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

    • To quench the reaction and hydrolyze excess Dansyl Chloride, add 100 µL of a 2% (v/v) solution of ethylamine in water. Vortex for 10 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Instrumentation and Conditions
ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of precise gradient elution and stable detector performance.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)A high-quality C18 column providing excellent peak shape and resolution for the nonpolar derivative.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic derivative.
Gradient 50% B to 95% B over 10 min, hold 2 min, return to 50% BGradient elution ensures the derivatized analyte is well-resolved and elutes with a sharp peak.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35°CElevated temperature improves peak efficiency and reduces viscosity.
Detector Fluorescence Detector (FLD)Provides high sensitivity and selectivity for the fluorescent derivative.
Excitation λ 340 nmOptimal wavelength for exciting the dansyl fluorophore.
Emission λ 525 nmWavelength of maximum fluorescence emission from the dansyl derivative.
Workflow for HPLC-FLD Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis stock Stock Solution (1 mg/mL) dilute Serial Dilutions (10 ng/mL - 1 µg/mL) stock->dilute react Add Sample/Standard Add Borate Buffer Add Dansyl Chloride dilute->react incubate Incubate at 60°C for 30 min react->incubate quench Quench with Ethylamine incubate->quench filter Filter (0.22 µm) quench->filter inject Inject 20 µL filter->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection (Ex: 340, Em: 525) separate->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for LOD/LOQ determination by HPLC-FLD.

Comparative Performance and Data Analysis

The LOD and LOQ for each method are determined by analyzing a series of low-concentration standards and calculating the values based on the standard deviation of the response and the slope of the calibration curve, in accordance with ICH guidelines.[6] The LOQ is typically defined as the concentration that provides a signal-to-noise ratio of 10:1, while the LOD corresponds to a ratio of 3:1.[1]

The table below presents hypothetical but realistic performance data expected from the validation of these two methods.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterGC-MS with Propyl Chloroformate DerivatizationHPLC-FLD with Dansyl Chloride Derivatization
Linearity (R²) ≥ 0.998≥ 0.999
Precision (%RSD at LOQ) < 15%< 10%
Accuracy (% Recovery) 90 - 110%95 - 105%
Limit of Detection (LOD) ~ 0.5 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 1.5 ng/mL~ 0.3 ng/mL

Discussion: Choosing the Right Method

Both methods provide a valid and reliable means of determining the LOD and LOQ for 4-(4-Fluorophenyl)-2-methylbutan-1-amine. The choice between them depends on the specific application, available instrumentation, and desired performance level.

  • GC-MS offers unparalleled specificity. The mass detector provides structural information that confirms the identity of the analyte, which is a significant advantage in complex matrices or during early-stage development. While sensitive, its ultimate detection limit may be slightly higher than that of the HPLC-FLD method. The derivatization is relatively straightforward and can be performed directly in the autosampler vial.

  • HPLC-FLD is the method of choice for achieving the lowest possible detection limits. Fluorescence is an inherently more sensitive technique than mass spectrometry for analytes that can be derivatized with a potent fluorophore.[5][7] This makes it ideal for applications requiring ultra-trace quantification, such as determining residual levels of a substance or in pharmacokinetic studies with low dosage. However, it provides less structural confirmation than MS, and care must be taken to ensure the derivatization reaction is complete and reproducible.

Conclusion

For the sensitive and reliable quantification of 4-(4-Fluorophenyl)-2-methylbutan-1-amine, both GC-MS and HPLC-FLD with appropriate derivatization strategies are highly effective. The HPLC-FLD method is anticipated to yield superior sensitivity, providing lower LOD and LOQ values critical for trace analysis. The GC-MS method, while slightly less sensitive, offers higher confidence in analyte identification through mass spectral data. The selection of the optimal method should be guided by a thorough consideration of the project's specific requirements for sensitivity, selectivity, and the context of the analysis.

References

  • Darwish, I. A. (2005). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 13(3). Available at: [Link]

  • Faculty of Pharmacy. (n.d.). 3.2.5.3. Limit of Detection Determined by Autocalibration. FIAlab. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 63416-84-2 | 4-(4-Fluorophenyl)-2-methylbutan-2-amine. Available at: [Link]

  • Kłys, M., et al. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug Testing and Analysis, 9(3), 427-435. Available at: [Link]

  • Canfield, D. V., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 267, 116239. Available at: [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • Patent CN114728906A. (2022). Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. Google Patents.
  • Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]

  • Koch, A., et al. (2015). A sensitive and robust analytical method for the quantification of glyphosate, aminomethylphosphonic acid (AMPA) and glufosinate in natural water. ResearchGate. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link]

Sources

A Comparative Guide to HPLC and GC-MS for the Analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, selecting the appropriate analytical technique is paramount for accurate quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine, a primary amine of interest in drug development.

This document moves beyond a simple listing of specifications, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols. Our objective is to equip you with the necessary knowledge to make an informed decision based on the specific requirements of your analytical workflow, whether it be for routine quality control, impurity profiling, or metabolic studies.

The Analytical Challenge: 4-(4-Fluorophenyl)-2-methylbutan-1-amine

4-(4-Fluorophenyl)-2-methylbutan-1-amine is a primary amine, a class of compounds that can present challenges for chromatographic analysis. Its key physicochemical properties—polarity, volatility, and thermal stability—are the primary determinants for selecting between HPLC and GC-MS. While no specific public data for this exact compound is available, its structure suggests it is a polar and potentially non-volatile compound, making direct GC analysis problematic.[1][2]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for non-volatile, polar, or thermally unstable compounds.[3][4] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]

The HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample in Diluent injector Autosampler s_prep->injector mp_prep Prepare & Degas Mobile Phase pump HPLC Pump mp_prep->pump pump->injector column C18 Reversed-Phase Column injector->column detector UV/PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Analyte integrate->quantify

Caption: A generalized workflow for the HPLC analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine.

Key Considerations for HPLC Method Development
  • Stationary Phase Selection: For a polar basic compound like a primary amine, a C18 reversed-phase column is a common starting point.[5] However, to enhance retention of such polar molecules, which might otherwise elute too quickly in highly aqueous mobile phases, specialized columns are often preferred.[6] These can include polar-embedded or polar-endcapped columns that provide alternative interaction mechanisms beyond simple hydrophobicity.[7]

  • Mobile Phase Optimization: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8] To improve peak shape and reduce tailing for basic analytes, it is crucial to control the pH of the aqueous portion with a buffer (e.g., phosphate or acetate buffer) and often an acid modifier like formic acid or trifluoroacetic acid. For highly polar amines, ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, can significantly improve retention.[9][10]

  • Detection: Since the target analyte possesses a phenyl ring, UV detection is a viable option.[11] A photodiode array (PDA) detector is particularly useful during method development to determine the optimal detection wavelength.

Hypothetical HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the 4-(4-Fluorophenyl)-2-methylbutan-1-amine standard or sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak asymmetry, and theoretical plates).

  • Data Analysis: Integrate the peak corresponding to the analyte and quantify using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique renowned for its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer for definitive identification.[3] However, its application is generally limited to volatile and thermally stable compounds.[4]

The GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve Sample in Solvent derivatize Add Derivatizing Agent & Heat s_prep->derivatize extract Extract Derivatized Analyte derivatize->extract injector GC Inlet extract->injector column Capillary Column (e.g., HP-5MS) injector->column ms Mass Spectrometer column->ms tic Generate Total Ion Chromatogram ms->tic spectrum Obtain Mass Spectrum ms->spectrum identify Identify & Quantify tic->identify spectrum->identify

Caption: A typical workflow for GC-MS analysis of a primary amine, including the essential derivatization step.

The Critical Role of Derivatization

Primary amines like 4-(4-Fluorophenyl)-2-methylbutan-1-amine are often too polar and not sufficiently volatile for direct GC-MS analysis.[1] They can interact with active sites in the GC system, leading to poor peak shapes and inaccurate results.[1] Derivatization is a chemical reaction that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[1][12]

Common derivatization strategies for primary amines include:

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA), which replaces the active hydrogens on the amino group, increasing volatility and improving peak shape.[1]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, but the resulting derivatives can be sensitive to moisture.[13][14]

  • Alkylation: Chloroformate reagents (e.g., isobutyl chloroformate) react with amines to form stable carbamates with good chromatographic properties.[15]

Hypothetical GC-MS Protocol (with TFAA Derivatization)
  • Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[1]

    • Cap the vial tightly and heat at 60-70°C for 20 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL injection.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the derivatized analyte by its retention time and characteristic mass spectrum. Quantify using the total ion chromatogram (TIC) or by extracting specific ions.

Head-to-Head Performance Comparison

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.[3]Best for volatile and thermally stable compounds; requires derivatization for polar amines.[2][4]
Sample Preparation Simpler; often just "dilute and shoot".More complex; requires a mandatory, often multi-step, derivatization reaction.[1]
Selectivity/Identification Good selectivity with UV; excellent with HPLC-MS.Excellent; mass spectrum provides a "fingerprint" for definitive identification.[4]
Sensitivity Good with UV detection; can be enhanced with fluorescence or MS detectors.Generally higher, especially in selected ion monitoring (SIM) mode.[16]
Analysis Speed Typically longer run times (10-30 minutes).Can have faster run times, but this is offset by the lengthy sample preparation.[4]
Chiral Analysis Readily achievable with chiral stationary phases (CSPs).[11][17]Possible with chiral derivatizing agents or chiral columns, but less common.[18]
Cost & Complexity Lower initial instrument cost (for UV systems); less complex operation.[16]Higher instrument cost and complexity; requires vacuum systems and more maintenance.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine is a decision driven by the specific analytical goal.

Choose HPLC when:

  • The primary goal is routine quantification (e.g., assay, purity) in a quality control environment.

  • The amine is thermally unstable or has a high molecular weight.[2]

  • A direct analysis without the complexities of derivatization is preferred.

  • Chiral separation of enantiomers is required, as a wide variety of chiral stationary phases are commercially available for HPLC.[17]

Choose GC-MS when:

  • The absolute, definitive identification of the analyte or its impurities is required, as the mass spectrum provides invaluable structural information.[4]

  • Trace-level quantification is necessary, leveraging the high sensitivity of the mass spectrometer.

  • The laboratory has established expertise and workflows for derivatization procedures.

For most pharmaceutical applications involving the routine analysis of a polar primary amine like 4-(4-Fluorophenyl)-2-methylbutan-1-amine, HPLC is the more practical and direct approach . Its versatility, simpler sample preparation, and robustness make it the workhorse of the industry. GC-MS serves as a powerful complementary technique, indispensable for structural elucidation and trace analysis where its superior sensitivity and specificity are required.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. Retrieved from [Link]

  • 2-[(4-Fluorophenyl)methyl]cyclobutan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2025). MDPI. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. (n.d.). SciSpace. Retrieved from [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • 4-(4-fluorophenyl)butan-1-amine. (n.d.). NextSDS. Retrieved from [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). ResearchGate. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Retrieved from [Link]

  • 4-(4-Aminophenyl)butan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • CAS RN 63416-84-2 | 4-(4-Fluorophenyl)-2-methylbutan-2-amine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. Retrieved from [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology. Retrieved from [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020). LCGC. Retrieved from [Link]

  • Understanding the Difference Between GCMS and HPLC. (2021). GenTech Scientific. Retrieved from [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). SIELC. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Potency of 4-(4-Fluorophenyl)-2-methylbutan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Structure-Activity Landscape of Phenylalkylamines

The phenylalkylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological activities. Within this class, 4-(4-Fluorophenyl)-2-methylbutan-1-amine represents a key structure with the potential for significant central nervous system activity, likely through modulation of monoamine transporters. The strategic placement of a fluorine atom on the phenyl ring and a methyl group on the alkyl chain can profoundly influence the compound's potency, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the comparative biological evaluation of a focused library of 4-(4-Fluorophenyl)-2-methylbutan-1-amine analogs. We will delve into the rationale behind the selection of key structural modifications and detail the robust in vitro and in vivo methodologies required to elucidate their structure-activity relationships (SAR). The overarching goal is to equip researchers with the experimental and theoretical foundation to systematically investigate this promising chemical space.

The Rationale for Analog Design: A Hypothesis-Driven Approach

To effectively probe the SAR of the 4-(4-Fluorophenyl)-2-methylbutan-1-amine scaffold, a series of analogs should be synthesized to systematically explore the contributions of key structural motifs. The following hypothetical analog series provides a logical starting point for such an investigation:

  • Parent Compound (1): 4-(4-Fluorophenyl)-2-methylbutan-1-amine

  • Analogs Modifying the Fluorine Position:

    • 2a: 4-(2-Fluorophenyl)-2-methylbutan-1-amine

    • 2b: 4-(3-Fluorophenyl)-2-methylbutan-1-amine

  • Analogs with Alternative Halogen Substituents:

    • 3a: 4-(4-Chlorophenyl)-2-methylbutan-1-amine

    • 3b: 4-(4-Bromophenyl)-2-methylbutan-1-amine

  • Analogs with Electron-Donating/Withdrawing Groups:

    • 4a: 4-(4-Methoxyphenyl)-2-methylbutan-1-amine

    • 4b: 4-(4-(Trifluoromethyl)phenyl)-2-methylbutan-1-amine

  • Analogs Modifying the Alkyl Chain:

    • 5a: 4-(4-Fluorophenyl)butan-1-amine (demethylated)

    • 5b: 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine (gem-dimethyl)

The rationale for these selections is rooted in established principles of medicinal chemistry. The position of the fluorine atom can impact the molecule's electronic properties and its interaction with receptor binding pockets[1]. Replacing fluorine with other halogens allows for an exploration of the role of atom size and electronegativity[2]. The inclusion of electron-donating and -withdrawing groups will further probe the electronic requirements for optimal activity[3]. Finally, modifications to the alkyl chain will shed light on the steric tolerance of the target protein(s)[4].

In Vitro Biological Potency Assessment: Targeting the Monoamine Transporters

Given the structural similarity of the target compounds to known psychostimulants, the primary hypothesis is that they will interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[5][6]. Therefore, a comprehensive in vitro evaluation of their effects on these transporters is paramount.

Experimental Workflow for In Vitro Assays

cluster_0 Compound Library cluster_1 Primary Screening: Radioligand Binding Assays cluster_2 Functional Assays: Synaptosomal Uptake Inhibition cluster_3 Data Analysis & Interpretation Parent & Analogs Parent & Analogs hDAT Binding hDAT Binding Parent & Analogs->hDAT Binding hNET Binding hNET Binding Parent & Analogs->hNET Binding hSERT Binding hSERT Binding Parent & Analogs->hSERT Binding Ki Determination Ki Determination hDAT Binding->Ki Determination hNET Binding->Ki Determination hSERT Binding->Ki Determination DA Uptake DA Uptake IC50 Determination IC50 Determination DA Uptake->IC50 Determination NE Uptake NE Uptake NE Uptake->IC50 Determination 5-HT Uptake 5-HT Uptake 5-HT Uptake->IC50 Determination Ki Determination->DA Uptake Ki Determination->NE Uptake Ki Determination->5-HT Uptake SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: In Vitro Screening Cascade for Phenylalkylamine Analogs.

Detailed Protocol: Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of the test compounds for the monoamine transporters. These assays are typically performed using cell membranes from HEK293 cells stably expressing the human recombinant transporters (hDAT, hNET, or hSERT)[7][8].

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the transporter of interest.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA)[9].

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), the radioligand, and varying concentrations of the test compound.

    • For hDAT: Use [³H]WIN 35,428 as the radioligand.

    • For hNET: Use [³H]nisoxetine as the radioligand.

    • For hSERT: Use [³H]citalopram as the radioligand.

    • To determine non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT) is used in a set of control wells.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium[9].

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to fit a one-site competition binding curve. This allows for the determination of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Detailed Protocol: Synaptosomal Uptake Inhibition Assays

While binding assays measure affinity, uptake inhibition assays provide functional data on the ability of the compounds to block the transport of monoamines. These assays are often performed using synaptosomes prepared from rodent brain tissue, which provide a more physiologically relevant system[7][10].

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate specific brain regions from rats or mice (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT).

    • Homogenize the tissue in a sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

    • Resuspend the synaptosomes in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the test compounds or a vehicle control.

    • Initiate the uptake by adding a mixture of a radiolabeled monoamine and a low concentration of the corresponding unlabeled monoamine.

      • For DA uptake: Use [³H]dopamine.

      • For NE uptake: Use [³H]norepinephrine.

      • For 5-HT uptake: Use [³H]serotonin.

    • Allow the uptake to proceed for a short period (typically 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity trapped in the synaptosomes using liquid scintillation counting.

    • Plot the percent inhibition of uptake against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value for each compound at each transporter.

Comparative Data Summary (Hypothetical)

The following table illustrates how the data from these in vitro assays would be presented for a comparative analysis of the hypothetical analog series.

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
1 5025>10007540>1000
2a 15080>1000200110>1000
2b 7540>10009060>1000
3a 4520>10006030>1000
3b 4015>10005525>1000
4a 200150>1000250180>1000
4b 30108004518950
5a 10060>100013085>1000
5b 300200>1000400250>1000

In Vivo Behavioral Pharmacology: Assessing Psychostimulant-like Effects

Compounds that are potent inhibitors of DAT and NET in vitro often exhibit psychostimulant-like effects in vivo[3]. Therefore, lead compounds from the in vitro screening should be advanced to behavioral assays in rodents to assess their potential for locomotor activation and reinforcing properties.

Experimental Workflow for In Vivo Assays

cluster_0 Lead Compounds from In Vitro Screening cluster_1 Locomotor Activity Assessment cluster_2 Reinforcing Properties Evaluation cluster_3 Data Analysis & Correlation Potent DAT/NET Inhibitors Potent DAT/NET Inhibitors Open Field Test Open Field Test Potent DAT/NET Inhibitors->Open Field Test Drug Self-Administration Drug Self-Administration Potent DAT/NET Inhibitors->Drug Self-Administration Dose-Response Curves Dose-Response Curves Open Field Test->Dose-Response Curves Drug Self-Administration->Dose-Response Curves In Vitro-In Vivo Correlation In Vitro-In Vivo Correlation Dose-Response Curves->In Vitro-In Vivo Correlation

Caption: In Vivo Behavioral Testing Cascade.

Detailed Protocol: Open Field Test

The open field test is a standard method for assessing general locomotor activity and exploratory behavior in rodents[11].

Step-by-Step Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with a grid of infrared beams to automatically track the animal's movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal or oral).

    • Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • The primary measures are horizontal activity (beam breaks) and distance traveled.

    • Generate dose-response curves to determine the dose of each compound that produces a significant increase in locomotor activity.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the comparative biological evaluation of 4-(4-Fluorophenyl)-2-methylbutan-1-amine analogs. By combining hypothesis-driven analog design with a tiered screening cascade of in vitro and in vivo assays, researchers can effectively elucidate the structure-activity relationships governing the potency and selectivity of this chemical series. The data generated from these studies will be instrumental in identifying lead candidates for further optimization and development. Future work could also include assessing the potential for these compounds to act as monoamine releasers, in addition to uptake inhibitors, to gain a more complete understanding of their mechanism of action.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link][7][8][10]

  • Structure-activity studies on amphetamine analogs using drug discrimination methodology. (1985). PubMed. [Link][4]

  • Fluorine in psychedelic phenethylamines. (2012). PubMed. [Link][12]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2023). PMC. [Link][2]

  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. (2025). ResearchGate. [Link][5]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link][13]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link][9]

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. (2023). SciELO. [Link][6]

  • A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity and evidence for intermolecular C-F...CN interactions. (2004). PubMed. [Link][1]

  • Behavioral Assays. (2025). MuriPhys. [Link][11]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. [Link][3]

Sources

Safety Operating Guide

4-(4-Fluorophenyl)-2-methylbutan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex active pharmaceutical ingredient (API) intermediates. Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental extension of rigorous scientific methodology.

4-(4-Fluorophenyl)-2-methylbutan-1-amine (CAS: 1021261-04-0) is a highly specialized building block. Structurally, it combines a nucleophilic aliphatic amine with a stable fluorinated phenyl ring. This dual functional profile dictates a strict, causality-driven disposal protocol. The amine group presents basicity and chemical reactivity, while the fluorinated moiety classifies it strictly as a halogenated organic waste , requiring specialized thermal destruction to prevent environmental contamination.

Below is the authoritative, step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Assessment & Causality

To build a self-validating safety system, laboratory personnel must understand why specific disposal routes are chosen:

  • The Halogenated Classification: The presence of the carbon-fluorine (C-F) bond means this compound cannot be disposed of with standard non-halogenated organic solvents. When combusted, fluorinated compounds generate highly corrosive hydrogen fluoride (HF) gas. Therefore, disposal must occur in specialized 1[1] to neutralize acidic emissions.

  • Amine Reactivity: As a primary amine, this compound is mildly basic. Mixing it with waste streams containing strong acids, anhydrides, or oxidizing agents can lead to dangerous, gas-evolving exothermic reactions[2].

  • Environmental Persistence: Fluorinated aromatics exhibit extreme resistance to biological degradation. 3[3], as municipal wastewater treatment plants cannot effectively remediate these molecules, leading to bioaccumulation in local watersheds.

Step-by-Step Disposal Protocol

This methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while maintaining a safe laboratory environment.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste Stream: Designate a specific waste carboy exclusively for Halogenated Organic Waste .

  • Verify Compatibility: Before adding 4-(4-Fluorophenyl)-2-methylbutan-1-amine to any existing waste container, verify that the container does not hold strong acids (e.g., HCl, H2SO4) or oxidizers (e.g., peroxides, nitric acid).

  • Causality Check: 4[4] exponentially increases institutional disposal costs, as the entire mixed volume must be treated under the stricter, more expensive halogenated protocols.

Phase 2: Containerization
  • Select the Receptacle: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE).

  • Avoid Metals: Do not use metal waste cans. Amines can slowly corrode certain metals over time, and if trace moisture is present, the basic environment accelerates this degradation.

  • Seal and Vent: Ensure the container has a secure, leak-proof cap. If the waste is actively generating vapor (e.g., mixed with volatile halogenated solvents like DCM), utilize a vented cap to prevent pressure build-up.

Phase 3: Labeling and Satellite Accumulation Area (SAA) Storage
  • Immediate Labeling: Affix a hazardous waste tag the moment the first drop of waste enters the container. Detail the exact chemical name, concentration, and the primary hazards ("Halogenated Organic Waste - Toxic/Irritant").

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks.

  • Volume Limits: Under EPA regulations, never accumulate more than 55 gallons of standard hazardous waste in your SAA. Once full, the container must be transferred to the central accumulation area within 3 days.

Phase 4: Empty Container Management
  • Triple-Rinsing: Empty reagent bottles that previously held this compound must be5[5] (e.g., a small volume of methanol).

  • Rinsate Disposal: The resulting rinsate must be collected and disposed of as halogenated hazardous waste.

  • Defacing: Only after triple-rinsing and completely defacing the original manufacturer's label can the glass or plastic container be disposed of as regular solid waste.

Phase 5: Final Transfer and Destruction
  • EHS Handoff: Transfer the waste to your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Thermal Destruction: The ultimate destruction method is high-temperature rotary kiln incineration. 6[6] achieve a 99.99% Destruction and Removal Efficiency (DRE). The high thermal stability of the C-F bond requires sustained high temperatures, while downstream caustic scrubbers capture the resulting HF gas, converting it into inert, non-toxic fluoride salts.

Quantitative Data & Logistical Specifications

Summarizing the operational parameters ensures quick reference for laboratory technicians and safety officers.

ParameterSpecification / Guideline
Waste Stream Category Halogenated Organic Waste
Primary Incompatibilities Strong acids, oxidizing agents, acid chlorides
Recommended Container HDPE or PTFE
Max SAA Accumulation Limit 55 Gallons (Transfer within 3 days of filling)
Required PPE for Handling Nitrile gloves, splash goggles, standard lab coat
Ultimate Disposal Method High-Temperature Incineration with Caustic Scrubbing
Sewer/Sink Disposal Strictly Prohibited (0% permissible limit)

Disposal Workflow Visualization

The following diagram maps the logical relationship between generation, segregation, and final destruction, serving as a quick-reference operational flowchart.

G Start Waste Generation: 4-(4-Fluorophenyl)-2-methylbutan-1-amine Segregate Segregation: Halogenated Organic Waste Start->Segregate CheckCompat Compatibility Check: Ensure No Acids/Oxidizers Segregate->CheckCompat Container Containerization: HDPE/PTFE with Vented Cap CheckCompat->Container Storage Satellite Accumulation Area (Max 55 Gal / Secondary Containment) Container->Storage Disposal Final Destruction: High-Temp Incineration with HF Scrubbing Storage->Disposal

Workflow for the proper segregation, storage, and thermal destruction of fluorinated amine waste.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.gov. 1

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Center for Biotechnology Information (NCBI).4

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.org. 5

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 264 Subpart O -- Incinerators. eCFR.gov. 6

  • Ball State University EHS. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. BSU.edu. 3

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)-2-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond the static information found in standard Safety Data Sheets (SDS). Handling specialized fluorinated aliphatic amines like 4-(4-Fluorophenyl)-2-methylbutan-1-amine requires a deep understanding of not just what protective measures to take, but why they are necessary.

By understanding the mechanistic causality behind the chemical's reactivity, researchers can build self-validating safety protocols that protect both the operator and the integrity of the experiment.

Part 1: Hazard Profiling & Mechanistic Causality

To handle 4-(4-Fluorophenyl)-2-methylbutan-1-amine safely, we must first deconstruct its molecular hazards. This compound presents a dual-threat profile driven by its specific functional groups:

  • Liquefactive Necrosis via the Primary Amine: The terminal primary amine (-NH₂) acts as a strong nucleophile and base. Upon contact with biological moisture (skin, eyes, mucous membranes), it rapidly extracts protons, generating localized hydroxide ions. This leads to the saponification of lipid bilayers and the denaturation of cellular proteins, causing deep, severe chemical burns (liquefactive necrosis) rather than superficial irritation [1].

  • Enhanced Dermal Penetration via Fluorination: The addition of a para-fluoro substituent on the phenyl ring fundamentally alters the molecule's pharmacokinetics. Fluorination significantly increases the compound's lipophilicity (logP) [3]. This elevated lipophilicity allows the corrosive amine to partition rapidly into the lipid-rich stratum corneum of the skin, driving the chemical deeper and faster than non-fluorinated analogs, thereby increasing the risk of systemic toxicity and sensitization [2].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive amines. The following matrix outlines the required equipment, summarizing quantitative breakthrough data and the mechanistic justification for each choice.

PPE CategoryRecommended SpecificationQuantitative StandardMechanistic Justification
Hand Protection Butyl rubber or Laminate (e.g., Silver Shield)>480 min breakthrough timeLow-molecular-weight amines rapidly permeate standard latex or thin nitrile (<15 mins). Butyl rubber provides an impermeable barrier to lipophilic bases.
Eye/Face Indirect-vented splash goggles + Full face shieldANSI Z87.1+ certifiedAmines possess low surface tension, allowing them to wick via capillary action around standard safety glasses. A face shield prevents catastrophic ocular exposure.
Body Protection Tyvek® chemically resistant apron over a cotton lab coatISO 6530 complianceWoven cotton absorbs liquids, holding the corrosive amine against the skin. A non-porous apron forces the liquid to sheet off.
Respiratory NIOSH-approved half-mask with ABEK1P3 cartridgesFilters particles <0.3 μm; neutralizes basic vaporsAmines have notable vapor pressures at room temperature. ABEK cartridges contain acidic functional groups that chemically neutralize basic amine vapors [1].

Part 3: Operational Workflow: Step-by-Step Handling

To ensure both safety and chemical purity, the handling of 4-(4-Fluorophenyl)-2-methylbutan-1-amine must follow a strict, self-validating procedural workflow.

Phase 1: Environmental & Equipment Preparation

  • Validate Airflow: Ensure the chemical fume hood has a verified face velocity of 0.4–0.5 m/s (80–100 fpm). Do not conduct work within 15 cm of the sash.

  • Inert Atmosphere Setup: Purge all reaction vessels with an inert gas (Nitrogen or Argon).

    • Causality: Primary amines are highly reactive with atmospheric CO₂. Exposure to air causes the rapid formation of insoluble carbamate salts, which degrades sample purity and alters stoichiometric calculations.

  • Tool Selection: Select only glass, PTFE-coated, or stainless-steel spatulas and syringes.

    • Causality: Amines act as strong ligands and will form corrosive, potentially explosive coordination complexes with transition metals like copper, brass, or zinc alloys.

Phase 2: Dispensing and Transfer

  • Secondary Containment: Place the source bottle and the receiving flask inside a chemically resistant secondary containment tray (e.g., HDPE).

  • Syringe Transfer: For liquid states, use a gas-tight glass syringe equipped with a non-coring needle. Flush the syringe with Argon three times prior to drawing the chemical to prevent introducing oxygen/CO₂ into the stock bottle.

  • Sealing: Immediately seal the stock bottle with Parafilm over the cap and store it in a dedicated corrosives cabinet, segregated from acids and oxidizers.

Part 4: Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup methods are dangerous. Water can spread the lipophilic chemical and trigger an exothermic reaction. Follow this logic-driven containment protocol:

SpillResponse Spill Chemical Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate Assess Assess Spill Volume Evacuate->Assess Minor Minor Spill (<50 mL) Assess->Minor Major Major Spill (>50 mL) Assess->Major Absorb Neutralize (5% AcOH) & Absorb (Sand) Minor->Absorb Hazmat Initiate HAZMAT Protocol Major->Hazmat Dispose Segregate as Halogenated Basic Waste Absorb->Dispose Hazmat->Dispose

Figure 1: Step-by-step spill response and containment logic for fluorinated primary amines.

Step-by-Step Spill Mitigation:

  • Evacuation: Immediately clear personnel from the immediate area and maximize fume hood extraction.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth). Never use sawdust, as concentrated amines can react exothermically with organic matter, risking ignition.

  • Neutralization: Carefully apply a weak acid solution (e.g., 5% acetic acid or sodium bisulfate) to the absorbed material.

    • Causality: Using a weak acid neutralizes the base without generating the violent exothermic boiling that would occur if a strong acid (like HCl) were used [1].

  • Disposal: Sweep the neutralized slurry into a sealable HDPE container using a polypropylene brush and dustpan. Label strictly as "Hazardous Waste: Corrosive/Halogenated Organic" to prevent accidental mixing with acidic waste streams downstream.

References

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors. ediss.sub.hamburg. Available at:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.